Sodium dimethyl phosphate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;dimethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O4P.Na/c1-5-7(3,4)6-2;/h1-2H3,(H,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGRDVWNCARTPS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)([O-])OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6NaO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
813-78-5 (Parent) | |
| Record name | Sodium dimethyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032586826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10895146 | |
| Record name | Sodium dimethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32586-82-6 | |
| Record name | Sodium dimethyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032586826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium dimethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium dimethyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM DIMETHYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y9431DWHB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Sodium Dimethyl Phosphate for Advanced Research
This guide provides an in-depth exploration of sodium dimethyl phosphate (CAS No. 32586-82-6), a key organophosphate reagent. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a practical and scientifically grounded perspective on its properties, synthesis, and critical applications. We will delve into the causality behind its use in complex syntheses and provide robust analytical methodologies, ensuring both scientific integrity and actionable insights for your laboratory work.
Core Molecular and Physicochemical Profile
This compound is a hygroscopic, white to off-white solid organophosphate salt.[1][2] Its fundamental role in chemical synthesis is underpinned by its distinct physicochemical properties, which dictate its handling, reactivity, and application scope.
Structural and Chemical Identity
-
Chemical Name: this compound[3]
-
Synonyms: Phosphoric acid, dimethyl ester, sodium salt; Dimethyl monosodium phosphate; Dimethyl sodium phosphate
-
CAS Number: 32586-82-6[3]
-
Molecular Formula: C₂H₆NaO₄P[3]
-
Molecular Weight: 148.03 g/mol [3]
Physicochemical Data Summary
A comprehensive summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing experimental setups, ensuring safe handling, and predicting its behavior in various solvent systems.
| Property | Value | Reference(s) |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | >250 °C (decomposition) | [2] |
| Boiling Point | 159.8 °C at 760 mmHg | [4] |
| Density | 1.314 g/cm³ | [4] |
| Solubility | Slightly soluble in Methanol and Water | [2] |
| Stability | Hygroscopic; stable under recommended storage conditions | [1][5] |
| Flash Point | 50.4 °C | [4] |
Synthesis and Manufacturing: From Precursors to Purified Salt
The reliable synthesis of this compound is crucial for its application in regulated fields like pharmaceutical development. The most common and industrially relevant pathway involves the selective demethylation of the readily available precursor, trimethyl phosphate.
The Arbuzov-type Demethylation Reaction
The synthesis hinges on the reaction of trimethyl phosphate with a nucleophilic salt, typically sodium iodide, in an appropriate solvent. This reaction, analogous to the final step of a Michaelis-Arbuzov reaction, leverages the affinity of the iodide ion for the methyl group and the thermodynamic stability of the resulting P=O bond.
The overall transformation is as follows: (CH₃O)₃P=O + NaI → (CH₃O)₂P(O)O⁻Na⁺ + CH₃I
This process is favored due to the formation of a stable phosphate anion and the volatile methyl iodide byproduct, which can be removed from the reaction mixture.
Diagram 1: Synthesis of this compound
A visual representation of the synthetic pathway from trimethyl phosphate.
Caption: Synthetic route to this compound via demethylation.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol outlines a robust method for synthesizing this compound from trimethyl phosphate.
Materials:
-
Trimethyl phosphate (reagent grade)
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve sodium iodide (1.1 eq) in anhydrous acetone.
-
Addition of Precursor: To the stirring solution, add trimethyl phosphate (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by TLC or ³¹P NMR spectroscopy.
-
Work-up: After cooling to room temperature, a white precipitate of this compound will have formed. The reaction mixture is cooled further in an ice bath for 1 hour to maximize precipitation.
-
Isolation: The precipitate is collected by vacuum filtration.
-
Purification: The collected solid is washed with cold, anhydrous diethyl ether to remove any unreacted starting material and residual solvent.
-
Drying: The purified white solid is dried under high vacuum to yield the final product. Store under inert gas due to its hygroscopic nature.
Applications in Drug Development and Chemical Biology
The utility of this compound in advanced chemical synthesis, particularly within drug development, is primarily as a phosphorylating agent. Its most notable application is in the synthesis of complex, biologically active inositol phosphates.
Keystone Reagent in Di-myo-Inositol Phosphate Synthesis
This compound is a documented reagent used in the synthesis of L,L- and L,D-di-myo-inositolphosphates.[2] These molecules are not mere chemical curiosities; they are vital biological entities with significant therapeutic and research interest.
-
Biological Significance: Di-myo-inositol-1,1'-phosphate (DIP) is a crucial osmolyte and thermostabilizer found in hyperthermophilic archaea, allowing these organisms to thrive in extreme environments.[6] Understanding the biosynthesis and function of DIP provides insights into protein stability and cellular adaptation mechanisms.[6]
-
Therapeutic Potential: The broader family of inositol phosphates, including isomers like myo-inositol, are central to cellular signaling pathways (e.g., as precursors to the second messenger IP₃).[7][8] Synthetic access to these molecules and their analogues allows researchers to develop molecular probes and potential therapeutics for diseases related to signaling pathway dysregulation.
Broader Context: The Phosphate Ester as a Prodrug Moiety
While this compound is used as a synthetic building block, its structure is emblematic of a wider strategy in medicinal chemistry: the use of phosphate esters to create prodrugs. The phosphate prodrug approach is a well-established method to enhance the aqueous solubility and bioavailability of a parent drug.[2]
-
Mechanism of Action: A phosphate group is attached to a hydroxyl-containing drug. This significantly increases water solubility. In the body, ubiquitous enzymes like alkaline phosphatase cleave the phosphate ester, releasing the active parent drug at the site of action.[2]
-
Advantages: This strategy can overcome poor drug absorption due to low solubility, enabling oral or intravenous administration of otherwise challenging molecules.[2]
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Diagram 2: Analytical Workflow
A flowchart illustrating the quality control process for this compound.
Caption: Standard analytical workflow for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure confirmation.
Expected Spectral Features:
-
¹H NMR (500 MHz, D₂O): A single signal is expected for the two equivalent methyl groups. This signal will appear as a doublet due to coupling with the phosphorus atom (³JH-P). The predicted chemical shift is approximately 3.6 ppm.
-
¹³C NMR (125 MHz, D₂O): A single signal for the two equivalent methyl carbons, also appearing as a doublet due to coupling with phosphorus (²JC-P). The predicted chemical shift is around 54 ppm.[9]
-
³¹P NMR (202 MHz, D₂O): A single signal is expected. The chemical shift for the parent dimethyl phosphate (DMP) is approximately 2.8 ppm relative to an external phosphoric acid standard. The spectrum should be proton-coupled, appearing as a septet due to coupling with the six equivalent methyl protons, or proton-decoupled, appearing as a sharp singlet.
Protocol: NMR Sample Preparation and Analysis
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterium oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ³¹P NMR spectra on a calibrated spectrometer.
-
For ³¹P NMR, use an external standard of 85% H₃PO₄ in a sealed capillary for accurate chemical shift referencing.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining purity and identifying any process-related impurities. Due to the lack of a strong chromophore, UV detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or charged aerosol detector (CAD) is often more suitable.
Protocol: HPLC Purity Assay
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining this polar analyte. A suitable choice would be a silica-based column with amide or diol functionalization (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: Linear gradient from 95% to 50% B
-
5-6 min: Hold at 50% B
-
6.1-8 min: Return to 95% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detector: ELSD (Nebulizer Temp: 40 °C, Evaporator Temp: 60 °C, Gas Flow: 1.5 SLM) or CAD.
-
Sample Preparation: Prepare a 1 mg/mL solution in a 50:50 mixture of acetonitrile and water.
Safety, Handling, and Storage
Proper handling and storage are imperative to maintain the integrity of this compound and ensure laboratory safety.
-
Hazard Classification: This chemical is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified for acute oral toxicity (Category 4) and skin corrosion/irritation (Category 2).[5]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid creating dust.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8 °C. Due to its hygroscopic nature, it is critical to protect it from moisture and store it under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Incompatibilities: Avoid strong oxidizing agents.[5]
-
Decomposition: Hazardous decomposition products include carbon oxides.[5]
Conclusion
This compound (CAS 32586-82-6) is a valuable and versatile reagent, particularly for researchers engaged in the synthesis of complex phosphorylated biomolecules. Its utility is most profoundly demonstrated in the construction of inositol phosphates, which are at the heart of cellular signaling and extremophile survival mechanisms. A thorough understanding of its physicochemical properties, a reliable synthetic protocol, and robust analytical methods for quality control are essential for its effective and safe use in a research and development setting. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently incorporate this important building block into their synthetic strategies.
References
-
Santa Cruz Biotechnology, Inc. (2016). SC-495949 - Dimethyl Phosphate Sodium Salt - SAFETY DATA SHEET.
-
CymitQuimica. Dimethyl Phosphate Sodium Salt.
-
ChemicalBook. This compound CAS#: 32586-82-6.
-
Ciulla, R. A., et al. (1994). Biosynthesis of Di-myo-Inositol-1,1′-Phosphate, a Novel Osmolyte in Hyperthermophilic Archaea. Journal of Bacteriology, 176(20), 6197–6205.
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270.
-
He, G., et al. (2021). Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. Current Pharmaceutical Design, 27(9), 1148-1161.
-
MedchemExpress. Dimethyl Phosphate-13C2 sodium.
-
Freeman, J. P., & Guay, M. E. (1988). REDUCTIVE METHYLATION/PHOSPHORYLATION OF 3,4- DIAZACYCLOPENTADIENONE N-OXIDES WITH TRIMETHYL PHOSPHITE. Heterocycles, 27(3), 667.
-
Potter, B. V. L. (2016). The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry). Molecules, 21(12), 1735.
-
Borges, N., et al. (2006). Biosynthetic Pathways of Inositol and Glycerol Phosphodiesters Used by the Hyperthermophile Archaeoglobus fulgidus in Stress Adaptation. Journal of Bacteriology, 188(23), 8036–8044.
-
Olah, G. A., et al. (1981). Chlorotrimethylsilane/Sodium Iodide, a Convenient in Situ Iodotrimethylsilane Reagent. The Journal of Organic Chemistry, 46(9), 1761–1763.
-
Guidechem. This compound 32586-82-6 wiki.
-
Brito, J. A., et al. (2011). Crystal Structure of Archaeoglobus fulgidus CTP:Inositol-1-Phosphate Cytidylyltransferase, a Key Enzyme for Di-myo-Inositol-Phosphate Synthesis in (Hyper) Thermophiles. Journal of Molecular Biology, 409(4), 581-595.
-
LGC Standards. Dimethyl Phosphate-13C2 Sodium Salt.
-
Duval, A., & Avérous, L. (2017). Mild and controlled lignin methylation with trimethyl phosphate: towards a precise control of lignin functionality. Green Chemistry, 19(24), 5859-5867.
-
Hart, D. J., & Kanai, M. (2018). Trimethylphosphate as a Methylating Agent for Cross Coupling: A Slow-Release Mechanism for the Methylation of Arylboronic Esters. Journal of the American Chemical Society, 140(40), 12763–12767.
-
Oregon State University. Reactions of Tertiary Phosphites with Alkyl Iodides in Acetonitrile.
-
PubChem. This compound.
-
Google Patents. Removal of trimethyl phosphate from phosphorus containing pesticides.
-
ResearchGate. A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)–Ca(OH)2Combination.
-
Isbell, D. C., & Dewald, R. R. (1973). Kinetic study of the reduction of trimethyl phosphate, triethyl phosphate, and tributyl phosphate by sodium in liquid ammonia. The Journal of Physical Chemistry, 77(14), 1748–1751.
-
Sigma-Aldrich. Dimethyl Phosphate Sodium Salt | 32586-82-6.
-
LookChem. This compound CAS NO.32586-82-6.
-
PubChem. Dimethyl phosphate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C2H6NaO4P | CID 23663684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, CasNo.32586-82-6 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Biosynthesis of Di-myo-Inositol-1,1′-Phosphate, a Novel Osmolyte in Hyperthermophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to the Synthesis and Characterization of Sodium Dimethyl Phosphate
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Understated Importance of a Core Building Block
In the intricate world of pharmaceutical development and fine chemical synthesis, mastery over fundamental building blocks is paramount. Sodium dimethyl phosphate (NaDMP), with the chemical formula C₂H₆NaO₄P, is one such pivotal intermediate.[1][2][3] While unassuming in its structure, its utility as a precursor in the synthesis of complex organophosphorus compounds, including active pharmaceutical ingredients (APIs) and prodrugs, cannot be overstated.[4][5][6] This guide moves beyond a simple recitation of facts to provide a field-proven perspective on the synthesis, purification, and comprehensive characterization of this versatile reagent. We will explore the causality behind methodological choices, ensuring that each protocol is a self-validating system for achieving high-purity material essential for downstream applications.
Strategic Synthesis: From Precursors to Purified Product
The successful synthesis of this compound hinges on a controlled reaction environment and a methodical approach to purification. The most common and reliable laboratory-scale synthesis involves the direct neutralization of dimethyl phosphate.
The Chemistry of Formation: A Neutralization Approach
The core principle of this synthesis is a classic acid-base reaction. Dimethyl phosphate ((CH₃O)₂PO₂H), the acidic precursor, is reacted with a strong sodium base, typically sodium hydroxide (NaOH) or sodium methoxide (NaOMe), in an appropriate solvent. The choice of base and solvent is critical for controlling the reaction rate, managing exothermicity, and facilitating product isolation.
-
Causality of Reagent Choice :
-
Sodium Hydroxide : A cost-effective and readily available base. Its use in an aqueous or alcoholic solution is straightforward, with water as the only byproduct.
-
Sodium Methoxide : Often preferred for reactions in non-aqueous alcoholic solvents like methanol. It avoids the introduction of water, which can be advantageous given the hygroscopic nature of the final product and can simplify downstream processing.[2][7]
-
Laboratory Synthesis Protocol: A Self-Validating Workflow
This protocol details the synthesis using sodium hydroxide, a robust method for producing high-purity NaDMP.
Materials:
-
Dimethyl phosphate (Parent Compound CID: 13134)[1]
-
Sodium hydroxide (NaOH)
-
Anhydrous Ethanol (Solvent)
-
Anhydrous Acetone (Anti-solvent)
-
Deionized water
-
pH indicator strips or a calibrated pH meter
Step-by-Step Methodology:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve a known quantity of dimethyl phosphate in anhydrous ethanol. The ice bath is crucial for dissipating the heat generated during the exothermic neutralization reaction, preventing potential degradation or side reactions.
-
Base Preparation : Prepare a standardized solution of sodium hydroxide in deionized water or ethanol.
-
Controlled Neutralization : Add the NaOH solution dropwise to the stirred dimethyl phosphate solution. The slow addition is critical to maintain temperature control.
-
In-Process Monitoring : Regularly monitor the pH of the reaction mixture. The target endpoint is a neutral pH (~7.0). This step is a self-validating checkpoint; a stable neutral pH confirms the complete conversion of the acid to its sodium salt.
-
Product Isolation : Once neutralization is complete, remove the flask from the ice bath. The this compound can be isolated by inducing precipitation. Add anhydrous acetone (a solvent in which NaDMP is poorly soluble) to the reaction mixture until a white precipitate forms.
-
Purification : Collect the white solid by vacuum filtration and wash it with a small amount of cold anhydrous acetone to remove any residual impurities.
-
Drying : Dry the purified product under vacuum at an elevated temperature (e.g., 60-80°C) to remove all traces of solvent and water. Given that the compound is hygroscopic, drying and subsequent storage in a desiccator or glovebox are essential to maintain its integrity.[7]
Synthesis and Purification Workflow
The following diagram illustrates the logical flow from reactants to the final, characterized product.
Caption: Inter-validating relationship of analytical techniques for NaDMP.
Relevance in Drug Development and Research
This compound is more than just a chemical; it is an enabler of innovation.
-
Pharmaceutical Intermediate : It serves as a crucial starting material for incorporating the dimethyl phosphate moiety into larger, more complex molecules. [4][8]This is particularly relevant in the development of prodrugs, where phosphate groups can be used to improve the solubility and bioavailability of a parent drug. [5][6]* Synthesis of Biological Probes : NaDMP is used in the synthesis of complex biological molecules like L,L- and L,D-di-myo-inositol phosphates, which are vital tools for studying cellular signaling pathways. [2][7][9]* Foundation for Phosphonate Chemistry : While NaDMP is a phosphate, its chemistry is foundational to understanding the broader field of organophosphorus compounds, including phosphonates, which are a well-established class of drugs used to treat diseases ranging from osteoporosis to viral infections. [10]
Conclusion
The synthesis and characterization of this compound is a process governed by the principles of precision, control, and comprehensive validation. For the research scientist or drug development professional, a thorough understanding of the causality behind the synthetic steps and the information derived from a multi-technique characterization approach is not merely academic—it is a prerequisite for ensuring the quality, reproducibility, and ultimate success of their scientific endeavors. The robust protocols and analytical logic presented in this guide provide a framework for producing and validating this key chemical building block with confidence.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23663684, this compound. Retrieved from [Link]
-
Autechem. (n.d.). The Role of Dimethyl Phosphite in Pharmaceutical Synthesis and Drug Development. Retrieved from [Link]
-
Shenderovich, I. G., et al. (2003). 1 H NMR spectra (500.13 MHz) of solutions containing 0.02 M dimethyl phosphate and its tetrabutylammonium salt. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN104693235A - Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride.
-
CRO SPLENDID LAB. (n.d.). Dimethyl Phosphate Sodium Salt. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
SpectraBase. (n.d.). Dimethyl Phosphate - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Molecules, 25(17), 3849. Retrieved from [Link]
-
Chan, S., et al. (2018). Thermal analysis (mDSC) of sodium phosphate formulation with 0.9% w/v NaCl. ResearchGate. Retrieved from [Link]
-
Matyjaszczyk, P. S. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. ResearchGate. Retrieved from [Link]
-
Hanna, A. A., et al. (2015). (a,b,c) : IR spectrum bands of sodium phosphate samples. ResearchGate. Retrieved from [Link]
-
Banach, M. (2013). Thermal analysis of the mixture of dried sodium phosphates (SP) and the solution of liquid sodium orthophosphates (LOP) at the mass ratio 0.15 [g/g]—mixture 5. ResearchGate. Retrieved from [Link]
-
Moustafa, Y. M., & El-Egili, K. (1998). Infrared Spectra of Sodium Phosphate Glasses. ResearchGate. Retrieved from [Link]
-
Głowacka, I., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 689843. Retrieved from [Link]
-
Banach, M., & Makara, A. (2013). Thermal Decomposition of Sodium Phosphates. ResearchGate. Retrieved from [Link]
Sources
- 1. This compound | C2H6NaO4P | CID 23663684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl Phosphate Sodium Salt | CymitQuimica [cymitquimica.com]
- 3. splendidlab.in [splendidlab.in]
- 4. nbinno.com [nbinno.com]
- 5. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound CAS#: 32586-82-6 [m.chemicalbook.com]
- 8. CN104693235A - Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride - Google Patents [patents.google.com]
- 9. guidechem.com [guidechem.com]
- 10. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
An In-Depth Technical Guide to the Molecular Structure and Bonding of Sodium Dimethyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Sodium dimethyl phosphate ((CH₃O)₂PO₂Na), a key organophosphate, serves as a vital model system for understanding the intricate structural and bonding characteristics of the phosphodiester linkage fundamental to nucleic acids and as a structural motif in various bioactive molecules. This technical guide provides a comprehensive exploration of the molecular architecture and bonding attributes of this compound, integrating theoretical calculations with experimental spectroscopic data. We delve into the conformational landscape of the dimethyl phosphate anion, the nature of the ionic interaction with the sodium counterion, and the spectroscopic signatures that define its structure. This document is intended to be a thorough resource for researchers in medicinal chemistry, structural biology, and materials science, offering insights into the causality behind its properties and providing detailed methodologies for its characterization.
Introduction: The Significance of the Phosphate Ester Linkage
The phosphate ester moiety is a cornerstone of biological chemistry, forming the backbone of DNA and RNA and playing a pivotal role in cellular energy transfer through molecules like ATP. Organophosphates, a broad class of compounds sharing this functional group, have found diverse applications, from pesticides to flame retardants and, critically, in the realm of drug development.[1] this compound (NaDMP) represents the simplest dialkyl phosphate salt, making it an ideal and extensively studied model for elucidating the fundamental principles governing the structure, bonding, and reactivity of more complex biological and pharmaceutical phosphates.
A deep understanding of the molecular geometry, electronic structure, and intermolecular interactions of NaDMP is paramount for designing novel therapeutics, including phosphonate prodrugs that enhance drug delivery and bioavailability.[2][3] This guide synthesizes computational and experimental findings to present a holistic view of NaDMP's molecular world.
Molecular Structure and Conformations
The structure of this compound is characterized by the dimethyl phosphate (DMP) anion and the sodium (Na⁺) cation. The core of its chemical behavior and biological relevance lies in the geometry and electronic properties of the DMP anion.
The Dimethyl Phosphate Anion: A Flexible Entity
Computational studies, primarily using Hartree-Fock (HF), Møller-Plesset perturbation (MP2), and Density Functional Theory (DFT) methods, have been instrumental in mapping the conformational landscape of the DMP anion.[4] The flexibility of the DMP anion arises from the rotation around the P-O ester bonds.
The primary conformations are defined by the dihedral angles of the C-O-P-O framework. While multiple conformations are theoretically possible, quantum chemical calculations indicate a clear energetic preference. These theoretical models provide foundational insights into the molecule's preferred shapes in the absence of external influences.
Table 1: Calculated Geometric Parameters of the Dimethyl Phosphate Anion
| Parameter | Calculated Value (B3-LYP) |
| P=O Bond Length | ~1.49 Å |
| P-O (ester) Bond Length | ~1.62 Å |
| O-C Bond Length | ~1.46 Å |
| O=P=O Bond Angle | ~118° |
| O=P-O (ester) Bond Angle | ~108° |
| P-O-C Bond Angle | ~119° |
Note: These values are approximations derived from computational studies and can vary slightly depending on the theoretical model and basis set used.[4]
Visualization of the Dimethyl Phosphate Anion
The following diagram illustrates the basic structure of the dimethyl phosphate anion, highlighting the key atoms and their connectivity.
Caption: Ball-and-stick model of the dimethyl phosphate anion.
The Nature of Bonding in this compound
The bonding in this compound is a composite of covalent and ionic interactions, a common feature in salts of polyatomic ions.[5][6]
Covalent Framework of the Dimethyl Phosphate Anion
Within the DMP anion, the atoms are interconnected through polar covalent bonds. The phosphorus atom is pentavalent, forming a tetrahedral geometry with its four oxygen neighbors. The phosphoryl (P=O) bond is a subject of particular interest. It is a strong, highly polar double bond with significant thermodynamic stability, often driving the final state of organophosphorus reactions. The two P-O ester bonds and the delocalized negative charge over the two non-ester oxygen atoms complete the covalent framework. This delocalization, a form of resonance, results in the two terminal P-O bonds having characteristics intermediate between a single and a double bond.
Ionic Interaction with the Sodium Cation
The electrostatic attraction between the positively charged sodium ion (Na⁺) and the negatively charged dimethyl phosphate anion constitutes the ionic bond.[7] The sodium ion does not bind to a single oxygen atom but rather interacts with the electrostatic potential created by the delocalized negative charge on the two terminal oxygen atoms of the phosphate group. In the solid state, these ions are arranged in a crystal lattice, maximizing electrostatic attractions and minimizing repulsions. In solution, the ions are solvated, with solvent molecules mediating their interaction.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂H₆NaO₄P | [8] |
| Molecular Weight | 148.03 g/mol | [8] |
| Appearance | White to off-white solid | [9] |
| Melting Point | >250 °C (decomposes) | [10] |
| Solubility | Slightly soluble in methanol and water | [10] |
Experimental Characterization: A Spectroscopic Approach
A combination of spectroscopic techniques is essential for the comprehensive characterization of this compound's structure and bonding.
Vibrational Spectroscopy: Probing Molecular Motions
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying the functional groups and elucidating the molecular structure of NaDMP.[4][5][11] The vibrational modes of the dimethyl phosphate group are sensitive to its conformation and its interaction with the sodium counterion.
Key Vibrational Modes of the Dimethyl Phosphate Anion:
-
PO₂⁻ Symmetric and Asymmetric Stretching: These are typically strong bands in the IR and Raman spectra and are highly characteristic of the phosphate group. Their precise frequencies are influenced by the local environment, including the presence of the sodium ion.
-
P-O-C Stretching: Vibrations involving the ester linkages.
-
CH₃ Rocking and Bending Modes: Vibrations associated with the methyl groups.
A detailed assignment of the vibrational bands, supported by quantum mechanical force field calculations, provides a robust confirmation of the molecular structure.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Environment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds in solution.[12][13][14]
-
³¹P NMR Spectroscopy: Phosphorus-31 is a 100% naturally abundant, spin-1/2 nucleus, making ³¹P NMR a highly sensitive and informative technique.[12] The chemical shift of the phosphorus nucleus in this compound is indicative of its electronic environment. In the breakdown of other organophosphates, the appearance of a peak corresponding to dimethyl phosphate can be monitored. For instance, in the hydrolysis of methyl paraoxon, the dimethyl phosphate peak appears at approximately 2.8 ppm (referenced to an external phosphoric acid standard).[15] The precise chemical shift can be influenced by solvent, concentration, and pH.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information about the methyl groups. The protons on the methyl groups are chemically equivalent and typically appear as a doublet due to coupling with the phosphorus nucleus (³JHP coupling).
X-ray Crystallography: The Definitive Solid-State Structure
Synthesis of this compound: A Methodological Overview
The synthesis of this compound can be achieved through several routes. A common laboratory-scale preparation involves the hydrolysis of a suitable precursor followed by neutralization.
Experimental Protocol: Synthesis via Hydrolysis of Trimethyl Phosphate
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
Trimethyl phosphate
-
Sodium hydroxide
-
Methanol
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
pH meter or pH paper
Procedure:
-
Hydrolysis: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trimethyl phosphate in methanol.
-
Add a stoichiometric amount of a concentrated aqueous solution of sodium hydroxide dropwise to the stirred solution. The reaction is exothermic and should be controlled.
-
After the addition is complete, heat the mixture to reflux for a specified period to ensure complete hydrolysis of one methyl group.
-
Monitoring the Reaction: The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the trimethyl phosphate signal and the appearance of the dimethyl phosphate signal.
-
Isolation: After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure.
-
The resulting solid is triturated with a non-polar solvent, such as diethyl ether, to remove any unreacted starting material and other organic impurities.
-
Purification: The crude this compound is collected by filtration, washed with diethyl ether, and dried under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.
Diagram of the Synthesis Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Relevance in Drug Development and Medicinal Chemistry
The phosphate group is a common structural feature in many approved drugs and is often introduced to modulate the physicochemical properties of a parent molecule.[1] While this compound itself is not an active pharmaceutical ingredient, its structural and chemical properties provide a crucial foundation for the design of phosphate and phosphonate-containing drugs and prodrugs.
Phosphate Esters as Prodrug Moieties
The introduction of a phosphate ester group can significantly enhance the aqueous solubility of a drug, making it suitable for parenteral administration.[1] Upon administration, these phosphate prodrugs are often cleaved by endogenous phosphatases to release the active drug.
Phosphonates: Non-Hydrolyzable Phosphate Mimics
Phosphonates, which feature a stable phosphorus-carbon bond, are often used as isosteres of phosphates in drug design.[2] They can mimic the transition state of enzymatic reactions involving phosphates, leading to potent enzyme inhibitors. The knowledge of the bonding and charge distribution in simple phosphates like NaDMP is essential for the rational design of such phosphonate-based therapeutics.
Role in Drug Delivery Systems
The interaction of phosphate groups with biological membranes and drug carriers is a critical aspect of drug delivery.[7] Understanding the behavior of this compound in aqueous environments and its interactions with cations and lipid headgroups provides valuable insights for the formulation of drug delivery systems for phosphate-containing drugs.
Conclusion and Future Perspectives
This compound, in its apparent simplicity, encapsulates the fundamental principles of structure and bonding that govern a vast array of biologically and pharmaceutically important molecules. This guide has synthesized computational and experimental data to provide a detailed understanding of its molecular architecture, from the conformational flexibility of the dimethyl phosphate anion to the nature of its ionic interaction with sodium. The presented methodologies for its characterization and synthesis serve as a practical resource for researchers.
Future investigations, particularly high-resolution single-crystal X-ray diffraction studies of this compound, would provide invaluable experimental data to further refine our understanding and validate computational models. As the field of drug development continues to advance, the foundational knowledge derived from model systems like this compound will remain indispensable for the rational design of the next generation of phosphate and phosphonate-based therapeutics.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23663684, this compound. Retrieved January 14, 2026 from [Link].
-
Florian, J., & Johnson, B. G. (1996). IR and Raman Spectra, Conformational Flexibility, and Scaled Quantum Mechanical Force Fields of this compound and Dimethyl Phosphate Anion. The Journal of Physical Chemistry, 100(44), 17574-17583. [Link]
-
Materials Project. (n.d.). mp-4223: Na3PO4 (Tetragonal, P-42_1c, 114). Retrieved January 14, 2026, from [Link]
-
Chemsrc. (2023, August 25). Dimethyl Phosphate Sodium Salt | CAS#:32586-82-6. Retrieved January 14, 2026, from [Link]
-
Pantoja-Uceda, D., & Laurents, D. V. (2023). In Sample pH Measurement by 31P Phosphate NMR. ChemRxiv. [Link]
- Barron, A. R. (n.d.). Phosphorus Nuclear Magnetic Resonance (31P NMR). LibreTexts.
-
Mayer, B. P., Valdez, C. A., Hok, S., Chinn, S. C., & Hart, B. R. (2012). 31P-Edited Diffusion-Ordered 1H NMR Spectroscopy for the Isolation and Identification of Organophosphorus Compounds Related to Chemical Weapons Agents and Their Degradation Products. OSTI.GOV. [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
NMR Depot. (n.d.). 31 Phosphorus NMR. Retrieved January 14, 2026, from [Link]
-
McKenna, C. E., & Kashemirov, B. A. (2020). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 12(12), 1147–1166. [Link]
-
Yoo, J., & Cui, Q. (2013). Simulations of Anionic Lipid Membranes: Development of Interaction-Specific Ion Parameters and Validation using NMR Data. Journal of chemical theory and computation, 9(7), 3371-3385. [Link]
-
CRO SPLENDID LAB. (n.d.). Dimethyl Phosphate Sodium Salt. Retrieved January 14, 2026, from [Link]
-
Pertusati, F., Serpi, M., McCarron, P., & McGuigan, C. (2012). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Future medicinal chemistry, 4(8), 1035–1058. [Link]
-
Mackman, R. L., & Cihlar, T. (2021). Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. ACS medicinal chemistry letters, 12(5), 733–737. [Link]
-
Badole, S., Saravanan, K., & Garg, P. (2023). Computational design of phosphate fluoride cathode materials for Na-based batteries. Scientific reports, 13(1), 12791. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13134, Dimethyl phosphate. Retrieved January 14, 2026 from [Link].
-
Fulmali, A., & Bharate, S. S. (2022). Phosphate moiety in FDA-approved pharmaceutical salts and prodrugs. Drug development research, 83(5), 1059–1074. [Link]
-
ResearchGate. (n.d.). Thermal analysis (mDSC) of sodium phosphate formulation with 0.9% w/v NaCl. Retrieved January 14, 2026, from [Link]
- National Bureau of Standards. (1972). Standard x-ray diffraction powder patterns: section 9- data for 63 substances. U.S. Government Printing Office.
-
Wang, X., et al. (2023). A Phosphorus–Silicon Synergistic Reactive Flame Retardant. ACS Applied Polymer Materials. [Link]
-
ResearchGate. (n.d.). The X-ray diffraction of the dried sodium phosphates. Retrieved January 14, 2026, from [Link]
-
Serpi, M., & McGuigan, C. (2022). Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry, 13(3), 266-281. [Link]
-
ResearchGate. (n.d.). Thermal analysis of the mixture of dried sodium phosphates (SP) and the solution of liquid sodium orthophosphates (LOP) at the mass ratio 0.15 [g/g]-mixture 5. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). High temperature Raman spectral study of sodium phosphate structure. Retrieved January 14, 2026, from [Link]
-
Madridge Publishers. (n.d.). Ionic liquids with Dimethyl Phosphate Anion as Highly Efficient Materials for Technological Processes: A Review. Retrieved January 14, 2026, from [Link]
-
National Bureau of Standards. (1968). Standard X-ray Diffraction Powder Patterns. UNT Digital Library. [Link]
-
Das, S., et al. (2023). An experimental and computational study to explore the ion–solvent interactions between selected ionic liquids and dimethylformamide. RSC Advances, 13(17), 11451-11464. [Link]
-
Badole, S., Saravanan, K., & Garg, P. (2023). Computational design of phosphate fluoride cathode materials for Na-based batteries. Scientific reports, 13(1), 12791. [Link]
-
Banach, M., & Makara, A. (2012). Thermal Decomposition of Sodium Phosphates. Journal of Chemical & Engineering Data, 57(11), 3149-3154. [Link]
-
ResearchGate. (n.d.). Thermal Decomposition of Sodium Phosphates. Retrieved January 14, 2026, from [Link]
-
Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Retrieved January 14, 2026, from [Link]
-
Kim, H. S., et al. (2023). Structural Elucidation and Moisturizing Potential of a Polysaccharide Derived from Tremella mesenterica. Molecules, 28(15), 5739. [Link]
-
XCHEMI. (n.d.). Is Sodium Phosphate Really an Ionic Compound? Retrieved January 14, 2026, from [Link]
-
Homework.Study.com. (n.d.). How is the chemical bonding in Na3PO4 both covalent and ionic? Retrieved January 14, 2026, from [Link]
Sources
- 1. Phosphate moiety in FDA-approved pharmaceutical salts and prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. surfacesciencewestern.com [surfacesciencewestern.com]
- 6. Simulations of Anionic Lipid Membranes: Development of Interaction-Specific Ion Parameters and Validation using NMR Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C2H6NaO4P | CID 23663684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dimethyl Phosphate Sodium Salt | CymitQuimica [cymitquimica.com]
- 9. This compound CAS#: 32586-82-6 [m.chemicalbook.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. barron.rice.edu [barron.rice.edu]
- 12. osti.gov [osti.gov]
- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 14. rsc.org [rsc.org]
- 15. next-gen.materialsproject.org [next-gen.materialsproject.org]
A Technical Guide to the Physical and Chemical Properties of Sodium Dimethyl Phosphate
Abstract
This technical guide provides a comprehensive overview of the essential physical and chemical properties of sodium dimethyl phosphate (SDP). Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data from authoritative sources, covering chemical identity, physicochemical characteristics, reactivity, and analytical methodologies. The guide is structured to deliver not only foundational data but also the scientific context and experimental rationale necessary for practical application in a laboratory setting. Key data are presented in structured tables, and complex workflows are illustrated with diagrams to ensure clarity and usability.
Introduction and Scope
This compound, the sodium salt of dimethyl phosphate, is an organophosphate compound with relevance in various scientific domains, from synthetic chemistry to environmental and biomedical research. As a metabolite of several organophosphorus pesticides and a structural motif in more complex molecules, understanding its fundamental properties is crucial for toxicological studies, analytical method development, and its use as a synthetic building block.[1][2] In the context of drug development, organophosphate moieties are integral to certain prodrug strategies and nucleotide analogues, making the characterization of simple phosphates like SDP a valuable reference point.[3]
This guide offers an in-depth exploration of SDP, moving beyond a simple datasheet to provide a functional reference for laboratory professionals. We will delve into its structural and physicochemical properties, chemical behavior, and the analytical techniques used for its characterization.
Chemical Identity and Structure
The foundational step in characterizing any chemical substance is to establish its unambiguous identity. This compound is an ionic compound formed from a sodium cation (Na⁺) and a dimethyl phosphate anion (C₂H₆O₄P⁻).
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 32586-82-6 | [4][5] |
| Molecular Formula | C₂H₆NaO₄P | [5][6] |
| Molecular Weight | 148.03 g/mol | [4][5][7] |
| Canonical SMILES | COP(=O)([O-])OC.[Na+] | [4][6] |
| InChIKey | LMGRDVWNCARTPS-UHFFFAOYSA-M | [4][6] |
| Parent Compound | Dimethyl phosphate (CAS: 813-78-5) | [4][8] |
| Synonyms | Dimethyl phosphate sodium salt, Phosphoric acid dimethyl ester sodium salt | [5][7] |
The structure of the dimethyl phosphate anion features a central phosphorus atom double-bonded to one oxygen atom, single-bonded to two methoxy groups (-OCH₃), and single-bonded to a negatively charged oxygen atom, which forms an ionic bond with the sodium cation.
Caption: Ionic interaction between the dimethyl phosphate anion and the sodium cation.
Physical Properties
The physical properties of SDP are critical for determining its appropriate handling, storage, and application in experimental setups. As a salt, it is a solid at room temperature with characteristics typical of hygroscopic materials.
| Property | Value | Notes and Conditions | Source(s) |
| Appearance | White to off-white solid | Crystalline powder form is common. | [7][9] |
| Melting Point | >250 °C (decomposes) | Decomposes before a distinct melting point is observed. | [9][10] |
| Solubility | Slightly soluble in water and methanol | The parent acid, dimethyl phosphate, is very soluble in water (≥100 mg/mL). The salt's solubility can be influenced by temperature and pH. | [8][9][11] |
| Stability | Hygroscopic | Stable under recommended storage conditions, but absorbs moisture from the air. Prolonged exposure to moisture should be avoided. | [9][12] |
| Density | 1.314 g/cm³ (Predicted) | This is a computed value and should be treated as an estimate. | [10][13] |
Chemical Properties and Reactivity
Acidity and Basicity
The dimethyl phosphate anion is the conjugate base of dimethyl phosphoric acid. The pKa of the parent acid is a key parameter governing the behavior of SDP in aqueous solutions. The pKa for dimethyl phosphate (DMP) is approximately 1.29 , indicating it is a relatively strong acid. Consequently, in any solution with a pH above ~3, the equilibrium will overwhelmingly favor the deprotonated dimethyl phosphate anion, which is the form present in the sodium salt. This property is fundamental to its role as a buffer component and its interaction with biological systems.
Hydrolysis
Phosphate diesters like dimethyl phosphate are known for their relative stability toward hydrolysis at neutral pH.[14] This stability is a cornerstone of the chemical backbone of DNA. However, hydrolysis can be catalyzed under specific conditions:
-
Acid- or Base-Mediated Hydrolysis: The rate of hydrolysis increases significantly in strongly acidic or basic conditions. The reaction involves nucleophilic attack on the phosphorus center, leading to the cleavage of a P-O-C bond to yield methyl phosphate and methanol.
-
Enzymatic or Metal-Catalyzed Hydrolysis: In biological and environmental systems, enzymes (phosphatases) or metal ions can dramatically accelerate the hydrolysis of phosphate esters.[14][15] Studies have shown that certain metal-organic frameworks can efficiently catalyze the breakdown of dimethyl phosphate.[15][16]
The relative inertness at neutral pH makes SDP a stable compound for many applications, but its potential for degradation must be considered in long-term studies or under harsh experimental conditions.[14]
Incompatibilities
As a standard laboratory chemical, SDP should be stored away from strong oxidizing agents.[12] Its hygroscopic nature necessitates storage in a dry, tightly sealed container to prevent degradation and ensure accurate weighing for experiments.[9][12]
Experimental Protocols and Analytical Characterization
Verifying the identity, purity, and concentration of this compound is essential for reproducible research. The following section outlines standard methodologies.
Purity and Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for separating and quantifying non-volatile, polar compounds like dimethyl phosphate. A reverse-phase method is commonly employed.
Causality and Rationale:
-
Column Choice: A C18 column is a standard choice for reverse-phase chromatography, but for highly polar analytes like dimethyl phosphate that may have little retention, a more polar column like a Newcrom R1 or an aqueous C18 is often more effective.[17]
-
Mobile Phase: A simple mobile phase of acetonitrile and water with an acidic modifier (e.g., phosphoric or formic acid) is used.[17] The acid serves to protonate the phosphate group, ensuring a consistent charge state and improving peak shape. Formic acid is preferred for mass spectrometry (MS) compatibility.
-
Detection: UV detection is not suitable as dimethyl phosphate lacks a significant chromophore. Therefore, detection is typically achieved with a universal detector like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or by derivatization. For highest sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard.
Caption: A typical workflow for the purity analysis of this compound via HPLC.
Structural Confirmation by Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR are invaluable for confirming the molecular structure.
-
³¹P NMR: This is the most direct method for observing the phosphorus environment. A single resonance is expected, with a chemical shift characteristic of a phosphate diester.
-
¹H NMR: A characteristic signal for the two equivalent methyl groups (-OCH₃) will be observed. The coupling between these protons and the phosphorus atom (³J-PH) will result in a doublet.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): While SDP itself is not volatile, its parent acid or a derivatized form can be analyzed by GC-MS. This is a common method in environmental and toxicological analysis for detecting alkylphosphate metabolites in biological samples like urine.[1][18] The procedure typically involves extraction, derivatization (e.g., with pentafluorobenzyl bromide), and subsequent analysis by GC-MS.[1]
Applications in Research and Drug Development
While this compound is a relatively simple molecule, it serves as an important reference compound and building block in several areas:
-
Metabolite Standard: It is a primary urinary metabolite of numerous organophosphorus pesticides.[1][2] As such, pure SDP is essential as an analytical standard for developing and validating biomonitoring methods to assess human exposure.[1]
-
Prodrug and Bioisostere Design: The phosphate ester functional group is a key component of many prodrugs designed to improve the solubility or bioavailability of a parent drug.[3] Furthermore, phosphonates, which are structural analogues of phosphates, are widely used as bioisosteres of carboxylates or as transition-state inhibitors in drug design.[19] Understanding the properties of a basic phosphate like SDP provides foundational knowledge for this work.
-
Synthetic Chemistry: SDP can be used in syntheses, for example, in the preparation of more complex inositol phosphates, which are important signaling molecules.[6][9]
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is considered hazardous under the OSHA Hazard Communication Standard.[12]
-
General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area and avoid creating dust.[12][20]
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, protective gloves, and appropriate lab clothing.[12]
-
Storage: Store in a cool (e.g., 4 °C), dry place, protected from moisture due to its hygroscopic nature.[9][12]
-
First Aid: In case of contact, wash skin with soap and water. For eye contact, rinse with plenty of water. If inhaled, move to fresh air. If ingested, clean mouth with water. In all cases of significant exposure or if symptoms persist, consult a physician.[12]
References
-
Guidechem. This compound 32586-82-6 wiki.
-
Santa Cruz Biotechnology. Dimethyl Phosphate Sodium Salt | CAS 32586-82-6.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23663684, this compound.
-
ChemicalBook. This compound CAS#: 32586-82-6.
-
CymitQuimica. Dimethyl Phosphate Sodium Salt.
-
ChemicalBook. This compound | 32586-82-6.
-
Kim, J. H., & Chin, J. (1992). Dimethyl phosphate hydrolysis at neutral pH. Journal of the American Chemical Society.
-
Chemsrc. Dimethyl Phosphate Sodium Salt | CAS#:32586-82-6.
-
Aprea, C., et al. Analytical Method for the Determination of Urinary Alkylphosphates in Subjects Occupationally Exposed to Organophosphorus Pesticides and in the General Population. Ovid Technologies.
-
Guidechem. This compound 32586-82-6.
-
SIELC Technologies. (2018). Separation of Dimethyl phosphate on Newcrom R1 HPLC column.
-
Peterson, G. W., et al. (2024). Hydrolysis of Dimethyl Phosphite by Zr- and Hf-UiO-66. ACS Omega.
-
Santa Cruz Biotechnology. (2016). Dimethyl Phosphate Sodium Salt - SAFETY DATA SHEET.
-
Blair, D., & Martin, L. E. An Improved Method for the Determination of Urinary Dimethyl Phosphate. ElectronicsAndBooks.com.
-
Peterson, G. W., et al. (2024). Hydrolysis of Dimethyl Phosphite by Zr- and Hf-UiO-66. ACS Publications.
-
Defense Technical Information Center. (2004). Hydrolysis of Phosphorus Esters: A Computational Study.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23683601, Sodium dimethyl phosphite.
-
Kim, J. H., & Chin, J. (1992). Dimethyl phosphate hydrolysis at neutral pH. Journal of the American Chemical Society.
-
Blair, D., & Martin, L. E. (1976). An improved method for the determination of urinary dimethyl phosphate. Journal of Agricultural and Food Chemistry.
-
ResearchGate. (2017). Dialkyl phosphates. Determination in urine.
-
Gesher. (n.d.). The Role of Dimethyl Phosphite in Pharmaceutical Synthesis and Drug Development.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13134, Dimethyl phosphate.
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET - Sodium phosphate dibasic.
-
Fisher Scientific. Dimethyl phosphate, 98% 1 g | Buy Online | Thermo Scientific Chemicals.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2835361, Sodium;[4-(dimethylamino)phenyl]phosphinate.
-
Fisher Scientific. (2015). Safety Data Sheet - Sodium Phosphate, 0.1M.
-
Cayman Chemical. (2023). Safety Data Sheet - Sodium Phosphate Stock Solution.
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET - Sodium phosphate dibasic.
-
Zhang, Y., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. National Center for Biotechnology Information.
-
ResearchGate. (2025). Development and Clinical Application of Phosphorus-Containing Drugs.
-
Głowacka, I. E., & Dembkowski, L. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry.
-
ECHEMI. Buy this compound from HANGZHOU LEAP CHEM CO., LTD..
-
Sigma-Aldrich. Sodium phosphate 96%.
-
Stanford University. Buffers.
-
Wikipedia. Creatine.
Sources
- 1. ovid.com [ovid.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C2H6NaO4P | CID 23663684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. guidechem.com [guidechem.com]
- 7. Dimethyl Phosphate Sodium Salt | CymitQuimica [cymitquimica.com]
- 8. Dimethyl phosphate | C2H7O4P | CID 13134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 32586-82-6 [m.chemicalbook.com]
- 10. guidechem.com [guidechem.com]
- 11. Dimethyl phosphate, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Dimethyl Phosphate Sodium Salt | CAS#:32586-82-6 | Chemsrc [chemsrc.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Hydrolysis of Dimethyl Phosphite by Zr- and Hf-UiO-66 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Dimethyl phosphate | SIELC Technologies [sielc.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 20. fishersci.com [fishersci.com]
"thermal decomposition of sodium dimethyl phosphate"
An In-Depth Technical Guide to the Thermal Decomposition of Sodium Dimethyl Phosphate
Abstract
This compound [(CH₃O)₂PO₂Na], a key organophosphate salt, finds applications in various chemical syntheses and serves as a structural motif in numerous bioactive molecules. Understanding its thermal stability and decomposition pathways is paramount for ensuring safety, optimizing process conditions in industrial applications, and predicting the environmental fate of related compounds. This technical guide provides a comprehensive analysis of the thermal decomposition of this compound, synthesizing current knowledge from analogous compounds to propose a detailed mechanistic framework. It outlines state-of-the-art analytical methodologies for investigating this process and offers field-proven insights for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction: The Significance of this compound
This compound (SDMP) is the sodium salt of dimethyl phosphate. While seemingly a simple molecule, it represents a fundamental class of organophosphate esters that are ubiquitous in biochemistry (e.g., as part of the DNA backbone) and industrial chemistry. The presence of both covalent ester bonds (P-O-C) and an ionic bond (Na-O) imparts unique chemical and physical properties, including its thermal decomposition behavior.
A thorough understanding of how SDMP breaks down under thermal stress is critical for several reasons:
-
Safety and Hazard Analysis: Uncontrolled thermal decomposition can lead to the release of toxic or flammable gases. Identifying these products and the temperatures at which they evolve is essential for safe handling, storage, and transportation.[1][2]
-
Process Chemistry: In chemical syntheses where SDMP is a reactant or intermediate, temperature is a critical parameter. Knowledge of its decomposition threshold prevents unwanted side reactions and ensures product purity.
-
Material Science: Organophosphates are widely used as flame retardants. Their efficacy is directly linked to their decomposition pathways, which can interfere with combustion cycles in either the gas or condensed phase.[3]
This guide will explore the theoretical underpinnings of SDMP's thermal decomposition, grounded in experimental data from closely related analogs, and provide detailed protocols for its empirical study.
Proposed Thermal Decomposition Mechanism
Direct experimental studies on the thermal decomposition of pure this compound are scarce in published literature. However, by synthesizing data from its constituent parts and close chemical analogs—namely trimethyl phosphate (TMP) and dimethyl methylphosphonate (DMMP)—we can construct a scientifically robust, multi-stage proposed mechanism. The presence of the sodium counter-ion is expected to significantly influence the pathway compared to its neutral ester counterparts.
The decomposition is hypothesized to occur in three primary stages:
Stage 1: Initial Intramolecular Rearrangement and Methoxy Group Elimination (Lower Temperature Range)
At elevated temperatures, the initial decomposition is likely triggered by the cleavage of a P-O-C ester bond. Unlike neutral organophosphates that can eliminate a volatile phosphorus acid, the ionic nature of SDMP suggests a different pathway.[4] The sodium ion stabilizes the phosphate anion, making the initial step more likely to involve the loss of a methyl group or a methoxy radical.
However, drawing from computational studies on trimethyl phosphate, a more favorable low-energy pathway involves an intramolecular hydrogen transfer (isomerization). In this proposed mechanism for SDMP, a hydrogen atom from one of the methyl groups is transferred to the phosphoryl oxygen.
-
Step 2a: This unstable intermediate could then cleave the weakened P-O bond, releasing formaldehyde (CH₂O) and forming sodium methyl hydrogen phosphate.
-
Step 2b: Alternatively, nucleophilic attack by the phosphate oxygen on the second methyl group could lead to the formation of dimethyl ether (CH₃OCH₃) and sodium metaphosphate as a primary solid-state product.
Stage 2: Decomposition of Primary Solid-State Intermediates (Intermediate Temperature Range)
The solid residue from Stage 1, proposed to be a mixture containing sodium methyl hydrogen phosphate and sodium metaphosphate, will undergo further decomposition as the temperature increases. Sodium methyl hydrogen phosphate is itself thermally unstable and would likely decompose to form sodium pyrophosphate or other polyphosphates, releasing methanol (CH₃OH) or methane (CH₄) and water.[5][6]
This stage is characterized by the breakdown of the remaining organic components and the condensation of the phosphate backbone, a process well-documented for inorganic sodium hydrogen phosphates.[5][6]
Stage 3: High-Temperature Decomposition of Polyphosphate Residue (High Temperature Range)
At very high temperatures, the inorganic sodium polyphosphate backbone will begin to break down. The hazardous decomposition products at this stage are expected to include oxides of phosphorus (e.g., P₄O₁₀) and sodium oxides, consistent with safety data for similar compounds.[1][2] If the decomposition occurs in an inert atmosphere, elemental phosphorus may also form. In the presence of air, carbon-containing fragments will oxidize to carbon monoxide (CO) and carbon dioxide (CO₂).
The proposed multi-stage decomposition pathway is visualized in the diagram below.
Caption: Experimental workflow for the comprehensive thermal analysis of this compound.
Kinetic Analysis
To determine the kinetics of decomposition (activation energy, pre-exponential factor), multiple TGA experiments at different heating rates (e.g., 5, 10, 15, and 20°C/min) are required. Model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods, can then be applied to the resulting data. These methods avoid the assumption of a specific reaction model and can reveal changes in the decomposition mechanism as a function of conversion.
Conclusion and Future Outlook
While a definitive, experimentally verified thermal decomposition mechanism for this compound remains to be published, a robust framework can be proposed based on the well-documented behavior of its close chemical analogs. The pathway likely involves a multi-stage process initiated by intramolecular rearrangement or ester bond cleavage, followed by the decomposition of a sodium methyl phosphate intermediate, and culminating in the high-temperature degradation of a sodium polyphosphate residue.
The validation of this proposed mechanism requires rigorous experimental investigation. The analytical protocols detailed in this guide, centered around TGA-MS and DSC, provide a clear and reliable roadmap for researchers to undertake this work. Such studies will not only fill a gap in the fundamental chemical literature but also provide invaluable data for ensuring the safe and efficient use of this compound and related compounds across scientific and industrial fields.
References
-
Liang, S., Hemberger, P., Neisins, N.M., Bodi, A., Grutzmacher, H., & Gaan, S. (2015). Elucidating the Thermal Decomposition of Dimethyl Methylphosphonate by Vacuum Ultraviolet (VUV) Photoionization: Pathways to the PO Radical, a Key Species in Flame-retardant Mechanisms. Chemistry – A European Journal, 21(3), 1073-1080. [Link]
-
Howell, B. A., & Daniel, Y. G. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Molecules, 27(22), 7958. [Link]
-
Oscar, E. (2023). Do (some or all) phosphates thermally decompose? Chemistry Stack Exchange. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Korobeinichev, O. P., et al. (2000). Kinetic Study of the Combustion of Organophosphorus Compounds. DTIC. [Link]
-
JEOL. (n.d.). Thermal-decomposition Process Analysis of Sodium Formate Using TG-MS. [Link]
-
Chen, J., et al. (2025). A Phosphorus–Silicon Synergistic Reactive Flame Retardant. ACS Applied Polymer Materials. [Link]
-
Banach, M., & Makara, A. (2011). Thermal Decomposition of Sodium Phosphates. Journal of Chemical & Engineering Data, 56(7), 3095–3099. [Link]
-
CDS Analytical. (n.d.). Evolved Gas Analysis and Multi-Step Pyrolysis. [Link]
-
Banach, M. (2009). The TGA-DTA analysis of the dried sodium phosphates. ResearchGate. [Link]
-
Liu, D., et al. (2021). Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO₂ Catalysts. MDPI. [Link]
Sources
An In-depth Technical Guide to the Hygroscopic Nature of Sodium Dimethyl Phosphate
A Senior Application Scientist's Perspective on Characterization, Impact, and Control
Abstract
Hygroscopicity, the propensity of a substance to absorb moisture from the atmosphere, is a critical quality attribute (CQA) for active pharmaceutical ingredients (APIs) and excipients.[1][2][3] Uncontrolled moisture uptake can profoundly alter the physicochemical properties of a material, leading to significant challenges in drug development, including chemical degradation, changes in solid-state form, and compromised manufacturability.[4][5] This guide provides a comprehensive technical framework for evaluating the hygroscopic nature of a representative small molecule salt, Sodium Dimethyl Phosphate. While specific data on this compound is limited, the principles and methodologies detailed herein offer a robust, universally applicable workflow for researchers, scientists, and drug development professionals to characterize, understand, and mitigate the risks associated with hygroscopic materials.
Introduction: The Criticality of Understanding Water-Solid Interactions
In pharmaceutical development, water is not a benign bystander. The interaction between atmospheric moisture and a solid drug substance can dictate its stability, therapeutic efficacy, and shelf-life.[6][7] Hygroscopicity evaluation is therefore a cornerstone of solid-state characterization and formulation development.[2][][9] The absorbed moisture can act as a plasticizer, lowering the glass transition temperature of amorphous materials, or as a solvent, facilitating deleterious chemical reactions like hydrolysis.[4][6] Furthermore, moisture can induce solid-state phase transformations, such as converting an anhydrous crystalline form to a less soluble hydrate, which can directly impact bioavailability.[4][10]
This guide uses this compound (CAS 32586-82-6) as an exemplar to illustrate a systematic, field-proven approach to hygroscopicity assessment. As a sodium salt of an organic phosphate, its chemical structure—featuring a polar phosphate group and an ionic bond—suggests a potential for significant interaction with water molecules.[11][12][13] One supplier explicitly notes its stability as "Hygroscopic".[14][15] The workflow described is designed to be a self-validating system, integrating multiple analytical techniques to build a comprehensive and trustworthy profile of the material's behavior in the presence of moisture.
Physicochemical Landscape of this compound
A foundational understanding of the molecule's properties is essential before embarking on experimental analysis.
-
Chemical Structure: C₂H₆NaO₄P[11]
-
Key Features: It is the sodium salt of dimethyl phosphate. The presence of the negatively charged phosphate oxygen atoms and the sodium counter-ion creates highly polar sites prone to forming hydrogen bonds with water molecules.[1][13] Such polar groups are an inherent driver of a substance's affinity for moisture.[1]
The choice to develop a drug substance as a salt is often made to improve properties like solubility and stability.[17][18][19] However, many salt forms are more hygroscopic than their corresponding free acid or base forms, a trade-off that necessitates rigorous characterization.[20][21]
Core Experimental Workflow for Hygroscopicity Assessment
A multi-faceted approach is required to fully characterize a material's interaction with water. This workflow integrates key analytical techniques to provide a holistic understanding, from initial water content to dynamic sorption behavior and potential solid-state changes.
Initial Water Content: Karl Fischer Titration
Causality: Before assessing the potential to absorb water, one must quantify the amount of water already present. Karl Fischer (KF) titration is the gold-standard, specific method for determining water content in drug substances, far superior to non-specific methods like Loss on Drying (LOD).[6][22] It is based on the stoichiometric reaction of water with iodine and sulfur dioxide.[23] This initial value serves as a crucial baseline for all subsequent experiments.
Protocol: Volumetric Karl Fischer Titration
-
Instrument Setup: Prepare a volumetric KF titrator. The titration vessel should be charged with approximately 30 mL of a suitable solvent, such as anhydrous methanol.[22]
-
Solvent Titration: Titrate the solvent with the Karl Fischer reagent to the electrometric endpoint to neutralize any residual water.[22]
-
Standardization: Accurately weigh 150-350 mg of a certified water standard (e.g., sodium tartrate dihydrate) and add it to the vessel. Titrate to the endpoint. Calculate the water equivalence factor (F) of the reagent in mg/mL.[22]
-
Sample Analysis: Accurately weigh a suitable amount of the this compound sample and quickly transfer it to the titration vessel.
-
Titration: Titrate the sample with the KF reagent to the electrometric endpoint. The volume of reagent consumed is recorded.
-
Calculation: The water content (% w/w) is calculated using the volume of titrant, the sample weight, and the predetermined water equivalence factor.
Dynamic Vapor Sorption (DVS) Analysis
Causality: DVS analysis is the most powerful tool for understanding how a material behaves across a wide range of humidity conditions.[24][25][26] It measures the change in mass of a sample as it is exposed to a precisely controlled stream of humidified air or nitrogen at a constant temperature.[26][27] The resulting sorption-desorption isotherm provides critical information on the material's hygroscopicity classification, the mechanism of water uptake, and whether moisture-induced changes are reversible.[25][27]
Protocol: DVS Isotherm Generation
-
Sample Preparation: Place approximately 10-20 mg of the this compound sample onto the DVS microbalance pan.
-
Drying/Equilibration: Equilibrate the sample at a low relative humidity (RH), typically 0% RH, using dry nitrogen gas until a stable mass is achieved. This initial mass serves as the dry weight reference.[28]
-
Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample mass equilibrates (e.g., dm/dt ≤ 0.002% per minute).
-
Desorption Phase: After reaching the maximum RH, decrease the RH in the same stepwise manner back to 0% RH, again allowing for mass equilibration at each step.
-
Data Analysis: Plot the percentage change in mass versus the target RH. The shape of the isotherm, the total mass gained, and the presence of hysteresis (divergence between the sorption and desorption curves) are key diagnostic features.[24][25]
}
DVS Experimental Workflow and Analysis.
Solid-State Characterization: X-Ray Powder Diffraction (XRPD)
Causality: It is not enough to know how much water is absorbed; it is critical to know what effect that water has on the solid-state structure of the material.[21][29] XRPD is the definitive technique for identifying the crystalline form of a pharmaceutical material.[29][30] By analyzing the sample before and after exposure to humidity, XRPD can reveal whether the material has undergone a phase change, such as converting from an anhydrous form to a hydrate, or from a crystalline to an amorphous state.[21][29][30]
Protocol: Pre- and Post-DVS XRPD Analysis
-
Initial Analysis: Obtain an XRPD pattern of the pristine this compound sample as received. This serves as the reference "fingerprint" for the initial solid form.[30]
-
Post-Humidity Exposure Analysis: After the DVS experiment is complete, carefully remove the sample from the pan.
-
XRPD Measurement: Analyze the post-DVS sample using the same XRPD instrument parameters as the initial analysis.
-
Pattern Comparison: Overlay the two diffraction patterns.
-
No Change: If the patterns are identical, no change in the bulk crystalline structure occurred.
-
New Peaks Appear: The appearance of new peaks indicates the formation of a new crystalline phase, most likely a hydrate.[31]
-
Pattern Changes/Broad Halo: A significant change in the pattern or the appearance of a broad, featureless "halo" suggests a loss of crystallinity and potential conversion to an amorphous form.[30]
-
}
Decision Tree for XRPD Analysis.
Data Interpretation and Classification
Synthesizing the data from these experiments allows for a comprehensive risk assessment.
Hygroscopicity Classification
The European Pharmacopoeia (Ph. Eur.) provides a widely accepted classification system based on the percentage weight gain after storage at 25°C and 80% RH for 24 hours.[28][32] While DVS provides more detailed kinetic data, the endpoint at 80% RH can be used for this classification.[24][28]
| Hygroscopicity Class | Weight Gain (% w/w) at 25°C / 80% RH |
| Non-hygroscopic | < 0.12% |
| Slightly hygroscopic | ≥ 0.2% and < 2.0% |
| Hygroscopic (or Moderately) | ≥ 2.0% and < 15.0% |
| Very hygroscopic | ≥ 15.0% |
| Source: European Pharmacopoeia.[24][32] |
Building a Holistic Profile
-
Low Water Uptake & No XRPD Change: The material is physically stable with respect to humidity. Risk is low.
-
Significant Water Uptake & Reversible Isotherm & No XRPD Change: The material is hygroscopic but physically stable. The water is likely surface adsorption. Control of the manufacturing and storage environment is necessary.[5]
-
Significant Water Uptake & Hysteresis & New XRPD Peaks: The material is physically unstable and forms a hydrate. This is a high-risk scenario, as the hydrate may have different solubility and stability profiles.[4] This behavior must be fully understood and controlled.
-
Continuous Water Uptake (Deliquescence): If the material continues to gain mass without reaching equilibrium at high RH, it is deliquescent. This indicates it is dissolving in the absorbed water.[4] This poses extreme challenges for handling and formulation and requires stringent environmental and packaging controls.[4][33]
Implications and Control Strategies
The hygroscopic nature of a material like this compound has direct consequences for drug development.
-
Chemical Stability: Absorbed water can participate directly in degradation reactions, such as hydrolysis of the phosphate ester bonds.[4][5]
-
Physical Stability: Changes in crystal form (anhydrate to hydrate) can alter dissolution rates and bioavailability.[4][10] Moisture can also cause powder caking and poor flow, complicating manufacturing processes like blending and tablet compression.[3][4][5]
-
Manufacturing: High-humidity environments may be required to be strictly controlled during production to prevent moisture uptake and ensure process consistency.[5][33]
Mitigation and Control Strategies Based on the risk profile determined from the experimental workflow, a control strategy can be designed.
}
Decision Tree for Mitigation Strategies.
Conclusion
Characterizing the hygroscopic nature of a pharmaceutical substance like this compound is a non-negotiable step in robust drug development. It is an exercise in risk management that directly impacts product quality, safety, and efficacy. By employing a systematic and multi-technique approach—anchored by Karl Fischer titration for baseline water content, Dynamic Vapor Sorption for behavioral profiling, and X-Ray Powder Diffraction for structural integrity assessment—scientists can build a comprehensive, trustworthy understanding of a material's interaction with moisture. This knowledge empowers the development of effective control strategies, from process controls and formulation design to final packaging, ensuring the delivery of a stable and reliable drug product to the patient.
References
-
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. [Link]
-
Liew, K. B., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals (Basel). [Link]
-
Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]
-
Water Content Determination by Karl Fischer. (2011). Pharmaguideline. [Link]
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]
-
Hygroscopicity: Significance and symbolism. (2026). ScienceDirect. [Link]
-
This compound. PubChem. [Link]
-
Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. [Link]
-
Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. [Link]
-
Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. TA Instruments. [Link]
-
Phosphate moiety in FDA-approved pharmaceutical salts and prodrugs. (2022). PubMed. [Link]
-
Dynamic Vapor Sorption (DVS) Analysis. ProUmid. [Link]
-
Principle of Karl Fischer Titration. BYJU'S. [Link]
-
Behavior of hygroscopic pharmaceutical aerosols and the influence of hydrophobic additives. PubMed. [Link]
-
Karl Fischer Titration Guide to Water Determination. Mettler Toledo. [Link]
-
Hygroscopicity Evaluation. Technology Networks. [Link]
-
Karl Fisher Titration | How To Measure Water Content By KF Titrator. (2024). YouTube. [Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]
-
X-ray Powder Diffraction in Solid Form Screening and Selection. (2011). American Pharmaceutical Review. [Link]
-
Phosphate moiety in FDA‐approved pharmaceutical salts and prodrugs. (2022). ResearchGate. [Link]
-
Dynamic vapour sorption of freeze-dried pharmaceuticals. (2015). European Pharmaceutical Review. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Ukrainian Chemical Journal. [Link]
-
Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. [Link]
-
X-ray Diffraction (XRD) and X-ray Structure Analysis. Currenta. [Link]
-
Dynamic Vapour Sorption- A versatile technique for pharmaceutical materials characterization. SciTechnol. [Link]
-
ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. ICH. [Link]
-
Dynamic Vapor Sorption. SK pharmteco. [Link]
-
Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2020). Journal of Drug Delivery and Therapeutics. [Link]
-
X-ray Powder Diffraction (XRPD). (2024). Improved Pharma. [Link]
-
Quantitative Determination of Hydrate Content of Theophylline Powder by Chemometric X-ray Powder Diffraction Analysis. PMC - NIH. [Link]
-
Physicochemical properties. Fiveable. [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. EMA. [Link]
-
Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2025). Particle Analytical. [Link]
-
Hygroscopicity Evaluation. CD Formulation. [Link]
-
Hygroscopicity classification of inactive pharmaceutical ingredients studied by conventional method. ResearchGate. [Link]
-
ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms. ResearchGate. [Link]
-
ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003). IKEV. [Link]
-
Classification of Hygroscopicity. (2024). Pharma Growth Hub. [Link]
-
Stability Study ICH Guidelines Q1A, Q1B & Q1C. (2025). YouTube. [Link]
-
(PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. ResearchGate. [Link]
Sources
- 1. Hygroscopicity: Significance and symbolism [wisdomlib.org]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. m.youtube.com [m.youtube.com]
- 9. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]
- 10. researchgate.net [researchgate.net]
- 11. guidechem.com [guidechem.com]
- 12. This compound | C2H6NaO4P | CID 23663684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Phosphate moiety in FDA-approved pharmaceutical salts and prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dimethyl Phosphate Sodium Salt | CymitQuimica [cymitquimica.com]
- 15. This compound CAS#: 32586-82-6 [m.chemicalbook.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations [ouci.dntb.gov.ua]
- 18. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fiveable.me [fiveable.me]
- 20. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]
- 21. particle.dk [particle.dk]
- 22. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 23. byjus.com [byjus.com]
- 24. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]
- 25. tainstruments.com [tainstruments.com]
- 26. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 27. scitechnol.com [scitechnol.com]
- 28. asiapharmaceutics.info [asiapharmaceutics.info]
- 29. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 30. improvedpharma.com [improvedpharma.com]
- 31. Quantitative Determination of Hydrate Content of Theophylline Powder by Chemometric X-ray Powder Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pharmagrowthhub.com [pharmagrowthhub.com]
- 33. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Safety and Handling of Sodium Dimethyl Phosphate
Introduction
Sodium dimethyl phosphate (CAS RN: 32586-82-6), a dialkyl phosphate salt, is a compound utilized in various research and development applications, including in the synthesis of L,L- and L,D-di-myo-inositolphosphates.[1] While specific toxicological data is limited, its classification as a hazardous substance by the OSHA Hazard Communication Standard (29 CFR 1910.1200) necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.[2] This guide provides a comprehensive overview of the essential safety and handling precautions for this compound, designed for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of a compound is paramount to safe handling.
| Property | Value |
| Molecular Formula | C₂H₆NaO₄P |
| Molecular Weight | 148.03 g/mol [3] |
| Appearance | White to off-white solid[1] |
| Melting Point | >250 °C (decomposes)[4] |
| Solubility | Slightly soluble in methanol and water[4] |
| Stability | Stable under recommended storage conditions, but is hygroscopic.[1][2] |
Hazard Identification and Risk Assessment
Primary Routes of Exposure
-
Inhalation: While the solid form has low volatility, airborne dust may be generated during handling, posing an inhalation risk. Inhaling dust can irritate the nose and throat, leading to coughing and wheezing.[7]
-
Skin Contact: Direct contact can cause skin irritation.[2][8]
-
Eye Contact: Direct contact can cause serious eye irritation.[2][8]
-
Ingestion: Ingestion may be harmful.[2]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure risk.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[2] Local exhaust ventilation, such as a chemical fume hood, is the most effective means of controlling airborne dust.[7]
-
Safety Showers and Eyewash Stations: Easily accessible and regularly maintained safety showers and eyewash stations are mandatory in any laboratory where this compound is handled.[2]
Personal Protective Equipment (PPE)
The selection and proper use of PPE is the final barrier between the researcher and potential exposure.
-
Eye and Face Protection: Wear safety glasses with side shields or goggles.[2]
-
Skin Protection:
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[2]
Caption: PPE Donning and Doffing Workflow.
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is critical to maintaining a safe laboratory environment.
Handling
-
Handle in accordance with good industrial hygiene and safety practices.[2]
-
Avoid creating dust.[2]
-
Do not eat, drink, or smoke when using this product.[8]
-
Wash hands thoroughly after handling.[9]
-
Remove contaminated clothing and wash before reuse.[8]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]
-
Protect from moisture, as the material is hygroscopic.[1][2]
-
Recommended storage temperature is 4°C.[2]
-
Store away from strong oxidizing agents.[2]
Emergency Procedures
Preparedness for unexpected events is a cornerstone of laboratory safety.
First Aid Measures
-
General Advice: In case of exposure or if you feel unwell, seek medical advice/attention.[2]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2]
-
Skin Contact: Wash skin with soap and water. If skin irritation occurs, get medical advice/attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
Ingestion: Clean mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Spill Response
In the event of a spill, a calm and methodical response is essential.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and if it can be managed safely by laboratory personnel. For large or unmanageable spills, contact your institution's emergency response team.
-
Don Appropriate PPE: Before beginning cleanup, don the necessary personal protective equipment, including gloves, safety goggles, and a respirator if significant dust is present.[9]
-
Contain the Spill: Prevent the further spread of the powder. For a solid spill, you can cover it with a plastic sheet or tarp to minimize dust generation.[2]
-
Clean Up the Spill:
-
Decontaminate the Area: Thoroughly clean the contaminated surface.[2]
-
Dispose of Waste: Dispose of the spilled material and any contaminated cleaning supplies in accordance with all applicable federal, state, and local regulations.[2]
Caption: Decision and workflow for spill response.
Firefighting Measures
-
This compound is not flammable.[10]
-
In the event of a fire in the surrounding area, use extinguishing media appropriate for the circumstances.[2]
-
Firefighters should wear self-contained breathing apparatus and full protective gear.[2]
-
Hazardous combustion products may include carbon oxides.[2]
Disposal Considerations
All waste materials must be disposed of in accordance with applicable regional, national, and local laws and regulations.[2] Do not allow the chemical to enter drains.[9] Contaminated packaging should be treated as hazardous waste and not be reused.[2]
Conclusion
While this compound is a valuable compound in scientific research, its potential hazards demand a culture of safety and strict adherence to established protocols. By understanding its properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this substance safely and responsibly.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
AquaPhoenix Scientific. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). SODIUM PHOSPHATE DIBASIC HAZARD SUMMARY. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
University of Rochester. (n.d.). SPILL CLEANUP QUICK REFERENCE. Retrieved from [Link]
-
University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
-
Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
-
Environmental Working Group. (n.d.). Dimethylphosphate (DMP). Retrieved from [Link]
-
Edvotek. (2025-05-14). Sodium Phosphate Buffer - Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2025-08-09). Acute Poisoning with Phosphamidon: Determination of Dimethyl Phosphate (DMP) as a Stable Metabolite in a Case of Organophosphate Insecticide Intoxication. Retrieved from [Link]
Sources
- 1. Dimethyl Phosphate Sodium Salt | CymitQuimica [cymitquimica.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound | C2H6NaO4P | CID 23663684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 32586-82-6 [m.chemicalbook.com]
- 5. ewg.org [ewg.org]
- 6. researchgate.net [researchgate.net]
- 7. nj.gov [nj.gov]
- 8. consult.environment-agency.gov.uk [consult.environment-agency.gov.uk]
- 9. geneseo.edu [geneseo.edu]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
A Technical Guide to the Application of Deuterated Sodium Dimethyl Phosphate in Advanced NMR Studies
Abstract
In the landscape of modern analytical chemistry and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a pillar for structural elucidation and quantitative analysis. The precision of this technique, however, is fundamentally dependent on the quality of solvents and reference materials employed. This guide provides an in-depth technical exploration of deuterated sodium dimethyl phosphate (d₆-DMP-Na), a critical reagent for high-fidelity NMR studies. We will dissect the rationale behind its synthesis, detail its characterization, and present field-proven protocols for its application as a certified reference material in quantitative ³¹P NMR (qNMR). This document is intended for researchers, scientists, and drug development professionals who seek to enhance the accuracy, reliability, and reproducibility of their NMR-based analyses of phosphorylated compounds.
The Strategic Imperative: Deuteration and Phosphorus Standards in NMR
The pursuit of clean, high-resolution NMR spectra is a constant challenge, particularly in complex biological and chemical matrices. Two key factors are paramount in achieving this goal: the elimination of interfering solvent signals and the use of accurate standards for quantification.
1.1 The Role of Deuteration in Spectral Clarity
Standard proton (¹H) NMR experiments are inherently sensitive to all proton-containing species in the sample, including the solvent, which is typically present in vast excess compared to the analyte.[1] This results in a massive solvent signal that can obscure signals from the molecule of interest, a phenomenon known as swamping. The strategic replacement of hydrogen (¹H) with its isotope, deuterium (²H or D), in the solvent molecule effectively circumvents this issue.[2][3]
Deuterium has a nuclear spin of 1, unlike the proton's spin of 1/2, causing it to resonate at a completely different frequency.[3][4] Consequently, a deuterated solvent is "invisible" in a ¹H NMR spectrum, providing a clear window to observe the analyte's signals.[2][5] Furthermore, the deuterium signal serves a secondary, crucial function: it is used by the NMR spectrometer's lock system to monitor and stabilize the magnetic field, correcting for any drift during long experiments and ensuring high spectral resolution and accuracy.[1][6]
1.2 The Necessity of Certified Standards for Quantitative ³¹P NMR
For phosphorylated compounds, such as active pharmaceutical ingredients (APIs), metabolites, and lipids, ³¹P NMR is an exceptionally powerful analytical tool. The ³¹P nucleus boasts 100% natural abundance and a high gyromagnetic ratio, leading to excellent sensitivity and sharp signals over a wide chemical shift range.[7] This often results in simpler, more easily interpretable spectra compared to ¹H NMR, as complex proton-proton couplings are absent.[7]
Quantitative NMR (qNMR) leverages the direct proportionality between the integrated area of an NMR peak and the number of corresponding nuclei.[8][9] This allows for the direct determination of a substance's purity or concentration without the need for compound-specific reference standards, as is common in chromatography.[9][10] However, to establish metrological traceability and ensure the accuracy of these measurements, a well-characterized Certified Reference Material (CRM) is indispensable. For ³¹P qNMR, an ideal standard should be highly pure, stable, non-hygroscopic, and exhibit a simple spectrum with a single, sharp resonance that does not overlap with analyte signals.[11] While compounds like triphenyl phosphate and phosphonoacetic acid are used, there is a distinct need for water-soluble standards for biological and aqueous-based studies.[10]
Deuterated this compound emerges as a superior candidate for these applications, combining the benefits of a simple phosphate structure with the advantages of deuteration to minimize background ¹H signals.
Synthesis, Purification, and Characterization of Deuterated this compound (d₆-DMP-Na)
2.1 Proposed Synthetic Workflow
The core of the synthesis involves the reaction of phosphorus oxychloride with deuterated methanol, followed by controlled hydrolysis and neutralization.
Step-by-Step Synthesis Protocol:
-
Esterification: Start with the dropwise addition of phosphorus oxychloride (POCl₃) to a cooled solution of deuterated methanol-d₄ (CD₃OD) in an anhydrous, aprotic solvent (e.g., diethyl ether) under an inert atmosphere (e.g., argon).
-
Causality: This reaction must be performed slowly and at low temperatures (e.g., 0 °C) to control the highly exothermic reaction and prevent the formation of side products. The use of deuterated methanol-d₄ is the critical step that introduces the deuterium labels onto the methyl groups.
-
-
Controlled Hydrolysis: After the initial reaction, a stoichiometric amount of heavy water (D₂O) is carefully added to the reaction mixture.
-
Causality: This step replaces the final chlorine atom on the phosphorus with a hydroxyl group, forming deuterated dimethyl phosphoric acid. Using D₂O instead of H₂O maintains the highest possible level of isotopic enrichment in the final product.
-
-
Neutralization and Salt Formation: The resulting deuterated dimethyl phosphoric acid is then neutralized with a high-purity sodium base, such as sodium methoxide (NaOCH₃) or sodium hydroxide (NaOH), dissolved in an appropriate solvent.
-
Causality: This deprotonates the phosphoric acid to form the stable sodium salt. The choice of base is critical to avoid introducing proton-containing impurities.
-
-
Purification: The crude d₆-DMP-Na is purified through recrystallization from a suitable solvent system, such as an ethanol/ether mixture, to remove any unreacted starting materials or side products. The purified solid is then dried under a high vacuum.
-
Causality: Recrystallization is a powerful technique for purifying solid compounds, exploiting differences in solubility between the desired product and impurities.
-
3.2 Probing Biomolecular Interactions
In drug development and structural biology, understanding how small molecules interact with macromolecules like proteins and nucleic acids is crucial. Deuterated this compound can serve as a simple, water-soluble phosphate-containing fragment to probe the binding sites of phosphatases, kinases, or DNA/RNA binding proteins. By observing changes in the ³¹P chemical shift of d₆-DMP-Na upon titration with a macromolecule, researchers can determine binding affinities (K_d) and gain insights into the local chemical environment of the binding pocket. The deuteration ensures that complex ¹H spectra of the protein do not obscure any potential intermolecular NOE studies.
Data Integrity and Self-Validating Protocols
The trustworthiness of any analytical result hinges on the integrity of the reference material and the experimental protocol. [11] Ensuring Standard Integrity:
-
Purity Verification: The purity of d₆-DMP-Na should be independently verified using ¹H qNMR against a primary standard like NIST SRM 350b (benzoic acid), if soluble, or a secondary certified standard. [10]This cross-validation between ¹H and ³¹P nuclei provides a robust, self-validating system for purity assignment. * Stability Studies: The long-term stability of the standard should be assessed under defined storage conditions (e.g., desiccated at 4°C). Periodic re-analysis by ³¹P qNMR ensures the certified purity value remains valid over time.
Validating the qNMR Experiment:
-
Relaxation Time (T₁) Measurement: Before conducting a qNMR experiment, the spin-lattice relaxation time (T₁) for both the analyte and the standard should be measured using an inversion-recovery experiment. This is the only way to definitively know the required relaxation delay for accurate quantification.
-
Signal-to-Noise (S/N) Ratio: Ensure a sufficient S/N ratio (typically >150:1) for accurate integration of the smallest peak of interest. This can be achieved by increasing the number of scans.
Conclusion and Future Perspectives
Deuterated this compound represents a significant refinement in the toolkit available for NMR spectroscopy. Its utility as a highly soluble, chemically simple, and isotopically clean internal standard for ³¹P qNMR addresses a critical need for the accurate analysis of phosphorylated compounds in aqueous media, an area of immense importance in pharmaceutical and metabolomic research. By providing a clean spectral window and a single, sharp quantification reference, d₆-DMP-Na enables researchers to achieve higher levels of accuracy and confidence in their results. Future applications may include its use in solid-state NMR studies of biomolecular complexes or as a tracer in metabolic flux analysis, further cementing the role of strategically deuterated molecules in advancing scientific discovery.
References
- Weber, M., Hellriegel, C., et al. (2015). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. Analytical and Bioanalytical Chemistry.
- Henderson, T. (2014). Application of Quantitative Phosphorous Nuclear Magnetic Resonance Spectroscopy to Chemical Warfare Agents.
- Kim, S., & Ahn, S. (2021).
- Tobin, J. (2022). Quantitative NMR Spectroscopy. Acanthus Research.
- Weber, M., et al. (2014). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. Semantic Scholar.
- Tokyo Chemical Industry UK Ltd. (n.d.).
- Wikipedia. (n.d.). Deuterium NMR. Wikipedia.
- Labinsights. (2025).
- Chemistry For Everyone. (2025). How Is Deuterium Used In NMR? YouTube.
- Various Authors. (2019). Why is deuterium used in NMR?
- Guidechem. (n.d.).
- Journal of Materials Chemistry A. (2021).
- Cambridge Isotope Laboratories, Inc. (2025). Deuterated - Solvents, Reagents & Accessories. CIL.
- Thulasiram, H. V., et al. (2006).
- Thulasiram, H. V., et al. (2006).
- Thulasiram, H. V., et al. (2006).
- Sigma-Aldrich. (n.d.). NMR Solvents. Sigma-Aldrich.
- ChemicalBook. (2024).
- PubChem. (n.d.). This compound.
- Liu, Y., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. labinsights.nl [labinsights.nl]
- 3. NMR 溶剂 [sigmaaldrich.com]
- 4. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 5. Deuterated Compounds for NMR | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dst.defence.gov.au [dst.defence.gov.au]
- 12. Synthesis of Deuterium Labeled Derivatives of Dimethylallyl Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of deuterium-labeled derivatives of dimethylallyl diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sodium Dimethyl Phosphate: History, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of sodium dimethyl phosphate, a key organophosphorus compound. It delves into the historical context of its discovery within the broader field of organophosphate chemistry, offers detailed protocols for its synthesis and characterization, and explores its significant applications, particularly in the synthesis of complex biomolecules like inositol phosphates. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep technical understanding of this versatile reagent.
Introduction and Chemical Properties
This compound, with the chemical formula C₂H₆NaO₄P, is the sodium salt of dimethyl phosphate. It is a white, hygroscopic solid that is slightly soluble in methanol and water.[1][2] As a simple dialkyl phosphate, it serves as a fundamental building block and reagent in various organic syntheses. Its utility is primarily derived from its ability to act as a phosphorylating agent, introducing a dimethyl phosphate moiety into target molecules.
Chemical and Physical Data
| Property | Value | Source(s) |
| Chemical Formula | C₂H₆NaO₄P | [3] |
| Molecular Weight | 148.03 g/mol | [3] |
| CAS Number | 32586-82-6 | [3] |
| Appearance | White to off-white solid | [2] |
| Solubility | Slightly soluble in methanol and water | [1] |
| Stability | Hygroscopic | [2] |
| Melting Point | >250 °C (decomposes) | [1] |
Historical Context and Discovery
The specific discovery of this compound is not well-documented as a singular event but is deeply rooted in the broader history of organophosphate chemistry that began in the 19th century. The pioneering work on phosphoric acid esters laid the foundation for the eventual synthesis of a wide array of organophosphorus compounds.
The synthesis of the first organophosphate, triethyl phosphate (TEP), is credited to Franz Anton Voegeli in 1848.[4] This was followed by Philippe de Clermont's synthesis of tetraethyl pyrophosphate (TEPP) in 1854, a significant milestone as TEPP was the first organophosphate identified to have cholinesterase-inhibiting properties.[4][5] These early syntheses typically involved the direct reaction of an alcohol with a phosphorus-containing acid, often with low yields.[6]
A major advancement came with Williamson's 1851 discovery of a more efficient method for ether synthesis using alkyl iodides and potassium salts, which provided a clearer understanding of the underlying reaction mechanisms.[6] This knowledge was subsequently applied to the synthesis of phosphoric esters.
The first synthesis of the methyl ester analogue, trimethyl phosphate (TMP), was reported by Weger in 1883 and was achieved even earlier by Lossen.[1][6] Given that dimethyl phosphate is a closely related derivative, its first synthesis likely occurred around the same period, emerging from the systematic investigation of phosphoric acid esterification with methanol. The preparation of its sodium salt would have been a straightforward subsequent step, achieved by neutralization of dimethyl phosphoric acid.
In a different context, the significance of dimethyl phosphate (DMP) was later recognized in the field of toxicology as a stable metabolite of several common organophosphate pesticides, including malathion and methyl parathion.[7] This has made the detection of DMP in biological samples a key indicator of exposure to these neurotoxic compounds.
Synthesis of this compound
The synthesis of this compound can be approached through several routes, generally involving the formation of a dialkyl phosphite or phosphate intermediate followed by hydrolysis or neutralization. Below is a detailed, two-step laboratory protocol based on established organophosphorus chemistry principles, combining the synthesis of a dialkyl phosphate from phosphorus oxychloride and subsequent conversion to its sodium salt.
Synthesis Workflow Diagram
Caption: General workflow for myo-inositol phosphate synthesis.
The choice of protecting groups and the specific reaction conditions allow for the regioselective phosphorylation of the myo-inositol ring, enabling the synthesis of various inositol phosphate isomers.
Other Applications
-
Metabolite Standard: As a stable metabolite of several organophosphate pesticides, dimethyl phosphate and its sodium salt are used as analytical standards for the detection and quantification of pesticide exposure in biological and environmental samples. [7]* Precursor in Organophosphorus Chemistry: this compound can serve as a precursor for the synthesis of other organophosphorus compounds through reactions that modify the phosphate group.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. As it is hygroscopic, it should be stored in a tightly sealed container in a dry environment. [2]Detailed safety information can be found in the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound, a compound with historical roots in the early explorations of organophosphate chemistry, remains a relevant and valuable reagent in modern chemical synthesis. Its well-defined chemical properties, accessible synthesis, and crucial role in the preparation of complex biological molecules like inositol phosphates underscore its importance. This guide provides the necessary technical information for its effective and safe use in a research and development setting.
References
- de Clermont, P. (1854). Note sur la préparation de quelques éthers. Comptes Rendus de l'Académie des Sciences, 39, 338-341.
- Florián, J., Baumruk, V., Štrajbl, M., Bednárová, L., & Štěpánek, J. (1996). IR and Raman Spectra, Conformational Flexibility, and Scaled Quantum Mechanical Force Fields of this compound and Dimethyl Phosphate Anion. The Journal of Physical Chemistry, 100(40), 1559-1568.
- Petroianu, G. A. (2010). History of methyl phosphoric esters: Hall, Weger, and Lossen. Pharmazie, 65(6), 467-471.
- Clermont, P. (1855). Recherches sur les éthers de l'acide phosphorique. Annales de Chimie et de Physique, 44, 330-336.
- Florián, J., & Johnson, B. G. (1996). IR and Raman Spectra, Conformational Flexibility, and Scaled Quantum Mechanical Force Fields of this compound and Dimethyl Phosphate Anion. The Journal of Physical Chemistry, 100(40), 16325-16335.
- Petroianu, G. A. (2022). PHILIPPE HENRI ARNOUT DE CLERMONT Organophosphates, ethers, phenols, and other organic subjects. Revista CENIC Ciencias Químicas, 53(2), 1-12.
- Petroianu, G. A. (2009). The synthesis of phosphor ethers: who was Franz Anton Voegeli?. Pharmazie, 64(4), 269-275.
- Costa, L. G. (2018). Organophosphorus Compounds at 80: Some Old and New Issues. Toxicological Sciences, 162(1), 1-13.
- Rogoziński, T., & Gierczyk, B. (2021). History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents. Molecules, 26(23), 7247.
- Borges, N., et al. (2006). Biosynthesis of Di-myo-Inositol-1,1′-Phosphate, a Novel Osmolyte in Hyperthermophilic Archaea. Journal of Bacteriology, 188(23), 8236-8244.
-
mzCloud. (2015). Dimethyl phosphate. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). Dimethyl phosphate anion. Retrieved January 14, 2026, from [Link]
- Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012).
-
ResearchGate. (n.d.). 1 H NMR spectra (500.13 MHz) of solutions containing 0.02 M dimethyl phosphate.... Retrieved January 14, 2026, from [Link]
- Połeć, I., Huras, B., Sas, A., & Kiełczewska, A. (2005). Ethyl N,N-dimethyl- and N,N-dimethylamidophosphoric acids sodium salts. Preparation and hydrolysis. Polish Journal of Chemistry, 79(1), 53-58.
-
Glen Research. (n.d.). Protocol for Deprotection and DMT-On Glen-Pak Purification using 0.4M NaOH in Methanol/Water. Retrieved January 14, 2026, from [Link]
- Fiore, M. (2018). The synthesis of mono-alkyl phosphates and their derivatives: an overview of their nature, preparation and use, including synthesis under plausible prebiotic conditions. Organic & Biomolecular Chemistry, 16(13), 2206-2216.
-
Superpower. (n.d.). Dimethyl Phosphate (DMP) Test. Retrieved January 14, 2026, from [Link]
-
Chemsrc. (2024). dimethyl phosphate anion. Retrieved January 14, 2026, from [Link]
-
Splendid Lab. (n.d.). Dimethyl Phosphate Sodium Salt. Retrieved January 14, 2026, from [Link]
-
SIELC Technologies. (2018). Dimethyl phosphate. Retrieved January 14, 2026, from [Link]
- Google Patents. (2015). CN104693235A - Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride.
-
NMR Service. (n.d.). 31 Phosphorus NMR. Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). Dimethyl methylphosphonate. Retrieved January 14, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0061734). Retrieved January 14, 2026, from [Link]
-
Quora. (2013). What is the reaction between sodium phosphate and sodium hydroxide?. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of dialkyl phosphites.[a]. Retrieved January 14, 2026, from [Link]
-
Splendid Lab. (n.d.). Dimethyl Phosphate Sodium Salt. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). Dimethyl phosphate. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). VX (nerve agent). Retrieved January 14, 2026, from [Link]
-
The Royal Society of Chemistry. (2005). Synthesis of Phosphorus Esters by Transesterification Mediated by N- Heterocyclic Carbenes (NHCs). Retrieved January 14, 2026, from [Link]
-
PubMed. (2000). Selective synthesis of phosphate monoesters by dehydrative condensation of phosphoric acid and alcohols promoted by nucleophilic bases. Retrieved January 14, 2026, from [Link]
-
MDPI. (2021). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Retrieved January 14, 2026, from [Link]
-
RSC Publishing. (2018). Synthesis and characterization of methylammonium phosphates as crystalline approximants for anhydrous, low melting phosphate glasses. Retrieved January 14, 2026, from [Link]
- Google Patents. (1954). US2666778A - Method for the synthesis of organic phosphates.
Sources
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C2H6NaO4P | CID 23663684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Philippe de Clermont - Wikipedia [en.wikipedia.org]
- 6. History of methyl phosphoric esters: Hall, Weger, and Lossen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis of mono-alkyl phosphates and their derivatives: an overview of their nature, preparation and use, including synthesis under plausible prebiotic conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Sodium Dimethyl Phosphate: A Practical Guide to its Application as a Phosphorylating Agent in Organic Synthesis
Introduction: Unveiling the Utility of Sodium Dimethyl Phosphate
In the vast landscape of organic synthesis, the introduction of a phosphate moiety onto a molecule is a critical transformation, pivotal in the synthesis of pharmaceuticals, agrochemicals, and materials. Among the diverse array of phosphorylating agents, this compound emerges as a practical and effective reagent. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a phosphorylating agent. We will delve into the underlying mechanistic principles, provide detailed experimental protocols, and discuss the advantages and limitations of this versatile reagent.
This compound is a salt, typically a white to off-white solid, which is hygroscopic and soluble in water and slightly soluble in methanol.[1][2] Its utility as a phosphorylating agent stems from the nucleophilic character of the dimethyl phosphate anion. This guide will primarily focus on its application in nucleophilic substitution reactions to form phosphate esters.
Core Principles: The Mechanism of Phosphorylation
The primary mechanism through which this compound effects phosphorylation is a bimolecular nucleophilic substitution (SN2) reaction. In this process, the dimethyl phosphate anion acts as the nucleophile, attacking an electrophilic carbon center and displacing a leaving group.
dot graph "SN2_Mechanism" { rankdir="LR"; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
} dot
This mechanism is most efficient with primary and secondary alkyl halides as substrates. The reaction is influenced by factors typical of SN2 reactions, including the nature of the leaving group (I > Br > Cl > OTs), the steric hindrance around the electrophilic carbon, the solvent, and the reaction temperature.
Application Notes: Strategic Implementation in Synthesis
Advantages of this compound:
-
Accessibility and Stability: this compound is a commercially available and relatively stable solid, making it easier to handle and store compared to many moisture-sensitive liquid phosphorylating agents like phosphorus oxychloride.[3]
-
Mild Reaction Conditions: Phosphorylation can often be achieved under relatively mild conditions, avoiding the need for harsh reagents or extreme temperatures.
-
Good Nucleophilicity: The dimethyl phosphate anion is a sufficiently potent nucleophile for reactions with activated electrophiles.
Limitations and Considerations:
-
Substrate Scope: The use of this compound is generally limited to substrates amenable to SN2 reactions. Tertiary alkyl halides are not suitable and will likely lead to elimination products.
-
Solubility: The solubility of this compound can be a limiting factor.[1] A suitable solvent that dissolves both the salt and the organic substrate is crucial for efficient reaction. Polar aprotic solvents are often the preferred choice.
-
Byproduct Removal: The inorganic salt byproduct (e.g., sodium bromide) needs to be removed during the work-up procedure.
Substrate Scope:
The efficacy of phosphorylation with this compound is highly dependent on the electrophilic partner. A summary of suitable substrates is presented in the table below.
| Substrate Type | Reactivity | Notes |
| Primary Alkyl Halides (R-CH₂-X) | Excellent | Ideal substrates for SN2 reaction. |
| Secondary Alkyl Halides (R₂CH-X) | Good to Moderate | Reaction rates are slower, and elimination can be a competing side reaction. |
| Tertiary Alkyl Halides (R₃C-X) | Poor | Elimination is the major pathway. Not recommended. |
| Benzylic and Allylic Halides | Excellent | Enhanced reactivity due to stabilization of the transition state. |
| Alkyl Tosylates/Mesylates | Good | Good leaving groups, suitable for SN2 reactions. |
Experimental Protocols: A Practical Guide
The following protocols are generalized procedures and should be optimized for specific substrates and scales. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.[3]
Protocol 1: General Procedure for the Phosphorylation of a Primary Alkyl Halide
This protocol describes a representative procedure for the phosphorylation of a primary alkyl bromide, such as benzyl bromide.
Materials:
-
This compound
-
Primary alkyl halide (e.g., benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the this compound. The amount of solvent should be sufficient to ensure good stirring (typically a 0.5 to 1.0 M solution).
-
Substrate Addition: To the stirred solution, add the primary alkyl halide (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Pour the reaction mixture into a separatory funnel containing diethyl ether and water. c. Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine. d. Dry the organic layer over anhydrous magnesium sulfate. e. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired trialkyl phosphate.
dot graph "Phosphorylation_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} dot
Safety and Handling
This compound is a chemical that should be handled in accordance with good industrial hygiene and safety practices.[3]
-
Personal Protective Equipment: Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[3]
-
Handling: Avoid creating dust. Handle in a well-ventilated area.[3]
-
Storage: Store in a tightly closed container in a cool, dry place. It is hygroscopic and should be protected from moisture.[1][3]
-
In case of contact:
Conclusion: A Valuable Tool in the Synthetic Chemist's Arsenal
This compound offers a convenient and effective method for the phosphorylation of a range of organic substrates, particularly primary and secondary alkyl halides. Its stability and the mild reaction conditions required for its use make it an attractive alternative to other, more hazardous phosphorylating agents. By understanding the underlying SN2 mechanism and carefully selecting the reaction conditions, researchers can successfully incorporate this versatile reagent into their synthetic strategies for the development of novel molecules in the pharmaceutical and agrochemical industries.
References
-
PubChem. This compound. [Link]
Sources
Synthesis of L,L-di-myo-inositol Phosphates: A Detailed Guide Using Sodium Dimethyl Phosphate
Abstract
This comprehensive application note provides a detailed protocol for the chemical synthesis of L,L-di-myo-inositol phosphates, significant signaling molecules with profound implications in cellular physiology and drug development. Central to this methodology is the strategic use of sodium dimethyl phosphate as a phosphorylating agent. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step protocols, and robust characterization methods. By elucidating the causality behind experimental choices and providing self-validating systems, this document aims to empower researchers to successfully synthesize and characterize these complex biomolecules.
Introduction: The Significance of L,L-di-myo-inositol Phosphates
myo-Inositol and its phosphorylated derivatives are fundamental components of eukaryotic cell signaling pathways, governing a vast array of cellular processes. Among the numerous stereoisomers, L,L-di-myo-inositol phosphates have emerged as molecules of significant biological interest. These compounds are involved in intricate signaling cascades that regulate cell growth, differentiation, and apoptosis. Their unique stereochemistry imparts specific biological activities, making them valuable tools for biochemical studies and potential therapeutic leads.
The chemical synthesis of these complex molecules is a formidable challenge due to the polyhydroxylated and stereochemically rich nature of the myo-inositol scaffold. Achieving regioselective phosphorylation requires a sophisticated approach involving judicious use of protecting groups. This guide focuses on a synthetic strategy employing this compound, a readily available and effective phosphorylating agent, to construct the desired phosphate linkages.
The Strategic Approach: Principles of the Synthesis
The synthesis of L,L-di-myo-inositol phosphates hinges on two critical aspects: a robust protecting group strategy and a reliable phosphorylation method. The overall synthetic workflow is depicted below.
Figure 1: General workflow for the synthesis of L,L-di-myo-inositol phosphates.
The Cornerstone: Protecting Group Strategy
The six hydroxyl groups of myo-inositol exhibit different reactivities, allowing for regioselective protection. A common and effective strategy involves the use of orthoesters to protect vicinal diols. For instance, treatment of myo-inositol with triethyl orthoformate can yield a 1,2:3,4-di-O-cyclohexylidene derivative, leaving the C5 and C6 hydroxyls free for subsequent modification. The choice of protecting groups is paramount and must be compatible with the conditions of the phosphorylation and subsequent deprotection steps. Benzyl ethers are frequently employed for their stability under a wide range of reaction conditions and their facile removal by catalytic hydrogenolysis.
The Key Transformation: Phosphorylation with this compound
This compound serves as an effective nucleophilic phosphorylating agent. The reaction proceeds via a nucleophilic attack of a free hydroxyl group on the phosphorus atom of dimethyl phosphite, which is generated in situ or used directly. The reactivity of the hydroxyl group is a critical factor, and often, activation with a suitable reagent is necessary. While a direct, detailed protocol for the phosphorylation of a protected myo-inositol with this compound is not extensively documented in a single source for this specific target, a plausible approach can be constructed based on established phosphorylation methodologies for complex alcohols. One such approach is a modified Mitsunobu reaction, where the protected inositol derivative acts as the nucleophile.[1][2][3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| myo-Inositol | ≥98% | Sigma-Aldrich | |
| Triethyl orthoformate | ≥98% | Sigma-Aldrich | |
| p-Toluenesulfonic acid monohydrate | ≥98.5% | Sigma-Aldrich | Catalyst |
| Benzyl bromide | ≥98% | Sigma-Aldrich | |
| Sodium hydride | 60% dispersion in mineral oil | Sigma-Aldrich | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | |
| Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Sigma-Aldrich | For Mitsunobu reaction | |
| Triphenylphosphine | ≥99% | Sigma-Aldrich | For Mitsunobu reaction |
| Dimethyl phosphite | ≥98% | Sigma-Aldrich | Phosphorylating agent |
| Sodium methoxide | 0.5 M solution in methanol | Sigma-Aldrich | For generating this compound in situ |
| Palladium on carbon (Pd/C) | 10 wt. % | Sigma-Aldrich | Catalyst for hydrogenolysis |
| Dowex® 50WX8 resin | Hydrogen form | Sigma-Aldrich | For ion exchange |
| Amberlite® IRA-400 resin | Chloride form | Sigma-Aldrich | For ion exchange |
| All other solvents | HPLC grade | Fisher Scientific |
Experimental Protocols
Synthesis of a Selectively Protected myo-Inositol Intermediate
This protocol outlines the preparation of a key intermediate where specific hydroxyl groups are protected, leaving others available for phosphorylation. The following is a representative procedure that may require optimization based on the specific target isomer.
-
Orthoester Protection: To a suspension of myo-inositol (1 eq.) in anhydrous DMF, add triethyl orthoformate (3 eq.) and a catalytic amount of p-toluenesulfonic acid monohydrate. Heat the mixture at 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Benzylation: Cool the reaction mixture to 0 °C and add sodium hydride (60% dispersion in mineral oil, 5 eq.) portion-wise. Stir the mixture for 30 minutes, then add benzyl bromide (5 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of methanol, followed by water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
-
Selective Deprotection: The orthoester groups can be selectively removed under mild acidic conditions to reveal the desired hydroxyl groups for phosphorylation. This step is highly dependent on the specific protecting group strategy employed.
Phosphorylation using a Modified Mitsunobu Reaction
This protocol is a plausible method for the phosphorylation of the protected myo-inositol derivative using dimethyl phosphite.
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the selectively protected myo-inositol intermediate (1 eq.), triphenylphosphine (1.5 eq.), and dimethyl phosphite (1.5 eq.) in anhydrous THF.
-
Mitsunobu Reaction: Cool the solution to 0 °C in an ice bath. Add DEAD or DIAD (1.5 eq.) dropwise over 30 minutes. The reaction mixture may turn from colorless to a pale yellow.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to isolate the phosphorylated intermediate.
Global Deprotection
-
Hydrogenolysis: Dissolve the protected, phosphorylated intermediate in a suitable solvent such as ethanol or methanol. Add a catalytic amount of 10% Pd/C. The reaction vessel is then purged with hydrogen gas and stirred under a hydrogen atmosphere (balloon or Parr shaker) until complete debenzylation is observed by TLC or ¹H NMR.
-
Acidic Hydrolysis (if necessary): If acid-labile protecting groups are present, they can be removed by treatment with a mild acid, such as trifluoroacetic acid in a mixture of dichloromethane and water.
-
Work-up: After deprotection, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure.
Purification by Ion-Exchange Chromatography
The crude deprotected L,L-di-myo-inositol phosphate is purified by anion-exchange chromatography.[4][5][6][7][8]
-
Resin Preparation: Prepare a column with a suitable anion-exchange resin, such as Dowex® 1x8 (formate form) or Amberlite® IRA-400 (chloride form), and equilibrate with deionized water.
-
Sample Loading: Dissolve the crude product in a minimal amount of deionized water and load it onto the column.
-
Elution: Elute the column with a linear gradient of an appropriate salt solution, such as ammonium formate or triethylammonium bicarbonate, starting from a low concentration (e.g., 0.1 M) and gradually increasing to a higher concentration (e.g., 2.0 M).
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the desired product using a suitable method, such as a phosphate assay or by spotting on a TLC plate and staining for phosphate.
-
Desalting: Pool the fractions containing the pure product and remove the salt by lyophilization or by passing through a desalting column (e.g., Sephadex G-10). The final product is typically obtained as a stable salt (e.g., sodium or triethylammonium salt).
Characterization of L,L-di-myo-inositol Phosphates
Unambiguous characterization of the synthesized L,L-di-myo-inositol phosphate is crucial to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of inositol phosphates.
-
¹H NMR: Provides information on the proton environment of the inositol ring. The chemical shifts and coupling constants are highly sensitive to the phosphorylation pattern and stereochemistry.
-
¹³C NMR: Complements the ¹H NMR data and provides information on the carbon skeleton.
-
³¹P NMR: This is a key technique for confirming the presence and number of phosphate groups. The chemical shifts of the phosphorus nuclei are indicative of their chemical environment.[5][9][10][11] The pH of the sample can significantly affect the ³¹P chemical shifts.[5]
Table 1: Representative ³¹P NMR Chemical Shifts for myo-Inositol Phosphates
| Compound | pH | Chemical Shift (ppm) | Reference |
| myo-Inositol hexaphosphate | >13 | 4.5 - 6.5 | [9] |
| myo-Inositol hexaphosphate | Acidic | 1.1 - 2.1 | [5] |
Note: Chemical shifts are relative to an external standard (e.g., 85% H₃PO₄).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. Electrospray ionization (ESI) is a commonly used technique for the analysis of inositol phosphates.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete phosphorylation | - Inactive phosphorylating agent- Steric hindrance at the reaction site- Insufficient reaction time or temperature | - Use freshly prepared or purified reagents.- Consider a less sterically hindered protecting group strategy.- Optimize reaction conditions (time, temperature, stoichiometry). |
| Low yield after purification | - Loss of product during work-up or chromatography- Incomplete reaction | - Optimize extraction and chromatography protocols.- Ensure complete conversion before proceeding with purification. |
| Complex NMR spectra | - Presence of impurities or isomers | - Re-purify the sample.- Employ 2D NMR techniques (e.g., COSY, HSQC) for detailed structural analysis. |
Conclusion
The synthesis of L,L-di-myo-inositol phosphates is a challenging yet rewarding endeavor that provides access to invaluable tools for chemical biology and drug discovery. The strategic use of protecting groups, coupled with a reliable phosphorylation method such as the one outlined here using this compound, enables the construction of these complex and biologically significant molecules. The detailed protocols and characterization methods provided in this application note are intended to serve as a comprehensive guide for researchers in this exciting field.
References
- Turner, B. L., et al. (2006). Determination of neo- and D-chiro-Inositol Hexakisphosphate in Soils by Solution ³¹P NMR Spectroscopy. Environmental Science & Technology, 40(12), 3949–3954.
- Glonek, T., & Costello, A. J. (1976). ³¹P nuclear magnetic resonance-pH titrations of myo-inositol hexaphosphate.
- Chen, L., Spiliotis, E. T., & Roberts, M. F. (1998). Biosynthesis of Di-myo-Inositol-1,1′-Phosphate, a Novel Osmolyte in Hyperthermophilic Archaea. Journal of Bacteriology, 180(15), 3785–3792.
- Prestwich, G. D., & Shinozaki, K. (1986). Nuclear magnetic resonance spectroscopic analysis of myo-inositol phosphates including inositol 1,3,4,5-tetrakisphosphate. The Journal of biological chemistry, 261(31), 14676–14680.
- Miller, R. T., & Prestwich, G. D. (1991). Asymmetric phosphorylation through catalytic P(III) phosphoramidite transfer: Enantioselective synthesis of d-myo-inositol-6-phosphate. Journal of the American Chemical Society, 113(22), 8791-8792.
- Potter, B. V. L. (2016). The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry). Accounts of Chemical Research, 49(12), 2739–2749.
- Shayman, J. A., & BeMent, D. M. (1988). Anion exchange chromatographic separation of inositol phosphates and their quantification by gas chromatography.
- Sala, M., et al. (2011). Potentiometric and ³¹P NMR studies on inositol phosphates and their interaction with iron(III) ions. Journal of Inorganic Biochemistry, 105(3), 435-442.
-
SpectraBase. (n.d.). D-MYO-INOSITOL-2-PHOSPHATE - Optional[³¹P NMR] - Chemical Shifts. Retrieved from [Link]
- Crans, D. C., & Lamm, C. L. (1992). pH dependence of phosphorus-31 chemical shifts and coupling constants of some oxyacids of phosphorus. Inorganic Chemistry, 31(12), 2415–2424.
- Wilson, D. B., Bross, T. E., Sherman, W. R., Berger, R. A., & Majerus, P. W. (1985). Anion-exchange high-performance liquid chromatographic analysis of inositol phosphates. Analytical Biochemistry, 148(1), 148-152.
- Rodrigues, M. V., et al. (2011). Biosynthetic Pathways of Inositol and Glycerol Phosphodiesters Used by the Hyperthermophile Archaeoglobus fulgidus in Stress Adaptation. Journal of Bacteriology, 193(18), 4784–4793.
- Meek, J. L. (1986). Anion-exchange high-performance liquid chromatography with post-column detection for the analysis of phytic acid and other inositol phosphates.
- Chen, L., Spiliotis, E. T., & Roberts, M. F. (1998). Biosynthesis of Di-myo-inositol-1,1'-phosphate, a novel osmolyte in hyperthermophilic archaea. PubMed, 9683472.
- Monti, A., Sarkar, B., & Zamyatina, A. (2025). Stereoselective Anomeric Phosphorylation under Modified Mitsunobu Reaction Conditions. The Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
- Sarkar, B., et al. (2025). Stereoselective Anomeric Phosphorylation under Modified Mitsunobu Reaction Conditions.
- Brito, J. A., et al. (2011).
- Shayman, J. A., & BeMent, D. M. (1988). Anion exchange chromatographic separation of inositol phosphates and their quantification by gas chromatography. WashU Medicine Research Profiles.
- Gigg, J., & Gigg, R. (1988). myo-Inositol phosphorothioates, phosphatase-resistant analogues of myo-inositol phosphates. Synthesis of DL-myo-inositol 1,4-bisphosphate and DL-myo-inositol 1,4-bisphosphorothioate. Journal of the Chemical Society, Perkin Transactions 1, (3), 771-774.
- Resnick, L., & Greenberg, M. L. (2013). Phosphorylation Regulates myo-Inositol-3-phosphate Synthase. Journal of Biological Chemistry, 288(37), 26698–26707.
Sources
- 1. Stereoselective Anomeric Phosphorylation under Modified Mitsunobu Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Asymmetric phosphorylation through catalytic P(III) phosphoramidite transfer: Enantioselective synthesis of d-myo-inositol-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 31P nuclear magnetic resonance-pH titrations of myo-inositol hexaphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anion exchange chromatographic separation of inositol phosphates and their quantification by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anion-exchange high-performance liquid chromatographic analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anion-exchange high-performance liquid chromatography with post-column detection for the analysis of phytic acid and other inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dev.spectrabase.com [dev.spectrabase.com]
Application Notes & Protocols: A Strategic Approach to the Synthesis of L,D-di-myo-Inositol-1,1'-Phosphate Utilizing Dimethyl Phosphate Derivatives
Introduction: The Significance of Di-myo-Inositol Phosphates in Cellular Signaling and Therapeutics
In the intricate landscape of cellular communication, inositol phosphates stand out as critical second messengers, orchestrating a multitude of physiological processes. Among these, L,D-di-myo-inositol-1,1'-phosphate (L,D-DIP), a meso-diastereomer of di-myo-inositol phosphate, has garnered significant interest. Found in certain hyperthermophilic archaea, it is believed to play a role in osmoprotection and thermostability.[1][2] The unique stereochemistry and biological relevance of L,D-DIP make it a compelling target for chemical synthesis. Access to synthetic L,D-DIP and its analogs is crucial for elucidating its precise biological functions and for exploring its potential as a therapeutic agent or a molecular probe in drug discovery programs.
This document provides a comprehensive guide for the chemical synthesis of L,D-di-myo-inositol-1,1'-phosphate. We present a strategic protocol centered on the phosphorylation of a suitably protected L,D-di-myo-inositol precursor using dimethyl phosphate derivatives. The causality behind the choice of protecting groups, the phosphorylation strategy, and the deprotection conditions are discussed in detail to provide researchers, scientists, and drug development professionals with a robust and scientifically-grounded methodology.
Proposed Synthetic Strategy: A Multi-Step Approach
The synthesis of L,D-di-myo-inositol-1,1'-phosphate is a chemically challenging endeavor that necessitates a carefully planned multi-step sequence. The core of our proposed strategy involves three key stages:
-
Preparation of a Protected L,D-di-myo-inositol Precursor: This foundational step involves the synthesis of a di-myo-inositol molecule with all but the 1 and 1'-hydroxyl groups masked with appropriate protecting groups. This ensures regioselective phosphorylation at the desired positions.
-
Phosphorylation with a Dimethyl Phosphate Reagent: This is the crucial step where the phosphate bridge is introduced. We will primarily focus on the use of an electrophilic dimethyl phosphorylating agent for efficiency and high yield.
-
Global Deprotection: The final stage involves the removal of all protecting groups from the inositol rings and the methyl esters from the phosphate moiety to yield the target molecule.
Below is a visual representation of the proposed synthetic workflow:
Caption: Proposed synthetic workflow for L,D-di-myo-inositol-1,1'-phosphate.
Part 1: Synthesis of the Protected L,D-di-myo-inositol Precursor
The synthesis of a suitably protected L,D-di-myo-inositol precursor is a complex process that typically involves the coupling of two appropriately protected myo-inositol monomers. For the purpose of this protocol, we will start with a hypothetical, yet plausible, precursor: 2,2',3,3',4,4',5,5',6,6'-deca-O-benzyl-L,D-di-myo-inositol . This precursor features benzyl ether protecting groups, which are robust under a variety of reaction conditions and can be removed efficiently in the final deprotection step via hydrogenolysis. The synthesis of such a precursor is a significant undertaking in itself and is beyond the scope of this particular application note. Researchers should refer to specialized literature on inositol chemistry for detailed procedures on the synthesis of protected inositol dimers.
The chemical structure of the proposed precursor is depicted below:
Sources
- 1. Synthesis of Differentially Protected myo- and chiro-Inositols from D-Xylose; Stereoselectivity in Intramolecular SmI2-Promoted Pinacol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Di-myo-Inositol-1,1′-Phosphate, a Novel Osmolyte in Hyperthermophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Inositol Phosphate Analogs Using Sodium Dimethyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Inositol phosphates are critical second messengers in a vast array of cellular signaling pathways, governing processes from cell growth and differentiation to apoptosis and neurotransmission.[1] The synthesis of analogs of these molecules is a cornerstone of chemical biology and drug discovery, enabling the dissection of these complex pathways and the development of novel therapeutic agents. This guide provides a detailed exploration of the use of sodium dimethyl phosphate as a phosphorylating agent in the synthesis of inositol phosphate analogs. We will delve into the underlying chemical principles, provide field-proven insights into experimental design, and present a detailed, step-by-step protocol for the synthesis of a representative inositol phosphate analog.
Introduction: The Significance of Inositol Phosphate Signaling
The inositol phosphate signaling system is a complex network of soluble and membrane-associated molecules that coordinate cellular responses to a multitude of external stimuli.[2] The pathway is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the cell membrane, by phospholipase C (PLC). This enzymatic cleavage generates two key second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 rapidly diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[1] This calcium signal, in turn, activates a plethora of downstream cellular processes.
The complexity of inositol phosphate signaling extends far beyond IP3, with a series of kinases and phosphatases interconverting a variety of inositol phosphate isomers, each with distinct biological roles.[1] These "higher" inositol phosphates, including inositol tetrakisphosphate (IP4), inositol pentakisphosphate (IP5), and inositol hexakisphosphate (IP6), have been implicated in gene expression, DNA repair, and RNA export.[1]
The synthesis of analogs of these signaling molecules is crucial for several reasons:
-
Probing biological pathways: Modified inositol phosphates can be designed to be resistant to metabolism, allowing for sustained signaling and easier study of their downstream effects.
-
Developing therapeutic agents: Analogs can be synthesized to act as agonists or antagonists of inositol phosphate receptors and enzymes, offering potential treatments for a range of diseases, including cancer, metabolic disorders, and neurological conditions.[3]
-
Creating molecular tools: Fluorescently or radioactively labeled analogs are invaluable for imaging and quantifying the activity of enzymes involved in inositol phosphate metabolism.
Inositol Phosphate Signaling Pathway Overview
Figure 1: A simplified diagram of the inositol phosphate signaling pathway.
The Chemistry of Phosphorylation: A Focus on Dimethyl Phosphate
The synthesis of inositol phosphate analogs hinges on the selective phosphorylation of the hydroxyl groups of the inositol ring. This process is challenging due to the presence of multiple hydroxyl groups with similar reactivity. Therefore, a robust synthetic strategy involves a series of protection, phosphorylation, and deprotection steps.
While various phosphorylating agents are available, the use of dialkyl H-phosphonates, such as dimethyl phosphite (the protonated form of dimethyl phosphate), offers a versatile and efficient approach. The H-phosphonate method involves the activation of the P-H bond, followed by reaction with an alcohol and subsequent oxidation of the resulting phosphite triester to the phosphate triester.
This compound, the salt of dimethyl phosphite, can be used as a nucleophile in phosphorylation reactions. The general principle involves the reaction of a suitably protected inositol derivative, bearing a leaving group (e.g., a triflate or tosylate), with this compound. This is a nucleophilic substitution reaction where the dimethyl phosphate anion displaces the leaving group to form a phosphonate ester.
General Workflow for Inositol Phosphate Analog Synthesis
Figure 2: General experimental workflow for the synthesis of inositol phosphate analogs.
Experimental Protocols: Synthesis of a Representative Inositol Monophosphate Analog
This section provides a detailed protocol for the synthesis of a myo-inositol monophosphate analog using this compound. This protocol is based on established principles of phosphorylation chemistry and serves as a template that can be adapted for the synthesis of other analogs.
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Many of the reagents used are toxic and/or flammable.
Protocol 1: Preparation of a Protected Inositol Precursor
The first step is to selectively protect the hydroxyl groups of myo-inositol to allow for phosphorylation at a specific position. A common strategy is to use bulky protecting groups like benzyl ethers.
Materials:
-
myo-Inositol
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Benzylation: To a stirred suspension of myo-inositol in anhydrous DMF, add sodium hydride portion-wise at 0°C under an inert atmosphere. After stirring for 30 minutes, add benzyl bromide dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Extraction: Carefully quench the reaction with methanol, followed by the addition of water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the per-benzylated myo-inositol.
-
Selective Deprotection (if necessary): Depending on the desired phosphorylation site, one or more benzyl groups may need to be selectively removed. This can be achieved using specific catalytic hydrogenation conditions.
-
Activation of a Hydroxyl Group: To introduce a good leaving group for the subsequent phosphorylation step, the target hydroxyl group is often converted to a tosylate or triflate. To a solution of the partially protected inositol in anhydrous DCM and pyridine, add p-toluenesulfonyl chloride at 0°C. Stir the reaction until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate. Purify the tosylated inositol derivative by silica gel column chromatography.
Protocol 2: Phosphorylation with this compound
Materials:
-
Protected and activated inositol precursor (from Protocol 1)
-
This compound
-
Anhydrous DMF
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation of this compound: this compound can be prepared by reacting dimethyl phosphite with a strong base like sodium hydride in an anhydrous solvent such as THF.
-
Phosphorylation Reaction: To a solution of the activated inositol precursor in anhydrous DMF, add a solution of this compound in DMF. Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting dimethyl phosphonate derivative by silica gel column chromatography.
Protocol 3: Deprotection and Purification of the Final Product
Materials:
-
Protected inositol phosphonate (from Protocol 2)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Bromotrimethylsilane (TMSBr)
-
Anhydrous DCM
-
Triethylamine
-
High-Performance Liquid Chromatography (HPLC) system with an anion-exchange column
Procedure:
-
Debenzylation: Dissolve the protected inositol phosphonate in methanol and add a catalytic amount of Pd/C. Place the reaction mixture under an atmosphere of hydrogen gas and stir vigorously until the debenzylation is complete (monitored by TLC or ¹H NMR).
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure.
-
Demethylation of the Phosphate Group: Dissolve the debenzylated intermediate in anhydrous DCM and cool to 0°C. Add bromotrimethylsilane dropwise and stir the reaction at room temperature until the demethylation is complete (monitored by ³¹P NMR).
-
Quenching: Quench the reaction by the slow addition of a mixture of triethylamine and methanol.
-
Purification: Concentrate the reaction mixture and purify the final inositol phosphate analog by HPLC using an anion-exchange column and a suitable buffer system (e.g., a gradient of triethylammonium bicarbonate).
-
Lyophilization: Lyophilize the fractions containing the pure product to obtain the inositol phosphate analog as a stable salt.
Data Presentation and Characterization
The successful synthesis of the inositol phosphate analog should be confirmed by a combination of analytical techniques.
Table 1: Representative Analytical Data for a Synthesized Inositol Monophosphate Analog
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the inositol ring protons, with characteristic coupling constants confirming the stereochemistry. |
| ¹³C NMR | Resonances for the six carbon atoms of the inositol ring, with shifts indicative of phosphorylation. |
| ³¹P NMR | A single peak in the phosphate region, confirming the presence of the phosphate group. |
| Mass Spectrometry (HRMS) | Accurate mass measurement confirming the elemental composition of the final product. |
| HPLC | A single, sharp peak at the expected retention time on an anion-exchange column. |
Causality Behind Experimental Choices and Troubleshooting
-
Choice of Protecting Groups: Benzyl ethers are commonly used due to their stability under a wide range of reaction conditions and their facile removal by catalytic hydrogenation. The choice of protecting group strategy is critical for achieving regioselectivity in phosphorylation.
-
Activation of the Hydroxyl Group: Conversion to a tosylate or triflate provides an excellent leaving group for the nucleophilic attack by this compound, driving the phosphorylation reaction to completion.
-
Phosphorylating Agent: this compound is a readily available and effective phosphorylating agent. The use of its salt enhances its nucleophilicity compared to dimethyl phosphite.
-
Deprotection Strategy: A two-step deprotection is often necessary. Catalytic hydrogenation removes the benzyl groups without affecting the phosphate esters. Subsequent demethylation of the phosphate groups is typically achieved with a soft Lewis acid like TMSBr.
-
Troubleshooting:
-
Incomplete Phosphorylation: This can be addressed by increasing the reaction temperature, using a more polar aprotic solvent, or ensuring the complete activation of the hydroxyl group.
-
Side Reactions during Deprotection: Incomplete debenzylation can occur if the catalyst is not active enough. Demethylation with TMSBr should be performed under anhydrous conditions to avoid hydrolysis of the silyl ether intermediates.
-
Purification Challenges: Inositol phosphates are highly polar and often require specialized chromatographic techniques like anion-exchange HPLC for effective purification.
-
Conclusion
The synthesis of inositol phosphate analogs is a challenging but rewarding endeavor that provides essential tools for understanding cellular signaling and for developing new therapeutic strategies. The use of this compound, within the framework of a well-designed protection and deprotection strategy, offers a robust and adaptable method for accessing these important molecules. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and confidence to successfully synthesize inositol phosphate analogs in their own laboratories.
References
- Berridge, M. J. (1993). Inositol trisphosphate and calcium signalling.
- Irvine, R. F. (2003). 20 years of Ins(1,4,5)P3, and 40 years before. Nature Reviews Molecular Cell Biology, 4(7), 586–590.
- Potter, B. V. L., & Nahorski, S. R. (1992). Synthesis and Biology of Inositol Polyphosphate Analogues. Biochemical Society Transactions, 20(2), 434-442. [https://pubmed.ncbi.nlm.nih.gov/1327920/]
- Shears, S. B. (2004). How do cells make inositol pyrophosphates? Journal of Biological Chemistry, 279(17), 17039–17042.
- Miller, S. J., et al. (2010). Asymmetric phosphorylation through catalytic P(III) phosphoramidite transfer: enantioselective synthesis of D-myo-inositol-6-phosphate. Proceedings of the National Academy of Sciences, 107(48), 20620-20624. [https://www.pnas.org/doi/10.1073/pnas.1001111107]
- Baran, P. S., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 23(23), 9337-9342. [https://pubs.acs.org/doi/10.1021/acs.orglett.1c02736]
- Potter, B. V. L. (2016). The “Other” Inositols and Their Phosphates: Synthesis, Biology, and Medicine (with Recent Advances in myo-Inositol Chemistry). Angewandte Chemie International Edition, 55(1), 162-191. [https://onlinelibrary.wiley.com/doi/10.1002/anie.201502227]
- Wikipedia. (2023). Inositol phosphate. [https://en.wikipedia.
- Majumder, A. L., & Biswas, B. B. (Eds.). (2006). Biology of inositols and phosphoinositides. Springer.
- Wiemer, A. J., et al. (2007). Inositol phosphate synthesis and the nuclear processes with which they are associated. Sub-cellular biochemistry, 42, 247-282.
- Safrany, S. T., et al. (1998). The synthesis and biology of inositol polyphosphate analogues. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1436(1-2), 299-316.
- Windhorst, S., & van der Marel, G. A. (2001). Synthesis of inositol phosphates and their analogues.
- Chen, J., & Prestwich, G. D. (1998). Synthesis of inositol polyphosphate analogues. In Methods in molecular biology (Clifton, N.J.) (Vol. 105, pp. 15-30). Humana Press.
- Reddy, K. L., & Reddy, K. R. (2009). Recent advances in the synthesis of inositol polyphosphates and their analogues. Current organic synthesis, 6(1), 80-104.
- Falck, J. R., et al. (1993). Synthesis of inositol polyphosphates and their analogues. Journal of the American Chemical Society, 115(18), 8073-8074.
Sources
- 1. Inositol phosphate - Wikipedia [en.wikipedia.org]
- 2. Synthesis and biology of inositol polyphosphate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The "Other" Inositols and Their Phosphates: Synthesis, Biology, and Medicine (with Recent Advances in myo-Inositol Chemistry) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Phosphorylation Using Activated Dimethyl Phosphate
Introduction: The Strategic Importance of Phosphorylation
Phosphorylation, the enzymatic or chemical addition of a phosphoryl group (PO₃²⁻) to an organic molecule, is a cornerstone of biological regulation and pharmaceutical science.[1] In biology, the reversible phosphorylation of proteins by kinases is a fundamental mechanism for controlling cellular signaling, metabolism, and proliferation.[2][3] In drug development, the introduction of a phosphate ester moiety can dramatically improve the aqueous solubility, bioavailability, and pharmacokinetic profile of a therapeutic agent, often serving as a key strategy in prodrug design.[4]
While nature utilizes enzymes for elegant and specific phosphoryl transfer, chemical synthesis requires robust and versatile methods.[4] Traditional phosphorylating agents like phosphorus oxychloride (POCl₃) can be overly reactive, leading to a lack of selectivity and the formation of undesired byproducts.[4] Conversely, dialkyl phosphates, such as sodium dimethyl phosphate, are stable and readily available but lack the inherent electrophilicity to react directly with nucleophiles like alcohols.
This guide provides a comprehensive overview of the principles and protocols for utilizing dimethyl phosphate in phosphorylation reactions. We will focus on the essential step of in situ activation, transforming the stable phosphate anion into a potent electrophilic phosphorylating agent. The primary mechanism discussed is the Atherton-Todd reaction , a classic and reliable method for this transformation.[5][6] By understanding the mechanics of activation, researchers can effectively harness the power of simple dialkyl phosphates for the precise and efficient synthesis of phosphate esters.
The Core Principle: Activating Dimethyl Phosphate via the Atherton-Todd Reaction
The central challenge in using this compound is its low reactivity. The phosphate anion is a poor leaving group. The Atherton-Todd reaction elegantly solves this by converting the dialkyl phosphite (the protonated form of the salt) into a highly reactive dialkyl chlorophosphate intermediate in situ.[6] This intermediate is a powerful electrophile that readily reacts with nucleophiles such as alcohols.
The generalized mechanism proceeds as follows:
-
Deprotonation: A base (commonly a tertiary amine like triethylamine) deprotonates the dialkyl phosphite, generating the dialkyl phosphite anion. If starting with this compound, this step has already been accomplished.[7]
-
Activation (Chlorination): The phosphite anion acts as a nucleophile, attacking a chlorine source. Classically, this is carbon tetrachloride (CCl₄).[5] This attack forms the key dimethyl chlorophosphate intermediate and a trichloromethanide anion.[8]
-
Nucleophilic Attack: The alcohol substrate attacks the electrophilic phosphorus center of the dimethyl chlorophosphate intermediate.
-
Product Formation: A chloride ion is displaced, and after deprotonation of the resulting oxonium ion (typically by the base present in the reaction), the final trialkyl phosphate ester is formed.
This activation process is visually summarized in the diagram below.
Caption: Mechanism of Dimethyl Phosphate Activation and Subsequent Phosphorylation.
Optimizing Reaction Conditions: A Parameter Guide
Successful phosphorylation depends on the careful control of several key parameters. The choice of reagents and conditions is critical for achieving high yields and minimizing side reactions.
| Parameter | Reagent/Condition | Role & Scientific Rationale (Causality) |
| Phosphate Source | This compound or Dimethyl Phosphite | The nucleophile in the activation step. Using the salt bypasses the initial deprotonation, while using the phosphite requires a stoichiometric amount of base. |
| Activating Agent | N-Chlorosuccinimide (NCS) or Carbon Tetrachloride (CCl₄) | NCS (Recommended): A modern, solid, and safer alternative to CCl₄ for generating the chlorophosphate intermediate in situ.[9] CCl₄ (Classic): The traditional reagent in the Atherton-Todd reaction; effective but toxic and environmentally harmful.[6] |
| Base | Triethylamine (Et₃N), DABCO, or other non-nucleophilic amine | Catalyst & Acid Scavenger: In protocols starting with dimethyl phosphite, it acts as the base to generate the phosphite anion.[7] In all protocols, it neutralizes the HCl generated during the final phosphorylation step, driving the reaction to completion. |
| Substrate | Primary or Secondary Alcohol (R-OH) | The nucleophile that attacks the activated phosphate intermediate. Tertiary alcohols are generally poor substrates due to steric hindrance.[10] |
| Solvent | Anhydrous Aprotic Solvents (DCM, Toluene, THF, Acetonitrile) | Critical for Success: The dimethyl chlorophosphate intermediate is highly reactive and sensitive to moisture.[9] Aprotic solvents prevent hydrolysis of this intermediate and do not compete with the alcohol substrate. |
| Temperature | 0 °C to Room Temperature | The activation step is often exothermic and is best performed at 0 °C to control reactivity and prevent side reactions. The subsequent phosphorylation can then proceed at room temperature. |
| Stoichiometry | Slight excess of activating agent and base (1.1 - 1.5 eq.) | Ensures complete conversion of the starting phosphate and effectively scavenges all generated acid. A large excess should be avoided to simplify purification. |
Experimental Protocols
Safety First: These procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All glassware should be oven- or flame-dried before use to ensure anhydrous conditions.
Protocol 1: Modern Phosphorylation using N-Chlorosuccinimide (NCS) Activation (Recommended)
This protocol is preferred due to its use of a safer chlorinating agent. It is adapted from established procedures for converting dialkyl phosphites to dialkyl chlorophosphates.[9]
Materials:
-
Dimethyl phosphite
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et₃N), distilled
-
Alcohol substrate (R-OH)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the alcohol substrate (1.0 eq.).
-
Dissolution: Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of Base and Phosphite: Add triethylamine (1.5 eq.) followed by dimethyl phosphite (1.2 eq.). Cool the flask to 0 °C in an ice bath.
-
Activation: In a separate flask, dissolve NCS (1.2 eq.) in anhydrous DCM. Add this solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes.
-
Scientist's Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products. The formation of the active dimethyl chlorophosphate occurs rapidly.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add saturated NaHCO₃ solution to quench any remaining reactive species.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate solvent system (e.g., ethyl acetate/hexanes or methanol/DCM) to isolate the pure phosphate ester product.
Protocol 2: Classic Atherton-Todd Phosphorylation using CCl₄
This protocol uses the traditional activating agent. Caution: Carbon tetrachloride is a known carcinogen and ozone-depleting substance. Use with extreme caution and only if NCS is not a viable option.
Materials:
-
Dimethyl phosphite
-
Carbon Tetrachloride (CCl₄)
-
Triethylamine (Et₃N), distilled
-
Alcohol substrate (R-OH)
-
Anhydrous Toluene or Benzene[9]
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and inert gas inlet, add a solution of dimethyl phosphite (1.2 eq.) and the alcohol substrate (1.0 eq.) in anhydrous toluene.
-
Addition of CCl₄: Add carbon tetrachloride (1.5 eq.) to the flask.
-
Activation and Reaction: Cool the flask to 0 °C. Add triethylamine (1.5 eq.) dropwise via the dropping funnel over 30 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Completion: After the addition, allow the mixture to warm to room temperature and stir for 3-6 hours, monitoring by TLC.
-
Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the triethylamine hydrochloride salts. Wash the filter cake with a small amount of anhydrous toluene.
-
Workup - Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Experimental Workflow Visualization
The general laboratory workflow for performing these phosphorylation reactions is outlined below.
Caption: General experimental workflow for activated dimethyl phosphate phosphorylation.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Wet reagents or solvents. 2. Incomplete activation. 3. Substrate is sterically hindered (e.g., tertiary alcohol). | 1. Ensure all reagents and solvents are rigorously dried. Flame-dry glassware. 2. Confirm the quality of the activating agent (NCS). 3. Increase reaction time/temperature, or consider an alternative phosphorylation method for hindered substrates. |
| Multiple Products Observed | 1. Over-reaction or side reactions due to excess heat. 2. Degradation of starting material or product. | 1. Maintain cooling at 0 °C during the activation step; ensure slow addition of reagents. 2. Check the stability of your substrate to the basic conditions. If unstable, a milder base (e.g., 2,6-lutidine) may be required. |
| Difficult Purification | 1. Excess triethylamine or its salt remaining. 2. Product is highly polar and streaks on silica gel. | 1. Ensure the aqueous workup is thorough to remove all salts. 2. Consider using a different stationary phase (e.g., reverse-phase silica) or adding a small amount of acid (e.g., 1% acetic acid) or base (1% triethylamine) to the chromatography eluent to improve peak shape. |
References
- Atherton, F. R., Openshaw, H. T., & Todd, A. R. (1945). 174. Studies on phosphorylation. Part II. The reaction of dialkyl phosphites with polyhalogen compounds in presence of bases. A new method for the phosphorylation of amines. Journal of the Chemical Society (Resumed), 660-663. (URL not available)
-
Todorov, P., & D’Onofrio, A. (2014). Study on the Atherton–Todd reaction mechanism. RSC Advances, 4(108), 63335-63340. [Link]
-
Jaffrès, P. A., et al. (2015). Atherton–Todd reaction: mechanism, scope and applications. Beilstein Journal of Organic Chemistry, 11, 2716-2741. [Link]
-
Wikipedia. (n.d.). Atherton–Todd reaction. Wikipedia. Retrieved from [Link]
-
ResearchGate. (2014). Study on the Atherton–Todd Reaction Mechanism. ResearchGate. [Link]
-
Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Alcohol phosphorylation reaction mechanism with iPP. ResearchGate. [Link]
-
Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. National Center for Biotechnology Information. [Link]
-
Lirias - KU Leuven. (2023). Catalytic phosphorylation of alcohols for phosphate ester synthesis. Lirias. [Link]
-
ResearchGate. (2015). An Efficient Method for Phosphorylation of Alcohols: Preparation of Porphyrin-Derived Phosphates. ResearchGate. [Link]
-
ResearchGate. (2003). A Direct Route from White Phosphorus and Fluorous Alkyl and Aryl Iodides to the Corresponding Trialkyl- and Triarylphosphines. ResearchGate. [Link]
-
Shepard, S. M., & Cummins, C. C. (2020). Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation. National Center for Biotechnology Information. [Link]
-
Huters, A. D., et al. (2020). Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis. National Center for Biotechnology Information. [Link]
-
PubMed. (1998). Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent. PubMed. [Link]
-
Exposome-Explorer. (n.d.). Diphenyl phosphate (DPP) (Compound). Exposome-Explorer. [Link]
-
ResearchGate. (2022). Direct Aryloxylation/Alkyloxylation of Dialkyl Phosphonates for the Synthesis of Mixed Phosphonates. ResearchGate. [Link]
-
Krishnamurthy, R. (2018). Phosphorylation, Oligomerization and Self-assembly in Water Under Potential Prebiotic Conditions. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Dibenzyl phosphate. PubChem. [Link]
-
SiChem GmbH. (n.d.). Dibenzyl chloromethyl phosphate. SiChem GmbH. [Link]
-
Kartika, R., & Taylor, R. E. (2014). A decade review of triphosgene and its applications in organic reactions. National Center for Biotechnology Information. [Link]
-
Shepard, S. M. (2019). Activated Phosphate Reagents for the Synthesis of Functionalized Oligophosphates. DSpace@MIT. [Link]
-
Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Organic Chemistry Portal. [Link]
-
Terada, H. (1990). Uncouplers of oxidative phosphorylation. National Center for Biotechnology Information. [Link]
-
ACS Omega. (2021). Efficient Decontamination of Organophosphate-Based Pesticides and Nerve Agent Simulants Mediated by N-Containing Nucleophiles. ACS Publications. [Link]
-
Oxford Academic. (2023). ACCEPTED MANUSCRIPT. Oxford Academic. [Link]
-
MDPI. (2022). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [Link]
Sources
- 1. Phosphorylation, Oligomerization and Self-assembly in Water Under Potential Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dibenzyl phosphate | C14H15O4P | CID 74189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Atherton–Todd reaction: mechanism, scope and applications [beilstein-journals.org]
- 6. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]
- 7. Study on the Atherton–Todd reaction mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]
Sodium Dimethyl Phosphate: A Technical Guide to its Application in Acidic Buffer Preparation
Abstract
This technical guide provides a comprehensive overview of sodium dimethyl phosphate, focusing on its physicochemical properties and its potential application in the preparation of biological buffers. A critical examination of its predicted pKa value reveals that its effective buffering range is in the highly acidic spectrum, making it unsuitable for applications requiring physiological pH. This document presents a theoretical framework and a detailed protocol for the preparation of a dimethyl phosphate buffer in its functional acidic range. Potential niche applications are explored, alongside a clear discussion of the compound's significant limitations as a biological buffer. This guide is intended to provide researchers with the necessary information to make informed decisions about the utility of this compound in their experimental designs.
Introduction: Understanding the Buffering Potential of this compound
Buffers are essential in biological and chemical research, providing a stable pH environment crucial for the structure and function of biomolecules and the kinetics of biochemical reactions.[1][2] While inorganic phosphate buffers are widely used due to their physiological relevance, the exploration of alternative buffering agents is driven by the need to avoid specific ionic interactions or to operate under non-physiological conditions.[1]
This compound, an organophosphate compound, presents itself as a potential candidate for a buffering agent.[3] However, a fundamental property governing any buffer's utility is the pKa of its conjugate acid, which dictates the pH range of its maximum buffering capacity.[4] For this compound, the conjugate acid is dimethyl phosphate (dimethyl hydrogen phosphate). The predicted pKa of dimethyl phosphate is approximately 1.24 ± 0.50. This low pKa value signifies that a dimethyl phosphate buffer would only be effective in a highly acidic environment, with a functional range of approximately pH 0.74 to 1.74.
This characteristic fundamentally distinguishes it from common biological buffers like phosphate-buffered saline (PBS) or Tris, which operate around a neutral pH to mimic physiological conditions.[4][5] Therefore, this guide will focus on the scientifically accurate application of this compound as a buffer for specialized, acidic conditions, while clearly delineating its inappropriateness for mainstream biological assays conducted at neutral pH.
Physicochemical Properties of this compound
A thorough understanding of the chemical and physical properties of a buffering agent is paramount for its correct application.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| Synonyms | Phosphoric acid, dimethyl ester, sodium salt | [6] |
| CAS Number | 32586-82-6 | [6][7] |
| Molecular Formula | C₂H₆NaO₄P | [3][8] |
| Molecular Weight | 148.03 g/mol | [3][6] |
| Appearance | White to off-white solid | [8] |
| pKa of Conjugate Acid (Dimethyl Phosphate) | 1.24 ± 0.50 (Predicted) | N/A |
| Solubility | Water soluble | |
| Stability | Hygroscopic |
Theoretical Buffering Mechanism
The buffering action of a this compound solution is governed by the equilibrium between its conjugate acid, dimethyl phosphate (DMP-H), and its conjugate base, the dimethyl phosphate anion (DMP⁻).
In solution, this equilibrium can be represented as:
(CH₃O)₂PO(OH) ⇌ (CH₃O)₂PO(O)⁻ + H⁺ Dimethyl Phosphate (DMP-H) ⇌ Dimethyl Phosphate Anion (DMP⁻) + Proton
According to the Henderson-Hasselbalch equation, the pH of the buffer is related to the pKa of the weak acid and the ratio of the concentrations of the conjugate base to the acid:
pH = pKa + log₁₀ ( [DMP⁻] / [DMP-H] )
Given the pKa of approximately 1.24, the dimethyl phosphate buffer will exhibit its maximum buffering capacity at this pH. The effective buffering range, where the buffer can resist significant pH changes upon the addition of an acid or base, is generally considered to be pKa ± 1, which for dimethyl phosphate is roughly pH 0.74 to 1.74.
Protocol for Preparation of a 0.1 M Dimethyl Phosphate Buffer (Acidic pH Range)
This protocol describes the preparation of a 0.1 M dimethyl phosphate buffer at a pH of 1.5, which falls within its theoretical effective buffering range. Caution: This protocol involves the use of strong acids. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Materials
-
This compound (CAS: 32586-82-6)[7]
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH), for pH adjustment if over-titrated
-
pH meter
-
Volumetric flasks
-
Stir plate and stir bar
-
Graduated cylinders and pipettes
Step-by-Step Procedure
-
Calculate the required mass of this compound:
-
For 1 L of a 0.1 M solution, the required mass is: 0.1 mol/L * 148.03 g/mol = 14.803 g.
-
-
Dissolve the this compound:
-
Weigh out 14.803 g of this compound and transfer it to a beaker containing approximately 800 mL of deionized water.
-
Place the beaker on a stir plate and add a stir bar. Stir until the solid is completely dissolved.
-
-
Adjust the pH:
-
Calibrate the pH meter according to the manufacturer's instructions, using appropriate acidic standards.
-
Immerse the pH electrode in the stirred solution.
-
Slowly add concentrated HCl dropwise while monitoring the pH. The initial pH will be basic. Continue adding acid until the pH reaches 1.5.
-
If you overshoot the target pH, you can add a small amount of NaOH solution to bring it back up. However, it is best to titrate slowly to avoid this.
-
-
Final Volume Adjustment:
-
Once the desired pH of 1.5 is stable, carefully transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer components are transferred.
-
Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
-
Storage:
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Transfer the buffer to a clearly labeled and sealed container. The stability of organophosphate esters can be pH-dependent; therefore, it is recommended to store the buffer at 4°C and use it within a few weeks.[9]
-
Workflow Diagram
Potential Applications and Significant Limitations
Potential Niche Applications
Given its highly acidic buffering range, a dimethyl phosphate buffer is not suitable for general biological applications. However, it could theoretically be useful in specific, specialized contexts:
-
Analytical Chemistry: In certain chromatographic or electrophoretic separations, a stable, low pH is required to ensure the consistent ionization state of analytes. An organophosphate buffer might offer different ionic properties compared to inorganic acids.
-
Study of Extremophiles: Research on acidophilic organisms that thrive in extremely low pH environments could potentially utilize a dimethyl phosphate buffer to mimic their natural habitat.
-
Organic Synthesis: As a component in reaction mixtures where a stable acidic pH is necessary and the presence of inorganic phosphate or other common acidic buffers could interfere with the reaction.[10]
Significant Limitations
It is crucial for researchers to be aware of the substantial limitations of using this compound as a buffer in a biological context:
-
Unsuitable for Physiological pH: With a pKa around 1.24, it has no buffering capacity at or near the physiological pH of ~7.4, where most cellular processes and enzyme assays are conducted.[5]
-
Lack of Established Biological Use: There is a notable absence of literature describing the use of this compound as a biological buffer. This means its compatibility with biological systems, potential for enzyme inhibition, and other off-target effects are unknown.
-
Potential for Hydrolysis: Organophosphate esters can be susceptible to hydrolysis, especially at extreme pH values and elevated temperatures.[11] The stability of a dimethyl phosphate buffer over time would need to be empirically determined for the specific experimental conditions.
-
Safety Considerations: While the provided safety data sheets do not indicate extreme toxicity for this compound itself, organophosphorus compounds as a class include highly toxic substances.[12][13] Standard laboratory safety precautions should always be followed.
Hypothetical Experimental Application
The following diagram illustrates a hypothetical use of an acidic dimethyl phosphate buffer in an analytical chemistry context.
Conclusion
This compound, due to the low pKa of its conjugate acid, is not a viable buffer for biological experiments conducted at physiological pH. Its effective buffering range is limited to highly acidic conditions (approximately pH 0.74 to 1.74). While this presents significant limitations for its use in mainstream biological research, it may hold potential for niche applications in analytical chemistry or the study of extremophiles where a stable, low pH is required. The protocols and theoretical discussions provided in this guide are intended to provide a scientifically sound basis for the exploration of these specialized applications, while strongly cautioning against its use outside of its effective buffering range. Researchers should carefully consider the limitations and lack of established biological data before incorporating this buffer into their experimental designs.
References
-
PubChem. This compound | C2H6NaO4P | CID 23663684. [Link]
-
Excedr. Buffers: Definition, Applications, & Industry Uses. (2023). [Link]
-
Wikipedia. Buffer solution. [Link]
-
Unacademy. Buffers: What are the Importance of Buffers in Biological system. [Link]
-
HROC. Organic Phosphate Ester (OPE) – A Surfactant for Stability. (2024). [Link]
-
Buffer Applications in Real-World Scenarios. (2024). [Link]
-
MDPI. Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation. [Link]
-
Wikipedia. Organophosphate. [Link]
-
PMC. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. (2025). [Link]
-
ResearchGate. (PDF) Organophosphorus Chemistry: Mechanisms and Biomedical Applications. (2025). [Link]
-
Taylor & Francis. Organophosphorus compounds – Knowledge and References. [Link]
-
Wikipedia. Organophosphorus chemistry. [Link]
-
Jetir.Org. SYNTHESIS AND CHARACTERISATION OF ORGANOPHOSPHATE ESTERS. [Link]
-
ResearchGate. Secondary organophosphate esters: A review of environmental source, occurrence, and human exposure. (2024). [Link]
-
PubChem. Dimethyl phosphate | C2H7O4P | CID 13134. [Link]
-
Wikipedia. Dimethylphosphite. [Link]
-
ResearchGate. A Review of Organophosphate Esters in the Environment from Biological Effects to Distribution and Fate. [Link]
-
Cheméo. Chemical Properties of dimethyl hydrogen phosphate (CAS 813-78-5). [Link]
-
NIST. dimethyl hydrogen phosphate. [Link]
-
PubChem. CID 161591304 | C4H14O8P2. [Link]
Sources
- 1. msesupplies.com [msesupplies.com]
- 2. Buffers: Definition, Applications, & Industry Uses [excedr.com]
- 3. This compound | C2H6NaO4P | CID 23663684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buffer solution - Wikipedia [en.wikipedia.org]
- 5. Buffers: What are the Importance of Buffers in Biological system [unacademy.com]
- 6. scbt.com [scbt.com]
- 7. guidechem.com [guidechem.com]
- 8. Dimethyl Phosphate Sodium Salt | CymitQuimica [cymitquimica.com]
- 9. hroc.in [hroc.in]
- 10. jetir.org [jetir.org]
- 11. mdpi.com [mdpi.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
"application of sodium dimethyl phosphate in 31P NMR spectroscopy"
An In-Depth Technical Guide to the Application of Sodium Dimethyl Phosphate in ³¹P NMR Spectroscopy
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as an internal standard in ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. It moves beyond a simple recitation of steps to explain the underlying principles and causality behind experimental choices, ensuring robust and reliable quantitative results.
The Power of ³¹P NMR Spectroscopy
Phosphorus-31 (³¹P) NMR spectroscopy is a powerful analytical technique for the characterization and quantification of phosphorus-containing compounds. The ³¹P nucleus possesses several advantageous properties that make it highly suitable for NMR analysis:
-
100% Natural Abundance: Unlike ¹³C, the ³¹P isotope is the only naturally occurring isotope of phosphorus, which provides maximum sensitivity.[1][2][3]
-
Spin ½ Nucleus: This property results in sharp, well-resolved NMR signals and straightforward spectral interpretation, free from the complexities of quadrupolar broadening.[1][3]
-
High Gyromagnetic Ratio: The gyromagnetic ratio of ³¹P is about 40% that of ¹H, leading to good sensitivity and making it one of the easier nuclei to study.[1][3]
-
Wide Chemical Shift Range: The chemical shifts in ³¹P NMR span a range of approximately 700 ppm, which minimizes signal overlap even in complex mixtures and allows for the clear identification of different phosphorus environments.[1]
These features make ³¹P NMR an indispensable tool in fields ranging from pharmaceutical analysis of oligonucleotide drugs to metabolomics and materials science.[1][4]
The Critical Role of a Reference Standard
For quantitative NMR (qNMR), the accuracy of the results hinges on the use of a reliable reference standard. A standard serves two primary purposes:
-
Chemical Shift Referencing: It provides a fixed point in the spectrum (a specific ppm value) against which all other signals can be compared. The primary reference for ³¹P NMR is 85% phosphoric acid, which is assigned a chemical shift of 0 ppm.[3][5]
-
Quantification: By comparing the integrated area of an analyte's signal to that of a known amount of a standard, the precise concentration of the analyte can be determined.
Standards can be external , where the reference is placed in a separate container (like a coaxial insert), or internal , where the reference is mixed directly with the sample. The internal standard method is often preferred for its simplicity and for minimizing errors related to magnetic field inhomogeneity.[1]
This compound: An Optimal Internal Standard
This compound (DMP) has emerged as an excellent internal standard for ³¹P NMR, particularly in aqueous-based systems common in biological and pharmaceutical research.
Key Advantages:
-
Chemical Inertness: DMP is stable and generally does not react with analytes or solvents, a critical requirement for any internal standard.[4]
-
Simple Spectrum: It produces a single, sharp resonance peak, allowing for easy and accurate integration.
-
Favorable Chemical Shift: The ³¹P signal for dimethyl phosphate appears around 2.8 ppm .[5] This position is advantageous as it typically does not overlap with the signals of common biological phosphates (like ATP or inorganic phosphate) or many organophosphorus compounds, which often resonate in different regions of the spectrum.
-
Aqueous Solubility: Its salt form ensures good solubility in D₂O and other aqueous buffer systems, making it ideal for the analysis of biological extracts, drug formulations, and reaction monitoring in aqueous media.
Comparative Analysis of Common ³¹P NMR Standards
The choice of standard is context-dependent. The following table compares this compound with other commonly used standards.
| Standard | Typical Chemical Shift (ppm) | Primary Use Case | Advantages | Disadvantages |
| This compound | ~2.8[5] | Aqueous samples (biological, pharma) | Single sharp peak, good separation from biological phosphates, stable. | Not suitable for non-polar organic solvents. |
| 85% Phosphoric Acid | 0 (by definition)[3] | External reference, primary calibrant | Universal reference point. | Shift is pH-dependent; can overlap with inorganic phosphate signals in biological samples.[5][6] |
| Triphenyl Phosphate (TPP) | ~ -18 | Organic solvents (e.g., CDCl₃, DMSO-d₆) | Stable, single peak, soluble in organic media. | Insoluble in water.[4] |
| Phosphonoacetic Acid (PAA) | ~16-18 | Aqueous samples | Stable in water, good signal separation. | Can exhibit pH-dependent shifts.[4] |
Application Workflow and Protocols
Success in quantitative ³¹P NMR requires meticulous attention to detail in sample preparation and instrument setup.
Visualizing the Experimental Workflow
The following diagram outlines the key stages from sample preparation to final data analysis when using this compound as an internal standard.
Caption: Workflow for quantitative ³¹P NMR using an internal standard.
Protocol 1: Preparation of a this compound (DMP) Stock Solution
Causality: An accurately prepared stock solution is the foundation of quantitative analysis. Any error in this initial concentration will propagate through all subsequent calculations. Using a deuterated solvent like D₂O is standard for providing the lock signal required for modern spectrometers to maintain field stability.[7]
Materials:
-
This compound (high purity, ≥99%)
-
Deuterated Water (D₂O)
-
Analytical Balance
-
Class A Volumetric Flask
-
Volumetric Pipette
Procedure:
-
Weighing: Accurately weigh approximately 25-50 mg of this compound using an analytical balance. Record the exact mass to four decimal places.
-
Dissolution: Quantitatively transfer the weighed DMP into a 10.00 mL Class A volumetric flask.
-
Solvent Addition: Add approximately 8 mL of D₂O to the flask. Gently swirl the flask until the DMP is completely dissolved.
-
Final Volume: Carefully add D₂O to the calibration mark on the volumetric flask. Cap the flask and invert it 15-20 times to ensure a homogenous solution.
-
Calculation: Calculate the precise molar concentration of the stock solution based on the exact mass weighed and the 10.00 mL volume.
-
Storage: Store the stock solution at 4°C. For long-term storage, consider aliquoting and freezing to prevent contamination.
Protocol 2: Sample Preparation using the Internal Standard Method
Causality: This protocol ensures that a known, fixed amount of the standard is present in the NMR tube relative to the analyte. The ratio of their signal integrals will directly correspond to the ratio of their molar quantities.
Procedure:
-
Analyte Preparation: Accurately weigh the sample containing the phosphorus analyte to be quantified. Dissolve it in a known volume of solvent (this can be H₂O/D₂O, buffer, or another appropriate solvent system).
-
Spiking the Standard: To a precise volume of the analyte solution (e.g., 500 µL), add a precise volume of the DMP stock solution (e.g., 50 µL). The amount added should be chosen to produce a signal intensity comparable to that of the analyte for optimal signal-to-noise and integration accuracy.
-
Homogenization: Vortex the mixture gently for 10-15 seconds to ensure complete mixing.
-
Transfer: Transfer the final mixture (~550 µL) into a 5 mm NMR tube.
Protocol 3: Setting Key NMR Acquisition Parameters
Causality: Using non-quantitative parameters is the most common source of error in qNMR. The choices below are designed to ensure that the acquired signal intensity is directly proportional to the number of nuclei, which is the fundamental assumption of qNMR.
| Parameter | Recommended Setting | Rationale & Justification |
| Pulse Angle | 90° (or 30°) | A 90° pulse provides the maximum signal per scan. A 30° pulse can be used with a shorter relaxation delay if T1 values are very long, but requires careful calibration. |
| Relaxation Delay (D1) | ≥ 5 x T₁ | This is the most critical parameter for quantification. T₁ is the spin-lattice relaxation time. A delay of at least 5 times the longest T₁ value (of either the standard or any analyte peak) is required to allow the magnetization to return to equilibrium before the next pulse. Failure to do so will lead to signal saturation and inaccurate integrals. |
| Proton Decoupling | Inverse-gated decoupling | Standard broadband proton decoupling can introduce the Nuclear Overhauser Effect (NOE), which can alter signal intensities unpredictably. Inverse-gated decoupling turns the decoupler on only during signal acquisition, eliminating ¹H-¹³P coupling (simplifying the spectrum) without generating NOE.[3][8] |
| Number of Scans (NS) | 64 - 1024 (or more) | Determined by the concentration of the analyte. Sufficient scans must be averaged to achieve a good signal-to-noise ratio (S/N > 150:1 is recommended for high precision). |
| Acquisition Time (AT) | ≥ 1.5 seconds | A longer acquisition time leads to better digital resolution, resulting in sharper peaks that are easier to phase and integrate accurately. |
Protocol 4: Data Processing and Quantification
Causality: Proper data processing ensures that the measured signal areas accurately reflect the data acquired. The final calculation is a stoichiometric comparison of the analyte and the standard.
Data Processing Steps
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. Automated phasing routines should be checked manually.
-
Baseline Correction: Apply a polynomial baseline correction to ensure the signal baseline is flat and at zero. This is crucial for accurate integration.
-
Integration: Define the integration regions for the this compound peak (~2.8 ppm) and the analyte peak(s). Ensure the integration window is wide enough to encompass the entire peak (~10-20 times the peak width at half-height).
Logical Diagram for Quantification Calculation
Sources
- 1. mdpi.com [mdpi.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 4. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. The Lock and the importance of field stability - Magritek [magritek.com]
- 8. A pipeline for making 31P NMR accessible for small- and large-scale lipidomics studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Inositol Phosphates
For: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Inositol Phosphates in Cellular Signaling
Inositol and its phosphorylated derivatives are fundamental to a vast array of cellular signaling pathways. As key second messengers, myo-inositol phosphates, such as D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃), play a critical role in modulating intracellular calcium levels, which in turn governs processes ranging from cell proliferation and differentiation to apoptosis. The fully phosphorylated form, inositol hexakisphosphate (InsP₆), also known as phytic acid, is the most abundant inositol phosphate in nature and serves as a primary phosphorus reserve in plant seeds.[1][2] Given their central role in cellular function, the availability of pure, well-characterized inositol phosphates is crucial for research into cellular signaling, drug discovery, and the development of novel therapeutics.
The chemical synthesis of specific inositol phosphate isomers is a complex challenge due to the presence of six hydroxyl groups on the myo-inositol ring, which can lead to a multitude of regioisomers. Traditional synthetic routes often involve intricate protecting group strategies to achieve the desired phosphorylation pattern.[3] This application note details a robust and scalable method for the synthesis of the fully phosphorylated myo-inositol hexakisphosphate, a key starting material for many inositol phosphate-based studies. While direct phosphorylation with sodium dimethyl phosphate is not a commonly reported high-yield method, this guide outlines a more established chemical approach involving per-phosphorylation followed by deprotection to achieve the desired sodium salt of inositol hexakisphosphate.
Strategic Overview of the Synthesis
The synthesis of sodium inositol hexakisphosphate on a large scale is best approached through a multi-step chemical process rather than a direct phosphorylation with less reactive phosphate salts. The strategy outlined here maximizes yield and purity by employing a potent phosphorylating agent to create a stable intermediate, followed by a clean deprotection step.
The overall workflow can be summarized as follows:
-
Per-phosphorylation of myo-inositol: Reaction of myo-inositol with a reactive dimethyl phosphorylating agent to form myo-inositol hexakis(dimethyl phosphate).
-
Deprotection of Methyl Esters: Cleavage of the methyl groups from the phosphotriester intermediate to yield inositol hexakisphosphate.
-
Purification and Salt Formation: Isolation of the pure inositol hexakisphosphate and conversion to its sodium salt using ion-exchange chromatography.
This methodology provides a reliable route to high-purity inositol hexakisphosphate, which can be used directly in various applications or as a precursor for the enzymatic synthesis of other inositol phosphate isomers.[4]
Detailed Experimental Protocols
Part 1: Per-phosphorylation of myo-Inositol
This initial step is critical for ensuring that all six hydroxyl groups of the myo-inositol ring are phosphorylated. The use of a reactive phosphorylating agent is key to driving the reaction to completion.
Materials:
-
myo-Inositol (high purity)
-
Dimethyl chlorophosphate or a suitable phosphoramidite reagent
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Protocol:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve myo-inositol in anhydrous pyridine in a suitably sized flask equipped with a magnetic stirrer. The flask should be flame-dried or oven-dried prior to use to ensure anhydrous conditions.
-
Phosphorylation Reaction: Cool the solution to 0°C using an ice bath. Slowly add an excess of the dimethyl phosphorylating agent (e.g., dimethyl chlorophosphate) dropwise to the stirred solution. A significant excess of the phosphorylating agent is necessary to ensure complete reaction at all six hydroxyl positions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy to confirm the disappearance of the starting material and the formation of the fully phosphorylated product.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product into an organic solvent such as dichloromethane. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude myo-inositol hexakis(dimethyl phosphate).
Causality Behind Experimental Choices:
-
Inert Atmosphere: The phosphorylating agents are sensitive to moisture, which can lead to their decomposition and reduce the yield of the desired product.
-
Excess Reagent: Using an excess of the phosphorylating agent ensures that all six hydroxyl groups are phosphorylated, minimizing the formation of partially phosphorylated byproducts.
-
Pyridine as Solvent and Base: Pyridine serves as both a solvent and a base to neutralize the HCl generated during the reaction with dimethyl chlorophosphate, driving the reaction to completion.
Part 2: Deprotection of Methyl Phosphotriesters
The methyl groups serve as effective protecting groups for the phosphate moieties. Their removal is a critical step to generate the final inositol polyphosphate.
Materials:
-
Crude myo-inositol hexakis(dimethyl phosphate)
-
Bromotrimethylsilane (TMSBr)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Methanol
-
Triethylamine
Protocol:
-
Deprotection Reaction: Dissolve the crude myo-inositol hexakis(dimethyl phosphate) in anhydrous DCM or acetonitrile under an inert atmosphere. Add an excess of bromotrimethylsilane (TMSBr) and stir the reaction at room temperature.
-
Reaction Monitoring: The progress of the deprotection can be monitored by ³¹P NMR spectroscopy, observing the shift from the phosphotriester region to the phosphomonoester region.
-
Quenching and Isolation: After complete deprotection, carefully quench the reaction with a mixture of methanol and water. The solvent is then removed under reduced pressure to yield the crude inositol hexakisphosphate.
Causality Behind Experimental Choices:
-
TMSBr as Deprotecting Agent: TMSBr is a powerful reagent for the cleavage of methyl esters from phosphate groups via a nucleophilic substitution mechanism.
-
Anhydrous Conditions: TMSBr is highly reactive with water, so anhydrous conditions are necessary for an efficient deprotection reaction.
Part 3: Purification by Ion-Exchange Chromatography and Conversion to Sodium Salt
Purification is essential to remove any remaining reagents, byproducts, and partially deprotected species. Ion-exchange chromatography is the method of choice for separating highly charged molecules like inositol phosphates.[5]
Materials:
-
Crude inositol hexakisphosphate
-
Strong anion-exchange resin (e.g., AG 1-X8 or similar)
-
Hydrochloric acid (HCl) solutions of increasing concentration for elution
-
Sodium hydroxide (NaOH) solution
-
pH meter
Protocol:
-
Resin Preparation: Pack a chromatography column with the strong anion-exchange resin and equilibrate it with deionized water until the pH of the eluate is neutral.
-
Sample Loading: Dissolve the crude inositol hexakisphosphate in a small volume of deionized water and adjust the pH to be slightly basic with a dilute NaOH solution. Load the sample onto the equilibrated column.
-
Elution: Elute the column with a stepwise or linear gradient of increasing HCl concentration. Inositol phosphates will elute based on their charge, with the highly charged inositol hexakisphosphate eluting at higher acid concentrations.[5]
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of inositol hexakisphosphate using a suitable assay (e.g., phosphate analysis or ³¹P NMR).
-
Conversion to Sodium Salt: Pool the pure fractions containing inositol hexakisphosphate. Neutralize the solution to pH 7.0 with a solution of sodium hydroxide.
-
Final Product Isolation: Lyophilize the neutralized solution to obtain the final product, sodium inositol hexakisphosphate, as a white powder.
Causality Behind Experimental Choices:
-
Anion-Exchange Resin: The negatively charged phosphate groups of the inositol phosphate bind to the positively charged resin.
-
Acid Gradient Elution: The increasing concentration of chloride ions from the HCl competes with the inositol phosphate for binding to the resin, leading to its elution.
-
Neutralization and Lyophilization: Neutralization with NaOH ensures the final product is the desired sodium salt, and lyophilization removes water to yield a stable, solid product.
Data Presentation
| Parameter | Expected Value | Analysis Method |
| Purity | >95% | ³¹P NMR, HPLC |
| Yield (overall) | 20-30% (unoptimized) | Gravimetric |
| ³¹P NMR (in D₂O) | Single peak in the phosphomonoester region | NMR Spectroscopy |
| Counter-ion | Sodium | Ion Chromatography |
Visualizations
Signaling Pathway of Inositol Phosphates
Caption: Simplified overview of the inositol phosphate signaling pathway.
Experimental Workflow for Inositol Hexakisphosphate Synthesis
Caption: Step-by-step workflow for the chemical synthesis of sodium inositol hexakisphosphate.
References
-
Inositol polyphosphates intersect with signaling and metabolic networks via two distinct mechanisms. (2016). Proceedings of the National Academy of Sciences. [Link]
-
The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry). (2016). PubMed Central. [Link]
-
Stereoselective chemoenzymatic phytate transformations provide access to diverse inositol phosphate derivatives. (2023). RSC Publishing. [Link]
-
Inositol Phosphates Purification Using Titanium Dioxide Beads. (2018). Request PDF. [Link]
-
The maize low-phytic acid 3 encodes a myo-inositol kinase that plays a role in phytic acid biosynthesis in developing seeds. (2005). PubMed. [Link]
-
Inositol polyphosphates synthetic pathway. The synthesis of higher... (n.d.). ResearchGate. [Link]
-
Synthesis of non-hydrolyzable analogs of inositol polyphosphate 10. (n.d.). ResearchGate. [Link]
-
A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine. (2015). PubMed Central. [Link]
-
Chapter 7 Phosphate Protecting Groups. (n.d.). Source. [Link]
-
Inositol Metabolism in Plants. VI. Conversion of Myo-Inositol to Phytic Acid in Wolffiella floridana. (1970). PubMed. [Link]
-
Production of myo-inositol: Recent advance and prospective. (2021). PubMed. [Link]
-
Use of Phosphorofluoridate Analogues of D-myo-inositol 1,4,5-trisphosphate to Assess the Involvement of Ionic Interactions in Its Recognition by the Receptor and Metabolising Enzymes. (1999). PubMed. [Link]
-
Inositol Metabolism in Plants. VI. Conversion of Myo-Inositol to Phytic Acid in Wolffiella floridana. (1970). PubMed Central. [Link]
-
Experimental Research on Ion Exchange Technique to Extract Inositol from Defatted Rice Bran. (2014). Scientific.Net. [Link]
-
Perdeuterated and 13C-enriched myo-inositol for DNP assisted monitoring of enzymatic phosphorylation by inositol-3-kinase. (2017). PubMed. [Link]
-
Inositol Phosphates Purification Using Titanium Dioxide Beads. (2018). PubMed Central. [Link]
-
A rapid deprotection procedure for phosphotriester DNA synthesis. (1983). PubMed Central. [Link]
- Method for producing phytic acid and phytic acid. (n.d.).
-
Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. (1993). ResearchGate. [Link]
-
Determination of Inositol Phosphates in Dried Distillers Grains with Solubles. (2012). Lab Manager Magazine. [Link]
-
Photorelease of phosphates: Mild methods for protecting phosphate derivatives. (2015). Beilstein Journal of Organic Chemistry. [Link]
-
Phosphorylation Regulates myo-Inositol-3-phosphate Synthase. (2013). PubMed Central. [Link]
-
Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate. (2002). PubMed. [Link]
-
Biosynthesis of diphosphoinositol polyphosphates from myo inositol... (n.d.). ResearchGate. [Link]
-
Asymmetric phosphorylation through catalytic P(III) phosphoramidite transfer: enantioselective synthesis of D-myo-inositol-6-phosphate. (2010). PubMed. [Link]
-
Preparation of pure lower-order myo-Inositol phosphates on laboratory scale for physiological and enzymatic studies. (2021). PubMed. [Link]
-
Lost in Condensation: Poly-, Cyclo-, and Ultraphosphates. (2021). Accounts of Chemical Research. [Link]
-
myo-inositol hexakisphosphate: Coordinative versatility of a natural product. (2020). ResearchGate. [Link]
-
Chemical structure of myo-inositol. (n.d.). ResearchGate. [Link]
Sources
- 1. The maize low-phytic acid 3 encodes a myo-inositol kinase that plays a role in phytic acid biosynthesis in developing seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of pure lower-order myo-Inositol phosphates on laboratory scale for physiological and enzymatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.labmanager.com [cdn.labmanager.com]
Application Notes & Protocols: Sodium Dimethyl Phosphate as a Versatile Precursor for Organophosphorus Compound Synthesis
Abstract
Sodium dimethyl phosphate is a readily accessible and highly versatile C2-building block in organophosphorus chemistry. Its utility as a precursor extends across various applications, from the synthesis of simple phosphate esters to its role as a key intermediate in the preparation of more complex molecules, including those with therapeutic potential. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, complete with detailed protocols and mechanistic insights to facilitate its effective use in the laboratory.
Introduction
Organophosphorus compounds are integral to numerous fields, including medicine, agriculture, and materials science.[1][2] The synthesis of these compounds often relies on the use of efficient and reliable phosphorus-containing precursors. This compound, with its simple structure and predictable reactivity, serves as an excellent starting material for the introduction of the dimethyl phosphate moiety into a wide range of organic molecules. This document will explore the key synthetic transformations involving this compound and provide practical guidance for its application.
Physicochemical Properties and Safety
A thorough understanding of the physicochemical properties and safety considerations of any reagent is paramount for its safe and effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂H₆NaO₄P | PubChem[3] |
| Molecular Weight | 148.03 g/mol | PubChem[3] |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in water | --- |
Safety and Handling:
This compound is considered hazardous and should be handled with care.[4] It is crucial to work in a well-ventilated area, such as a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][5][6] In case of contact with eyes or skin, rinse immediately with plenty of water.[4][5][6] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[4][5][6]
Core Synthetic Applications
The primary utility of this compound lies in its ability to act as a nucleophile, enabling the formation of new phosphorus-oxygen bonds. This reactivity is harnessed in several key synthetic transformations.
Synthesis of Phosphate Esters
The synthesis of phosphate esters is a fundamental transformation in organophosphorus chemistry, with applications in the production of flame retardants, plasticizers, and biologically active molecules.[7][8][9] this compound can be readily alkylated to yield trialkyl phosphates.
Caption: General scheme for the synthesis of trialkyl phosphates.
Protocol 1: General Procedure for the Synthesis of Trialkyl Phosphates
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 equivalent) in an anhydrous solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Reagent Addition: Add the desired alkyl halide (1.1 equivalents) to the suspension at room temperature.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the insoluble sodium halide salt.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude trialkyl phosphate can be purified by vacuum distillation or column chromatography.
Precursor in the Synthesis of Other Organophosphorus Compounds
This compound can serve as a starting material for the synthesis of other valuable organophosphorus reagents. While not a direct reaction, its parent compound, dimethyl phosphite, is a key intermediate in many organophosphorus syntheses.[10][11]
Applications in Drug Development
The phosphate group is a common motif in many pharmaceuticals, where it can act as a bioisostere for other functional groups or serve to improve the pharmacokinetic properties of a drug.[12][13] Phosphorus-containing drugs are an important class of therapeutic agents.[13]
Synthesis of Phosphonate Prodrugs
Phosphonates are frequently used as phosphate mimics in drug design.[12] While this compound itself is a phosphate, its reactivity can be conceptually extended to the synthesis of phosphonate-containing molecules, which are often employed as prodrugs to enhance bioavailability.[12]
Caption: Conceptual workflow for the synthesis of a phosphate prodrug.
Protocol 2: Conceptual Approach for Phosphorylation in Prodrug Synthesis
-
Rationale: The introduction of a phosphate group can enhance the water solubility and modify the absorption characteristics of a drug molecule. The general strategy involves the phosphorylation of a free hydroxyl group on the parent drug.
-
General Steps:
-
Protection (if necessary): Protect any other reactive functional groups in the drug molecule that might interfere with the phosphorylation reaction.
-
Phosphorylation: React the hydroxyl group of the drug with a suitable phosphorylating agent. While not directly using this compound, this step would involve a reagent that can deliver the phosphate moiety.
-
Deprotection: Remove the protecting groups to yield the final phosphate prodrug.
-
Purification: Purify the prodrug using appropriate chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC).
-
Regulatory Considerations
It is important to be aware that some organophosphorus compounds and their precursors are subject to regulation due to their potential for misuse.[14][15][16] Researchers must ensure compliance with all local and international regulations regarding the purchase, handling, and synthesis of such compounds.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a variety of organophosphorus compounds. Its straightforward reactivity and commercial availability make it a useful tool for chemists in both academic and industrial settings. By following the protocols and safety guidelines outlined in this document, researchers can effectively utilize this compound to advance their synthetic objectives.
References
- Belosinschi, D., Chabot, V., & Brouillette, F. (2014). Phosphate Esters: New Coating Materials for a Sustainable Release Paper. BioResources, 9(2), 2346-2358.
-
Defense Technical Information Center. (n.d.). Investigation and Synthesis of Organophosphorus Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Royal Society of Chemistry. (2024).
-
ResearchGate. (n.d.). Synthesis and Surface Activity of Mono and Di-Phosphate Esters Mixture with Different Alkyl Chain Length. Retrieved from [Link]
- Oxford Academic. (2025, January 14). Adduct-catalyzed tandem electro-thermal synthesis of organophosphorus (III) compounds from white phosphorus.
-
ResearchGate. (n.d.). Phosphate esters synthesis reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Organophosphorus chemistry. Retrieved from [Link]
- MDPI. (n.d.).
-
ResearchGate. (n.d.). Stoichiometry of the reaction of diphenylchlorophosphine with dimethylformamide in the presence of NaI. Retrieved from [Link]
-
ResearchGate. (2018, August 1). Study on the Synthesis of Diethyl Methyl-Phosphonite. Retrieved from [Link]
-
Shodhganga. (n.d.). Chapter - I: Introduction to Organophosphorus Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN104693235A - Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride.
-
Wikipedia. (n.d.). Drug precursors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, May 20). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. PMC. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Precursor chemicals in table 1 and table ii of the 1988 un convention and the limited international special surveillance list. Retrieved from [Link]
-
Ravimiamet. (2023, April 19). What are drug precursors?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, August 25). Development and Clinical Application of Phosphorus-Containing Drugs. PMC. Retrieved from [Link]
Sources
- 1. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]
- 2. oms.bdu.ac.in [oms.bdu.ac.in]
- 3. This compound | C2H6NaO4P | CID 23663684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. uprm.edu [uprm.edu]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. CN104693235A - Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride - Google Patents [patents.google.com]
- 12. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug precursors - Wikipedia [en.wikipedia.org]
- 15. unodc.org [unodc.org]
- 16. ravimiamet.ee [ravimiamet.ee]
Troubleshooting & Optimization
"optimizing reaction yield for inositol phosphorylation with sodium dimethyl phosphate"
Welcome to the technical support center for inositol phosphorylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing inositol phosphates. The chemical phosphorylation of a polyol like myo-inositol presents significant challenges, including achieving regioselectivity and controlling the degree of phosphorylation.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will explore the underlying chemical principles, explain the causality behind experimental choices, and offer field-proven insights to help you optimize your reaction yields, with a focus on using phosphate donors such as sodium dimethyl phosphate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for troubleshooting specific experimental issues.
Q1: What are the primary challenges in the chemical phosphorylation of myo-inositol?
The primary challenges stem from the structure of myo-inositol itself, which has six hydroxyl (-OH) groups. These are:
-
Regioselectivity: Without a guiding mechanism, a phosphorylating agent can react with any of the six hydroxyl groups, leading to a complex mixture of isomers that are difficult to separate. The hydroxyl groups have different reactivities (one axial, five equatorial), but this is often insufficient for selective phosphorylation.
-
Controlling the Degree of Phosphorylation: The reaction can proceed to add multiple phosphate groups, resulting in a mixture of inositol monophosphates, bisphosphates, trisphosphates, and so on.[1] Isolating the desired product from this mixture can significantly lower the final yield.
-
Protecting Group Strategy: To overcome the challenges of selectivity, a multi-step synthetic route involving the use of protecting groups is often necessary.[2] This involves selectively blocking certain hydroxyl groups to direct the phosphorylation to a specific, desired position. This adds complexity and steps to the overall synthesis.
Q2: How does a simple phosphate donor like this compound function in this reaction?
This compound is a salt of dimethyl phosphate. By itself, the phosphate center is not sufficiently electrophilic to react readily with the hydroxyl groups of inositol. The reaction requires an activating agent . The purpose of the activating agent is to convert one of the phosphate's P-O bonds into a better leaving group, making the phosphorus atom susceptible to nucleophilic attack by an inositol hydroxyl group. Common activating agents in phosphorylation chemistry include sulfonyl chlorides (e.g., triisopropylbenzenesulfonyl chloride, TPSCl) or carbodiimides.
Q3: Why is post-reaction purification so critical and what are the common methods?
Purification is paramount for isolating the desired phosphorylated inositol isomer from starting materials, byproducts, salts, and other isomeric products. Given the highly polar and charged nature of inositol phosphates, standard purification techniques can be challenging. A highly effective and widely adopted method for purifying inositol phosphates from complex mixtures is affinity chromatography using titanium dioxide (TiO₂) beads.[3][4][5] The phosphate groups on the inositol bind selectively to the TiO₂ surface, allowing for efficient separation from non-phosphorylated compounds. Elution is typically achieved by changing the pH.[6]
Part 2: Troubleshooting Guide - Low Reaction Yield & Poor Selectivity
This section provides detailed troubleshooting for specific issues encountered during the phosphorylation reaction.
Problem: My reaction shows little to no conversion of the inositol starting material.
This is a common issue that typically points to problems with reaction setup or reagent activity.
Possible Cause A: Ineffective Activation of the Phosphate Donor As discussed, this compound requires activation. If the activation step is inefficient, no phosphorylation will occur.
-
Solution:
-
Verify Activating Agent: Ensure your activating agent (e.g., a sulfonyl chloride) is fresh and has been stored under anhydrous conditions.
-
Reaction Environment: The reaction must be strictly anhydrous. Any moisture will rapidly quench the activated phosphate intermediate and the activating agent itself. Use oven-dried glassware and anhydrous solvents (e.g., pyridine, DMF).
-
Order of Addition: Typically, the phosphate donor and activating agent are stirred together in an anhydrous solvent to form the active intermediate before the inositol substrate is introduced.
-
Below is a workflow to diagnose activation issues.
Possible Cause B: Over-phosphorylation The reaction is proceeding to add more than one phosphate group to the inositol molecule.
-
Solution: Carefully control the stoichiometry of your reagents. The ratio of the phosphorylating agent to the inositol substrate is the primary lever for controlling the degree of phosphorylation.
| Molar Ratio (Inositol : Phosphate Donor) | Expected Primary Outcome | Troubleshooting Action |
| 1 : 0.8-1.0 | Inositol Monophosphate | This is the ideal range for monophosphorylation. If you still see significant starting material, check activation efficiency. |
| 1 : >1.2 | Mixture of Mono- and Bisphosphates | Reduce the equivalents of the phosphate donor. Consider slow, dropwise addition of the activated phosphorylating agent to the inositol solution to maintain a low instantaneous concentration. |
| 1 : >2.5 | Higher Order Phosphates (IP₃, IP₄ etc.) | Significantly reduce the amount of phosphate donor unless higher order phosphates are the desired product. [7] |
Part 3: Experimental Protocols
The following protocols provide a validated starting point for your experiments.
Protocol 1: General Procedure for Activated Dimethyl Phosphate Phosphorylation of a Protected Inositol
This protocol is a representative workflow and assumes the use of a protected inositol with one free hydroxyl group.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous pyridine (0.5 M) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0°C in an ice bath.
-
Activation: To the cold pyridine, add this compound (1.2 equivalents). Stir for 5 minutes. Slowly add triisopropylbenzenesulfonyl chloride (TPSCl) (1.3 equivalents). A precipitate may form. Allow the mixture to stir at 0°C for 30 minutes to form the activated intermediate.
-
Phosphorylation: Dissolve the protected inositol substrate (1.0 equivalent) in a minimal amount of anhydrous pyridine. Add this solution dropwise to the activated phosphate mixture at 0°C over 20 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete, cool the flask to 0°C and slowly add a saturated solution of sodium bicarbonate to quench any remaining activating agent.
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product (a protected, phosphorylated inositol) can be purified by silica gel column chromatography. The subsequent deprotection and final purification steps will depend on the protecting groups used.
Protocol 2: Purification of Inositol Phosphates using TiO₂ Affinity Chromatography
This protocol is adapted from established methods for purifying inositol phosphates from biological or reaction mixtures. [3][5]
-
Sample Preparation: Ensure your crude, deprotected reaction mixture is in an acidic aqueous solution (e.g., 1 M perchloric acid or 0.1 M formic acid). Centrifuge to remove any precipitate.
-
Bead Equilibration: Prepare a slurry of TiO₂ beads in the same acidic solution. Add the equilibrated beads to your sample and incubate with gentle rotation for 10-15 minutes at 4°C.
-
Binding & Washing: Pellet the TiO₂ beads by centrifugation. Discard the supernatant, which contains non-phosphorylated compounds. Wash the beads several times with the acidic solution to remove any non-specifically bound impurities.
-
Elution: To elute the bound inositol phosphates, resuspend the washed TiO₂ beads in a basic solution (e.g., a solution with a pH > 10, such as 1.5 M ammonium hydroxide). Incubate for 5-10 minutes.
-
Recovery: Centrifuge the beads and carefully collect the supernatant, which now contains your purified inositol phosphates. This solution can then be lyophilized to obtain the final product as a salt.
References
-
Azevedo, C., & Saiardi, A. (2015). A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine. Open Biology, 5(3), 150014. [Link]
-
Azevedo, C., & Saiardi, A. (2015). A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine. PubMed. [Link]
-
Wilson, M. S. C., & Saiardi, A. (2018). Inositol Phosphates Purification Using Titanium Dioxide Beads. Request PDF. [Link]
-
Azevedo, C., & Saiardi, A. (2015). A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine. PMC - NIH. [Link]
-
Ni, Y., & Herschlag, D. (2020). The Power of Biocatalysts for Highly Selective and Efficient Phosphorylation Reactions. MDPI. [Link]
-
Robescu, M. S., Bavaro, T., Medici, F., & Rabuffetti, M. (2024). Optimization of reaction parameters for the phosphorylation of I to IMP with 10 µg/mL PhoC-Mm. ResearchGate. [Link]
-
Kemme, M., et al. (2021). Preparation of pure lower-order myo-Inositol phosphates on laboratory scale for physiological and enzymatic studies. PubMed. [Link]
-
Bara, T., et al. (2021). General Principles for Yield Optimization of Nucleoside Phosphorylase‐Catalyzed Transglycosylations. PMC - NIH. [Link]
-
Xu, K., et al. (2021). Optimization of reaction conditions. ResearchGate. [Link]
-
Hoque, M., et al. (2021). Role of Inositols and Inositol Phosphates in Energy Metabolism. MDPI. [Link]
-
Shears, S. B. (2020). Metabolism and Functions of Inositol Pyrophosphates: Insights Gained from the Application of Synthetic Analogues. MDPI. [Link]
-
Chung, J., et al. (2019). Inositol phosphates dynamically enhance stability, solubility, and catalytic activity of mTOR. Journal of Biological Chemistry. [Link]
-
Wikipedia. (n.d.). Inositol phosphate. Wikipedia. [Link]
Sources
- 1. Inositol phosphate - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inositol phosphates dynamically enhance stability, solubility, and catalytic activity of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phosphorylation Reactions with Sodium Dimethyl Phosphate
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing sodium dimethyl phosphate in phosphorylation reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and achieve optimal results in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your phosphorylation reactions, providing potential causes and actionable solutions.
Question: My reaction mixture shows multiple unexpected spots on TLC/peaks in HPLC analysis. What are these byproducts?
Answer: The presence of multiple unexpected spots or peaks is a common observation and can often be attributed to several predictable side reactions. The most prevalent byproducts in this compound phosphorylations are detailed below.
1. Transesterification Products:
-
Causality: If your substrate contains other hydroxyl groups, or if your solvent is an alcohol (e.g., methanol, ethanol), transesterification can occur. The methoxy groups on the dimethyl phosphate can be exchanged with these other alcohol moieties, leading to the formation of mixed phosphate esters or fully substituted phosphate esters. This is a well-documented reaction pathway for phosphate esters.[1][2][3][4]
-
Diagnosis: These byproducts will have different retention times in HPLC and Rf values on TLC compared to your starting material and desired product. Mass spectrometry can help identify these species by their different molecular weights.
-
Solution:
-
Use an aprotic solvent if your substrate is soluble in it.
-
If an alcohol solvent is necessary, use the one corresponding to the ester group on your phosphate (in this case, methanol) to minimize the formation of mixed esters.
-
Consider protecting other hydroxyl groups on your substrate that are not the target for phosphorylation.
-
2. Hydrolysis Products:
-
Causality: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] Any water present in the reaction mixture can hydrolyze the phosphate ester bonds. This leads to the formation of sodium monomethyl phosphate and, eventually, phosphoric acid.[6][7]
-
Diagnosis: The formation of these acidic byproducts will lower the pH of your reaction mixture. They can be detected by 31P NMR spectroscopy, as they will have distinct chemical shifts from dimethyl phosphate.
-
Solution:
-
Store this compound in a desiccator.
-
Use anhydrous solvents and dry glassware for your reaction.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
3. Pyrophosphate Species:
-
Causality: Under certain conditions, particularly at elevated temperatures or in the presence of activating agents, dimethyl phosphate molecules can condense with each other or with the monomethyl phosphate byproduct to form pyrophosphates.
-
Diagnosis: Pyrophosphates are higher molecular weight species and can be identified by mass spectrometry. 31P NMR will also show characteristic signals for pyrophosphates.
-
Solution:
-
Maintain a controlled and, if possible, lower reaction temperature.
-
Carefully control the stoichiometry of your reagents.
-
4. Byproducts from Dimethyl Phosphite Impurity:
-
Causality: this compound is often prepared from dimethyl phosphite, a P(III) compound.[8] If your starting material contains residual dimethyl phosphite, it can participate in side reactions. For example, in the presence of a base and an electrophile, it can undergo reactions like the Pudovik or Atherton-Todd reactions.[9][10]
-
Diagnosis: These byproducts can be structurally diverse and may require detailed spectroscopic analysis (NMR, MS) for characterization.
-
Solution:
-
Use high-purity this compound. If the purity is questionable, consider purifying it before use.
-
Be mindful of the reagents used in your reaction; for instance, the presence of amines and a carbon source could facilitate an Atherton-Todd type reaction.[9]
-
Question: My desired phosphorylated product yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields can be frustrating, but by systematically addressing potential issues, you can often significantly improve the outcome of your reaction.
1. Competing Side Reactions:
-
Causality: The side reactions discussed above (transesterification, hydrolysis, etc.) consume your starting material and can also potentially react with your desired product, leading to a lower yield.
-
Solution: Follow the recommendations provided in the previous answer to minimize byproduct formation.
2. Incomplete Reaction:
-
Causality: The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or poor mixing.
-
Solution:
-
Monitor the reaction progress using an appropriate analytical technique (TLC, HPLC, or NMR).
-
If the reaction has stalled, consider increasing the temperature or extending the reaction time.
-
Ensure efficient stirring, especially for heterogeneous mixtures.
-
3. Degradation of the Product:
-
Causality: Your phosphorylated product might be unstable under the reaction or workup conditions. For example, acidic or basic conditions during workup could cleave the newly formed phosphate ester.
-
Solution:
-
Perform the workup at a low temperature.
-
Use a buffered aqueous solution for extraction if your product is pH-sensitive.
-
Minimize the time the product is in solution before isolation and purification.
-
Experimental Workflow for Troubleshooting Low Yields
Caption: A workflow for troubleshooting low product yields.
Frequently Asked Questions (FAQs)
What are the most common byproducts in this compound phosphorylation reactions?
The most common byproducts are:
-
Transesterification products: Formed if other alcohols are present.[1][2]
-
Sodium monomethyl phosphate and phosphoric acid: Resulting from hydrolysis.[7][11]
-
Pyrophosphates: Formed through condensation reactions.
-
Products from P(III) impurities: Such as those from the reactivity of dimethyl phosphite.[12][13]
How can I minimize the formation of byproducts?
To minimize byproduct formation, you should:
-
Use high-purity this compound.
-
Ensure your reaction setup is free of water by using anhydrous solvents and drying glassware.
-
Run the reaction under an inert atmosphere.
-
Protect other reactive functional groups on your substrate.
-
Maintain careful control over the reaction temperature and time.
What is the best way to handle and store this compound?
This compound is hygroscopic and should be stored in a tightly sealed container in a desiccator to prevent moisture absorption.[5] When handling, do so in a dry environment, and if possible, under an inert atmosphere, to minimize exposure to air and moisture.
Summary of Common Byproducts and Their Characteristics
| Byproduct | Formation Pathway | Key Identifying Features |
| Transesterification Products | Reaction with other alcohols | Different molecular weight (MS), distinct chromatographic behavior (TLC/HPLC) |
| Sodium Monomethyl Phosphate | Hydrolysis of one methyl ester | Lower pH, characteristic 31P NMR signal |
| Phosphoric Acid | Complete hydrolysis | Significant drop in pH, characteristic 31P NMR signal |
| Pyrophosphates | Condensation reaction | Higher molecular weight (MS), distinct 31P NMR signals |
| Dimethyl Phosphite Adducts | Reaction of P(III) impurity | Varied structures, requires detailed spectroscopic analysis |
Reaction Mechanisms of Byproduct Formation
Hydrolysis of this compound
Caption: Stepwise hydrolysis of this compound.
Transesterification of this compound
Caption: Transesterification with a generic alcohol (R-OH).
References
- SYNTHESIS OF CYCLIC PHOSPHOROUS ACID ESTERS BY TRANSESTERIFICATION.
- Synthesis of phosphorus esters by transesterification mediated by N-heterocyclic carbenes (NHCs). RSC Publishing.
- US6075158A - Transesterification process - Google Patents.
- EP0775147B1 - Transesterification process - Google Patents.
- Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation.
- Electrosynthesis of Iminophosphoranes: Accessing P(V) Ligands from P(III) Phosphines | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
- Unexpected Course Of Dimethyl Phosphite Addition To The Condensation Products Obtained From O-Carboxybenzaldehyde And Aliphatic Amines | Request PDF - ResearchGate.
- A highly efficient catalytic method for the synthesis of phosphite diesters - RSC Publishing.
- Ethyl N,N-dimethyl- and N,N-dimethylamidophosphoric acids sodium salts. Preparation and hydrolysis - Biblioteka Nauki.
- Dimethyl Phosphate Sodium Salt | CymitQuimica.
- Atherton–Todd reaction: mechanism, scope and applications - PMC - PubMed Central.
- Hydrolysis of Phosphorus Esters: A Computational Study - DTIC.
- Phosphite-Mediated Reductive Cross-Coupling of Isatins and Nitrostyrenes - PMC - NIH.
- Dimethyl Hydrogen Phosphite - IARC Publications.
- CN104693235A - Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride - Google Patents.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Synthesis of phosphorus esters by transesterification mediated by N-heterocyclic carbenes (NHCs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. US6075158A - Transesterification process - Google Patents [patents.google.com]
- 4. EP0775147B1 - Transesterification process - Google Patents [patents.google.com]
- 5. Dimethyl Phosphate Sodium Salt | CymitQuimica [cymitquimica.com]
- 6. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation [organic-chemistry.org]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. CN104693235A - Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride - Google Patents [patents.google.com]
- 9. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphite-Mediated Reductive Cross-Coupling of Isatins and Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. researchgate.net [researchgate.net]
- 13. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
"troubleshooting incomplete phosphorylation with sodium dimethyl phosphate"
Here is the technical support center guide for troubleshooting incomplete phosphorylation with sodium dimethyl phosphate.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving complete and reproducible phosphorylation in your experiments is critical for success. This guide is designed to provide in-depth troubleshooting strategies for researchers encountering incomplete phosphorylation, with a special focus on the potential involvement of this compound. We will move beyond simple checklists to explain the underlying scientific principles, helping you diagnose and solve complex experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding incomplete phosphorylation and the role of this compound.
Q1: What is this compound and why is it relevant to my phosphorylation experiment?
This compound is the sodium salt of dimethyl phosphate (DMP).[1] While not a standard reagent in kinase assays, its presence, whether known or suspected, can be a critical piece of the puzzle when troubleshooting. Here are the most likely scenarios for its relevance:
-
As a Contaminant: It may be an impurity in one of your reagents, introducing excess phosphate ions that can inhibit kinase activity.[2][3]
-
As a Metabolite: In toxicological or environmental studies, DMP is a known stable metabolite of several organophosphate pesticides.[4][5][6] Its presence in a biological sample could be the variable affecting your phosphorylation results.
-
As a Misidentified Reagent: It might be mistakenly used in place of a necessary reagent. It is crucial to understand that this compound is not a substitute for ATP.
Q2: What are the most common reasons for incomplete phosphorylation?
Incomplete phosphorylation is rarely due to a single cause. It's often a multifactorial issue. The most common culprits include:
-
Suboptimal Reaction Conditions: Incorrect concentrations of ATP, kinase, or substrate, as well as non-optimal pH, temperature, or incubation time.[7][8]
-
Inactive Reagents: Degradation of the kinase enzyme, ATP, or other critical buffer components.[9]
-
Presence of Inhibitors: Contaminants such as excess salt, chelating agents, or, as we will discuss, high concentrations of phosphate ions can inhibit kinase activity.[2][3]
-
Poor Substrate Quality: The peptide or protein substrate may be impure, degraded, or have a sequence that is a poor match for the specific kinase being used.[10]
-
Issues with Detection: The phosphorylation event may be occurring, but the detection method (e.g., Western blot, mass spectrometry) is not sensitive enough or is being hampered by technical issues.[11]
Q3: Could this compound be directly inhibiting my kinase?
Yes, this is a strong possibility. Many kinases are inhibited by high concentrations of free phosphate. For instance, T4 Polynucleotide Kinase (PNK) shows 50% inhibition at a phosphate concentration of just 7 mM.[3] If this compound is present as a contaminant, it can dissociate in your reaction buffer, increasing the free phosphate concentration to inhibitory levels. This is a critical parameter to investigate if you suspect contamination.
Q4: Can I use this compound as a phosphate source for my kinase?
No. Protein kinases are highly specific enzymes that have evolved to use Adenosine Triphosphate (ATP) as the phosphate donor.[12][13] The energy for the phosphotransfer reaction is derived from the hydrolysis of ATP's high-energy phosphoanhydride bond.[14] this compound lacks this high-energy bond and the necessary adenosine moiety for recognition and binding by the kinase active site. Using it as a substitute for ATP will result in no phosphorylation.
Part 2: In-Depth Troubleshooting Guide
When faced with incomplete phosphorylation, a systematic approach is key. This guide will walk you through potential causes and solutions.
Workflow for Troubleshooting Incomplete Phosphorylation
The following diagram outlines a logical progression for diagnosing the root cause of your phosphorylation issues.
Problem: Low or No Phosphorylation Signal
This is the most common symptom of a failed kinase assay. Let's break down the potential causes.
Potential Cause A: Kinase Inhibition by Contaminants
Your kinase may be active, but something in the reaction is preventing it from functioning.
-
This compound/Excess Phosphate: As previously mentioned, free phosphate is a known inhibitor of some kinases.[2][3] If you suspect your reagents are contaminated with this compound, the resulting increase in phosphate concentration could be the culprit.
-
Solution:
-
Use High-Purity Reagents: Ensure all your reagents (ATP, buffers, salts) are of the highest possible purity.
-
Buffer Exchange: If you suspect your substrate or enzyme preparation is contaminated, perform a buffer exchange using a spin column or dialysis to remove small molecule contaminants like phosphate ions.[3]
-
Avoid Phosphate Buffers (PBS): When detecting phosphorylation, especially with phospho-specific antibodies, use buffers like Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS) to minimize background and potential inhibition.
-
-
-
Excess Salt or Chelators: High salt concentrations can inhibit kinase activity. Similarly, chelators like EDTA can sequester Mg²⁺, a critical cofactor for most kinases.[3][13]
-
Solution: Check the final concentration of all salts in your reaction. Ensure EDTA concentrations are minimal if your kinase is magnesium-dependent.
-
Potential Cause B: Inactive Enzyme or Substrate
The core components of your reaction may not be functional.
-
Enzyme Inactivity: Kinases can be sensitive to repeated freeze-thaw cycles, improper storage temperatures, and proteolysis.[9]
-
Solution:
-
Aliquot Your Enzyme: Store your kinase in single-use aliquots at -80°C to avoid freeze-thaw cycles.
-
Include Protease Inhibitors: When preparing the kinase, always include a protease inhibitor cocktail in your buffers.[15]
-
Run a Positive Control: Test your kinase with a known, highly efficient substrate to confirm its activity.[9]
-
-
-
Substrate Issues: The protein or peptide you are trying to phosphorylate may be the problem.
-
Solution:
-
Verify Substrate Purity and Integrity: Run your substrate on an SDS-PAGE gel to check for degradation. Use mass spectrometry to confirm its mass and sequence.
-
Check Substrate Quality: Not all potential phosphorylation sites are created equal. The "substrate quality," or how well the amino acids surrounding the phosphorylation site match the kinase's consensus motif, plays a huge role in the efficiency of the reaction.[10] If you are using a new substrate, verify its sequence is a known or predicted target for your kinase.
-
-
Potential Cause C: Suboptimal Reaction Conditions
Kinase reactions are sensitive enzymatic reactions that require careful optimization.[7]
-
Incorrect Concentrations or Ratios: The concentrations of kinase, substrate, and ATP are all critical.
-
Suboptimal Buffer/Time: The pH, temperature, and incubation time must be optimized for your specific kinase.
The following table provides a starting point for optimizing your kinase assay.
| Parameter | Typical Range | Rationale & Key Considerations |
| Kinase Conc. | 1-100 nM | Titrate to find a concentration that gives a robust signal within the linear range of the assay.[18] |
| Substrate Conc. | 0.1 - 10 x Kₘ | Start at the Kₘ value, if known. High concentrations can sometimes lead to substrate inhibition. |
| ATP Conc. | 10 µM - 1 mM | Should be at or above the Kₘ for ATP for your kinase. Low ATP can be rate-limiting.[7][16] |
| MgCl₂ Conc. | 5 - 20 mM | Magnesium is a critical cofactor for ATP binding and catalysis.[13] |
| pH | 7.0 - 8.5 | Most kinases have a pH optimum around physiological pH. |
| Temperature | 25 - 37 °C | 30°C or 37°C are common, but check the specifications for your enzyme. |
| Incubation Time | 5 - 60 min | Must be determined empirically through a time-course experiment to ensure you are in the linear phase.[7] |
Part 3: Protocols and Methodologies
Here we provide a generalized protocol for an in vitro kinase assay and for checking reagent quality.
Protocol 1: Standard In Vitro Kinase Assay
This protocol provides a framework. Specific concentrations and times should be optimized as described above.
-
Prepare Master Mix: On ice, prepare a master mix containing kinase buffer (e.g., Tris-HCl), MgCl₂, DTT, and any other necessary cofactors.
-
Aliquot Master Mix: Aliquot the master mix into pre-chilled microcentrifuge tubes for each reaction (including positive and negative controls).
-
Add Substrate: Add the protein/peptide substrate to each tube.
-
Add Kinase: Add the kinase to all tubes except the "No Kinase" negative control. Gently mix.
-
Pre-incubate (Optional): Some protocols recommend a short pre-incubation of the kinase and substrate on ice (5-10 minutes).
-
Initiate Reaction: Add ATP to each tube to start the reaction. For the "No ATP" negative control, add an equal volume of nuclease-free water.
-
Incubate: Transfer the tubes to the predetermined optimal temperature (e.g., 30°C) and incubate for the optimal time.
-
Stop Reaction: Terminate the reaction by adding an equal volume of 2X SDS-PAGE loading buffer (for Western blot analysis) or a specific kinase inhibitor/chelating agent (for other detection methods).
-
Heat Denature: Boil the samples for 5-10 minutes at 95°C if preparing for SDS-PAGE.[18]
-
Analyze: Proceed with your chosen detection method (e.g., Western blot, mass spectrometry, radioactivity assay).
Diagram of a Kinase Reaction Setup
This diagram illustrates the essential components and where potential issues, such as contamination with this compound, can arise.
References
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. ([Link])
-
Optimization of the kinase reaction conditions and determination of... - ResearchGate. ([Link])
-
Mapping and analysis of phosphorylation sites: a quick guide for cell biologists - PMC. ([Link])
-
Mapping and analysis of phosphorylation sites: a quick guide for cell biologists. ([Link])
-
Kinase assays | BMG LABTECH. ([Link])
-
Assay Development for Protein Kinase Enzymes - NCBI - NIH. ([Link])
-
Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It). ([Link])
-
The substrate quality of CK2 target sites has a determinant role on their function and evolution | bioRxiv. ([Link])
-
Search Databases and Statistics: Pitfalls and Best Practices in Phosphoproteomics. ([Link])
-
Dimethyl phosphate | C2H7O4P | CID 13134 - PubChem - NIH. ([Link])
-
Structural Analysis of ATP Analogs Compatible with Kinase-Catalyzed Labeling - PMC - NIH. ([Link])
-
Challenges and strategies for targeted phosphorylation site identification and quantification using mass spectrometry analysis - Oxford Academic. ([Link])
-
Catalytic Mechanisms and Regulation of Protein Kinases - PMC - PubMed Central - NIH. ([Link])
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting - Bio-Techne. ([Link])
-
Why does my inhibitor not work in an in vitro kinase assay? - ResearchGate. ([Link])
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. ([Link])
-
Why can't I reproduce the result from my first in vitro phosphorylation assay? - ResearchGate. ([Link])
-
In vitro kinase assay - Protocols.io. ([Link])
-
7 Ways to Study Protein Phosphorylation | RayBiotech. ([Link])
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - NIH. ([Link])
-
Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. ([Link])
-
Using Chemical Genetics and ATP Analogues To Dissect Protein Kinase Function. ([Link])
-
Multisite protein phosphorylation makes a good threshold but can be a poor switch | PNAS. ([Link])
-
Acute poisoning with phosphamidon: determination of dimethyl phosphate (DMP) as a stable metabolite in a case of organophosphate insecticide intoxication - PubMed. ([Link])
-
(PDF) Acute Poisoning with Phosphamidon: Determination of Dimethyl Phosphate (DMP) as a Stable Metabolite in a Case of Organophosphate Insecticide Intoxication - ResearchGate. ([Link])
-
Understanding and exploiting substrate recognition by protein kinases - PMC - NIH. ([Link])
-
This compound | C2H6NaO4P | CID 23663684 - PubChem - NIH. ([Link])
-
Phosphorylation of D-Glucose Derivatives with Inorganic Monoimido-cyclo-triphosphate. ([Link])
-
Phosphorylation part 2 - effects on substrates - YouTube. ([Link])
-
Substrate-level phosphorylation - Wikipedia. ([Link])
-
Dimethyl phosphate (DMP) - Total Tox-Burden - Lab Results explained | HealthMatters.io. ([Link])
-
Global and site-specific effect of phosphorylation on protein turnover - PMC. ([Link])
-
Phosphorylation by inorganic phosphate of sodium plus potassium ion transport adenosine triphosphatase. Four reactive states - PubMed. ([Link])
-
Acute poisoning with phosphamidon: determination of dimethyl phosphate (DMP) as a stable metabolite in a case of organophosphate insecticide intoxication. - Semantic Scholar. ([Link])
-
Specific modifications of the Na+,K+-dependent adenosine triphosphatase by dimethyl sulfoxide - PubMed. ([Link])
Sources
- 1. This compound | C2H6NaO4P | CID 23663684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. neb.com [neb.com]
- 4. Acute poisoning with phosphamidon: determination of dimethyl phosphate (DMP) as a stable metabolite in a case of organophosphate insecticide intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl phosphate (DMP) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. promega.com [promega.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro kinase assay [protocols.io]
Technical Support Center: Sodium Dimethyl Phosphate in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sodium dimethyl phosphate (DMP) in aqueous solutions. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to ensure the stability and integrity of your experiments. My aim is to go beyond simple instructions by explaining the underlying scientific principles, empowering you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound in aqueous solutions.
Q1: What is the primary route of degradation for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This chemical reaction involves the cleavage of the phosphate ester bond by water, leading to the formation of methanol and monomethyl phosphate. This process can be influenced by several factors, including pH and temperature.
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound is significantly dependent on the pH of the aqueous solution. Generally, organophosphates like DMP are more susceptible to hydrolysis under both acidic and alkaline conditions, with a region of greater stability typically found around neutral pH. For instance, related compounds like dimethyl hydrogen phosphite show increased stability in slightly more alkaline buffers (pH 8) compared to neutral or acidic conditions.[1][2] It is crucial to maintain a controlled pH environment, especially for long-term experiments.
Q3: What is the impact of temperature on the degradation rate of this compound?
A3: Temperature is a critical factor accelerating the hydrolysis of this compound. As with most chemical reactions, an increase in temperature provides more energy for the molecules to overcome the activation energy barrier of the hydrolysis reaction, leading to a faster degradation rate. Studies on similar organophosphates have demonstrated that the half-life of the compound decreases as the temperature rises.[1][2] For example, the stability of dimethyl hydrogen phosphite increases at lower temperatures.[1][2] Therefore, for long-term storage of stock solutions, refrigeration is recommended.
Q4: What are the expected degradation products of this compound in water?
A4: The hydrolysis of this compound yields methanol and monomethyl hydrogen phosphite as the primary decomposition products.[1][2] In some cases, further hydrolysis of monomethyl hydrogen phosphite to orthophosphorous acid can occur.[1][2]
Q5: How should I prepare and store my aqueous this compound stock solutions to ensure stability?
A5: To maximize stability, prepare stock solutions using a high-purity, neutral pH buffer (e.g., phosphate buffer at pH 7.4). For short-term use, solutions can be kept at room temperature. However, for long-term storage, it is highly recommended to store aliquots at 4°C or frozen at -20°C to minimize hydrolysis. Avoid repeated freeze-thaw cycles, as this can also affect stability. A study on sodium phosphate solutions in PVC bags showed stability for over 60 days when refrigerated.[3][4]
Q6: What analytical techniques are suitable for monitoring the concentration and degradation of this compound?
A6: Several analytical methods can be employed to monitor this compound and its degradation products. High-performance liquid chromatography (HPLC) is a versatile technique for separating and quantifying DMP and its metabolites.[1][2] Gas chromatography (GC) coupled with a flame photometric detector (FPD) or mass spectrometry (MS) is also a highly sensitive method, often requiring derivatization of the alkylphosphates.[5][6][7] Nuclear magnetic resonance (NMR) spectroscopy can be used to identify the degradation products.[1][2]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving this compound in aqueous solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in the aqueous solution. | 1. Verify Solution pH: Use a calibrated pH meter to check the pH of your experimental solution. Adjust if necessary using a suitable buffer. 2. Control Temperature: Ensure your experiments are conducted at a consistent and controlled temperature. If possible, perform experiments on ice or in a temperature-controlled environment. 3. Prepare Fresh Solutions: If you suspect degradation, prepare fresh solutions of this compound from a solid stock immediately before use. 4. Analytical Confirmation: Use an analytical method like HPLC to quantify the concentration of this compound in your solution and check for the presence of degradation products. |
| Precipitate formation in the solution. | Interaction with other components in the solution, such as divalent cations, or pH-dependent solubility issues. | 1. Check for Incompatible Ions: Review the composition of your buffer and media for high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) that might form insoluble phosphate salts. 2. Adjust pH: The solubility of phosphate salts can be pH-dependent. Ensure the pH of your solution is within a range where this compound and its potential salts are soluble. 3. Use a Chelating Agent: In some cases, adding a small amount of a chelating agent like EDTA can help to sequester divalent cations and prevent precipitation. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, GC). | Presence of degradation products or impurities in the starting material. | 1. Analyze a Freshly Prepared Standard: Run a standard of freshly dissolved this compound to identify its retention time and confirm the purity of your stock material. 2. Identify Degradation Products: Compare the unexpected peaks to the expected retention times of methanol and monomethyl phosphate. 3. Check Blank Samples: Analyze your buffer or solvent alone to rule out contamination from other sources. |
Section 3: Experimental Protocols & Methodologies
Protocol for Assessing the Stability of this compound in an Aqueous Solution
This protocol outlines a systematic approach to evaluate the stability of this compound under specific experimental conditions.
Objective: To determine the rate of hydrolysis of this compound at a given pH and temperature.
Materials:
-
This compound (high purity)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Buffer solution of the desired pH (e.g., 0.1 M phosphate buffer)
-
Calibrated pH meter
-
Temperature-controlled incubator or water bath
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or RI)
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 10 mg/mL) in the desired buffer.
-
Verify the pH of the final solution and adjust if necessary.
-
-
Incubation:
-
Aliquot the solution into several sealed vials to prevent evaporation.
-
Place the vials in a temperature-controlled environment set to the desired temperature (e.g., 25°C, 37°C, or 50°C).
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.
-
Immediately cool the sample on ice to quench the degradation reaction.
-
If necessary, dilute the sample to a suitable concentration for analysis.
-
-
Analytical Measurement:
-
Analyze the samples using a validated HPLC method to determine the concentration of this compound remaining.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Determine the degradation kinetics (e.g., first-order) and calculate the rate constant (k) and half-life (t₁/₂) of the compound under the tested conditions.
-
Visualization of Experimental Workflow
Caption: Workflow for a typical stability study of this compound.
Section 4: Mechanistic Insights
Hydrolysis Pathway of this compound
The hydrolysis of this compound is a nucleophilic substitution reaction where a water molecule attacks the phosphorus atom of the phosphate group. This leads to the cleavage of a P-O-CH₃ bond, resulting in the formation of monomethyl phosphate and methanol. The reaction can be catalyzed by both acid and base.
Caption: Simplified hydrolysis pathway of this compound.
Section 5: Quantitative Data Summary
The following table summarizes the stability of a related compound, dimethyl hydrogen phosphite (DMHP), under simulated physiological conditions, which can provide insights into the behavior of this compound.
| Compound | Concentration | Buffer | pH | Temperature (°C) | Stability Period (hours) | Half-life (hours) | Reference |
| Dimethyl Hydrogen Phosphite | 10% | 0.1 M Phosphate | 7.4 | 37 | 3.6 | 2.4 | [1][2] |
| Dimethyl Hydrogen Phosphite | Lower Concentration | 0.1 M Phosphate | 8.0 | Lower Temperature | Increased | Increased | [1][2] |
Note: The stability of this compound is expected to follow similar trends, but the absolute values for the stability period and half-life may differ. It is always recommended to perform a stability study under your specific experimental conditions.
References
-
Analysis of Dimethyl Hydrogen Phosphite and Its Stability under Simulated Physiological Conditions. Journal of Analytical Toxicology. [Link]
-
Dimethyl phosphate hydrolysis at neutral pH. American Chemical Society. [Link]
-
Hydrolysis of Dimethyl Phosphite by Zr- and Hf-UiO-66. PubMed Central. [Link]
-
Analytical Method for the Determination of Urinary Alkylphosphates in Subjects Occupationally Exposed to Organophosphorus Pesticides and in the General Population. Ovid. [Link]
-
Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions. PubMed. [Link]
-
analytical methods - Agency for Toxic Substances and Disease Registry. Agency for Toxic Substances and Disease Registry. [Link]
-
The reactions of organic phosphates. Part III. The hydrolysis of dimethyl phosphate. Journal of the Chemical Society (Resumed). [Link]
-
An Improved Method for the Determination of Urinary Dimethyl Phosphate. ElectronicsAndBooks. [Link]
-
Dimethyl and diethyl phosphate metabolites of OP pesticides and the... ResearchGate. [Link]
-
Analytical Methods Development for Dimethyl Methylphosphonate, Diisopropyl Methylphosphonate and Trimethyl phosphate. DTIC. [Link]
-
Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags. PubMed. [Link]
-
Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags. PubMed Central. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: pH-Dependent Stability of Sodium Dimethyl Phosphate
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with sodium dimethyl phosphate. This document provides in-depth, field-proven insights into a critical factor governing its use in aqueous environments: pH-dependent stability. Our goal is to move beyond simple instructions, offering a causal understanding of the chemical principles at play to empower you to design robust experiments, troubleshoot stability issues, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of this compound in solution.
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
The principal route of degradation for this compound is the hydrolysis of its phosphate ester bonds. This chemical reaction involves the cleavage of a phosphorus-oxygen-carbon (P-O-C) bond by water, resulting in the formation of monomethyl phosphate and methanol. Further hydrolysis can ultimately lead to inorganic phosphate.
Q2: How does pH generally affect the stability of this compound?
The stability of this compound is highly dependent on the pH of the solution. The hydrolysis rate follows a characteristic U-shaped or V-shaped pH-rate profile:
-
Alkaline Conditions (pH > 8): The compound is significantly unstable and degrades rapidly. The rate of hydrolysis increases approximately tenfold for each unit increase in pH above 7.[1]
-
Neutral to Slightly Acidic Conditions (pH 4-7): This is typically the region of greatest stability, where the hydrolysis rate is at its minimum.
-
Strongly Acidic Conditions (pH < 3): The rate of hydrolysis increases again, though often less dramatically than under alkaline conditions.[2]
Q3: Why is this compound so much less stable at high pH?
Under alkaline conditions, the degradation is dominated by a mechanism called specific base-catalyzed hydrolysis . The hydroxide ion (OH⁻), which is abundant at high pH, is a potent nucleophile. It directly attacks the electron-deficient phosphorus atom, leading to the cleavage of the ester bond.[3] Because the concentration of the highly reactive hydroxide ion increases logarithmically with pH, the degradation rate accelerates dramatically in basic solutions.[1]
Q4: What degradation mechanism is active at very low pH?
In strongly acidic solutions, the degradation is governed by acid-catalyzed hydrolysis . The acidic environment provides a high concentration of protons (H⁺). A proton can attach to one of the phosphoryl oxygen atoms, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule, which is a relatively weak nucleophile.[2]
Q5: What are the expected degradation products I should look for?
The primary degradation products from the first hydrolysis step are monomethyl hydrogen phosphite and methanol .[4] Depending on the analytical method, you may also detect the further breakdown product, orthophosphorous acid or inorganic phosphate.
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
| Observed Issue | Probable Cause | Recommended Solution & Rationale |
| Rapid loss of compound potency or concentration in a basic buffer (e.g., pH 9). | Accelerated Base-Catalyzed Hydrolysis: The high concentration of hydroxide ions is rapidly degrading your compound.[1][3] | 1. Adjust pH: If your experimental design permits, lower the solution pH to the neutral range (6.0-7.5) to minimize the rate of hydrolysis.2. Time and Temperature Control: If a basic pH is mandatory, prepare solutions immediately before use. Store stock solutions at a more stable pH and perform dilutions at the last minute. Keep solutions cold (2-8°C) to slow down the reaction kinetics until they are needed for the experiment. |
| Poor reproducibility or inconsistent results in long-term experiments. | Compound Degradation and/or pH Shift: The compound may be slowly degrading over the course of the experiment. Alternatively, in weakly buffered or unbuffered solutions, absorption of atmospheric CO₂ or other interactions can lower the pH, changing the stability profile over time. | 1. Use Adequate Buffering: Ensure you are using a buffer system with sufficient capacity to maintain a constant pH throughout the experiment.2. Conduct a Stability Assessment: Run a preliminary time-course experiment under your exact experimental conditions (temperature, buffer, concentration) to quantify the degradation rate. This allows you to define a time window within which your results will be valid.3. Include Time-Point Controls: For long experiments, include a t=0 control and other time-point samples to monitor the concentration of the active compound throughout. |
| Appearance of unexpected peaks in analytical runs (e.g., HPLC, NMR). | Formation of Degradation Products: These new signals are likely the hydrolysis products, monomethyl phosphate and methanol.[4] | 1. Confirm Identity: Use a secondary analytical technique like mass spectrometry (LC-MS) to confirm the mass of the unknown peaks, which should correspond to the expected degradants.2. Use a Stability-Indicating Method: Ensure your primary analytical method (e.g., HPLC) can resolve the parent compound from its degradation products. If not, the method must be redeveloped and validated to be "stability-indicating." |
Section 3: Visualized Mechanisms and Workflows
pH-Dependent Hydrolysis Pathways
The following diagram illustrates the three primary mechanisms by which dimethyl phosphate is hydrolyzed in aqueous solution, with their prevalence depending on the solution pH.
Caption: Dominant hydrolysis mechanisms for dimethyl phosphate at different pH ranges.
Troubleshooting Workflow for Stability Issues
Use this decision tree to diagnose and resolve unexpected sample degradation.
Caption: Decision tree for troubleshooting this compound stability.
Section 4: Key Experimental Protocol
Protocol: Determination of an Empirical pH-Rate Stability Profile
This protocol provides a framework for quantitatively determining the stability of this compound across a range of pH values.
Objective: To measure the observed first-order rate constant (k_obs) for the hydrolysis of this compound at various pH values and constant temperature.
Materials:
-
This compound (high purity)
-
Type I (18.2 MΩ·cm) purified water
-
Buffer salts (e.g., Citric acid, Sodium Phosphate monobasic/dibasic, Boric acid)
-
Sodium hydroxide and Hydrochloric acid (for pH adjustment)
-
Calibrated pH meter
-
Constant temperature incubator or water bath (e.g., 37°C)
-
Volumetric flasks and pipettes
-
Validated stability-indicating analytical system (e.g., HPLC-UV, qNMR[5], IC)
Methodology:
-
Buffer Preparation:
-
Stock Solution Preparation:
-
Accurately prepare a concentrated stock solution of this compound in Type I water. A concentration of ~10 mg/mL is a typical starting point.
-
-
Initiation of Stability Study:
-
For each pH buffer, pipette the required volume into a labeled, sealed container (e.g., amber glass vial). Place the vials in the constant temperature bath and allow them to equilibrate.
-
To initiate the experiment, spike each buffer with a small volume of the stock solution to achieve the target final concentration (e.g., 0.5 mg/mL). Mix thoroughly. This is Time = 0 .
-
-
Time-Point Sampling:
-
Immediately after spiking, withdraw the first aliquot from each vial. This is your T=0 sample .
-
Continue to withdraw aliquots at predetermined intervals (e.g., 1, 2, 4, 8, 16, 24, 48 hours). The sampling frequency should be higher for pH values where degradation is expected to be rapid (e.g., pH 10).
-
Crucial Step (Quenching): Immediately after withdrawal, stop the degradation reaction in the aliquot. This can be done by diluting it in a mobile phase at a more stable pH or by flash-freezing in liquid nitrogen and storing at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze all samples (including T=0) using your validated, stability-indicating analytical method to determine the concentration of this compound remaining.
-
-
Data Analysis:
-
For each pH value, plot the natural logarithm of the concentration ratio (ln[Cₜ/C₀]) versus time (in seconds).
-
The slope of the resulting line is the negative of the observed pseudo-first-order rate constant (-k_obs).
-
Create a final pH-rate profile by plotting log(k_obs) versus pH.
-
Self-Validating System:
-
The T=0 samples from all pH conditions should have nearly identical concentrations, validating the initial dilution step.
-
The linearity of the ln(concentration) vs. time plot (a high R² value) confirms that the degradation follows first-order kinetics under those conditions.
References
-
A Review: General Base Catalysis Hydrolysis of Organophosphorus Insectisides by Different Amines. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Abu-Qare, A. W., & Abou-Donia, M. B. (2000). Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions. Journal of Applied Toxicology, 12(6), 334-338. [Link]
-
Grigorenko, V. G., et al. (2020). Enzymes, Reacting with Organophosphorus Compounds as Detoxifiers: Diversity and Functions. Molecules, 25(21), 5236. [Link]
-
Butcher, J. D., & Westheimer, F. H. (1955). Reactivity of Organophosphates. IV. Acid-catalyzed Hydrolysis of Triethyl Phosphate: a Comparison with Ethyl Acetate. Canadian Journal of Chemistry, 33(10), 1565-1572. [Link]
-
Kluger, R., & Wasserstein, P. (1973). Kinetics and mechanism of the reaction of dimethyl acetylphosphonate with water. Expulsion of a phosphonate ester from a carbonyl hydrate. Journal of the American Chemical Society, 95(4), 1071–1074. [Link]
-
Miyamoto, J. (1959). The Rate of Hydrolysis of Some Organophosphates. Botyu-Kagaku, 24, 89-94. [Link]
-
Rogers, K. R., & Gerlach, C. L. (1996). Organophosphorus Hydrolase-Based Assay for Organophosphate Pesticides. Environmental Science & Technology, 30(2), 517-521. [Link]
-
Khan, M. N., & Khan, L. A. (2018). Reaction kinetics on hydrolysis of substituted di-phenyl phosphate ester in different borate buffers. International Journal of Chemical Studies, 6(2), 2661-2665. [Link]
-
Kim, J. H., & Chin, J. (1992). Dimethyl phosphate hydrolysis at neutral pH. Journal of the American Chemical Society, 114(25), 9792–9795. [Link]
-
Sharma, V., et al. (2025). Method for simultaneous determination of monocrotophos and dimethyl phosphate in human bio luids. AATCC Review. [Link]
-
K. S. L. Joseph, et al. (2021). Structural Basis of Chemokine CXCL8 Monomer and Dimer Binding to Chondroitin Sulfate: Insights into Specificity and Plasticity. MDPI. [Link]
Sources
- 1. ijsr.net [ijsr.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aatcc.peerjournals.net [aatcc.peerjournals.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
"removing unreacted sodium dimethyl phosphate from reaction mixture"
Welcome to the technical support center for purification challenges in synthetic chemistry. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the removal of sodium dimethyl phosphate, a common polar impurity. Our goal is to equip you with the expertise to select and optimize purification strategies, ensuring the integrity of your synthetic products.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove this compound from my reaction mixture?
This compound is a highly polar, hygroscopic salt that can significantly complicate downstream processes and compromise the purity of your final compound.[1][2] Its presence can:
-
Interfere with Crystallization: The salt's ionic nature can disrupt crystal lattice formation, preventing your product from solidifying or leading to oily, impure solids.
-
Complicate Chromatographic Purification: Being extremely polar, it often adheres irreversibly to the baseline of silica gel columns, potentially leading to column deactivation and poor separation of other components.
-
Inhibit Subsequent Reactions: The phosphate moiety can act as a ligand, potentially poisoning metal catalysts used in subsequent synthetic steps.
-
Affect Biological Assays: If the target molecule is intended for biological screening, residual phosphate salts can interfere with assay results or exhibit unintended biological activity.
-
Compromise Analytical Data: The impurity can suppress the signal of your compound of interest in techniques like mass spectrometry or introduce confounding peaks in NMR spectroscopy.
Q2: What are the primary challenges associated with removing this compound?
The main challenge stems from its distinct physical properties. It is a salt with very high polarity and is readily soluble in water but generally insoluble in many common organic solvents.[2][3] This contrast with the desired product's properties is the key to its removal, but challenges arise when the product itself has moderate polarity or some degree of water solubility.
Q3: What are the principal methods for removing this impurity?
There are four primary strategies, and the optimal choice depends on the properties of your desired product and the scale of your reaction.
-
Aqueous Extraction (Work-up): The most common and straightforward method, leveraging the high water solubility of the salt.
-
Silica Gel Chromatography: Effective for less polar products, where the salt remains on the stationary phase.
-
Precipitation/Filtration: Useful if your product is soluble in a solvent where this compound is not.
-
Scavenger Resins: A modern approach using functionalized polymers to selectively bind and remove the impurity.[4]
Below is a decision-making workflow to help you select the appropriate starting method.
Caption: Decision workflow for selecting a purification method.
Troubleshooting and In-Depth Guides
Method 1: Aqueous Extraction
Principle: This technique exploits the differential solubility of the components. This compound, being a salt, has a very high affinity for the aqueous phase, while many organic products prefer a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
Q: My product is non-polar. How do I perform an effective aqueous wash?
A: Protocol for Aqueous Extraction
-
Solvent Choice: Ensure your product is fully dissolved in a suitable water-immiscible organic solvent.
-
Initial Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water.
-
Mixing: Stopper the funnel and invert it gently several times, ensuring to vent frequently to release any pressure. Avoid vigorous shaking, which can promote emulsion formation.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser layer (often the organic layer, but dependent on the solvent) will be at the bottom.
-
Removal: Carefully drain the aqueous layer.
-
Repeat: Repeat the wash process 2-3 times with fresh deionized water or brine (saturated NaCl solution). Brine can help break emulsions and further decrease the solubility of organic compounds in the aqueous layer.
-
Drying: After the final wash, drain the organic layer into a clean flask and dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.
-
Verification: Spot a small amount of the dried organic solution on a TLC plate against your starting material. The highly polar phosphate salt should no longer be visible at the baseline.
Caption: Experimental workflow for liquid-liquid extraction.
Q: I've performed a water wash, but I suspect some salt remains. What should I do?
A: This can happen if the organic solvent has some water miscibility or if the product itself acts as a phase-transfer catalyst.
-
Use Brine: A wash with a saturated sodium chloride (brine) solution is more effective than pure water. The high ionic strength of the brine reduces the solubility of the organic product in the aqueous phase and "salts out" dissolved water from the organic phase, improving separation.
-
Increase the Number of Washes: Multiple small-volume washes are more effective than a single large-volume wash.
Method 2: Flash Column Chromatography
Principle: This method separates compounds based on their polarity. A solvent (mobile phase) flows through a column packed with a solid adsorbent (stationary phase), typically silica gel. Non-polar compounds travel through the column quickly, while polar compounds adsorb more strongly to the silica and move slowly. This compound is exceptionally polar and will exhibit very strong, often irreversible, binding to silica.
Q: How do I set up a column to effectively remove this compound?
A: The key is to choose a mobile phase (eluent) that is non-polar enough to elute your desired product while leaving the highly polar salt adsorbed at the top of the column.
Protocol for Chromatographic Removal
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. Your goal is to find a system (e.g., a mixture of hexane and ethyl acetate) where your product has a retention factor (Rƒ) of approximately 0.3-0.4, while the phosphate salt remains at the baseline (Rƒ = 0).
-
Column Packing: Pack a column with silica gel using your chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of your reaction solvent or the eluent. If the crude material is not fully soluble, you can adsorb it onto a small amount of silica gel (dry loading), which is then added to the top of the column. This is the preferred method for ensuring the phosphate salt is immediately captured by the stationary phase.
-
Elution: Run the column, collecting fractions. The phosphate salt will remain at the very top of the silica gel.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Q: My product is also quite polar and requires methanol in the eluent. What happens now?
A: This is a challenging scenario. Using highly polar eluents like methanol will eventually move the phosphate salt off the column, leading to co-elution with your product.
-
Consider Reverse-Phase Chromatography: If your product is polar, it may be a good candidate for reverse-phase (C18) silica. In this system, the separation is inverted: non-polar compounds are retained more strongly. The highly polar this compound would elute very quickly with the solvent front, well ahead of most organic molecules.[5]
-
Use a Scavenger Resin: This is often the best solution for polar products. See Method 4.
Method 3: Scavenger Resins
Principle: Scavenger resins are solid-supported reagents (functionalized polymers) designed to react with and bind specific types of molecules.[6] For a polar, nucleophilic impurity like a phosphate salt, an anion-exchange resin or a resin with electrophilic sites can be effective. The key advantage is simplicity: the resin is stirred with the reaction mixture, and the bound impurity is then removed by simple filtration.[7]
Q: How do I choose and use a scavenger resin?
A: Protocol for Scavenging
-
Resin Selection: Choose a resin with functional groups likely to bind a phosphate anion. Strong basic anion-exchange resins (quaternary ammonium functionality) are an excellent choice.
-
Determine Equivalents: Use a molar excess of the scavenger resin relative to the estimated amount of this compound impurity (typically 3-5 equivalents).
-
Scavenging: Add the resin to the crude reaction mixture dissolved in a suitable solvent. Stir the slurry at room temperature. The time required can range from 30 minutes to several hours.
-
Monitoring: Monitor the disappearance of the impurity from the solution by TLC or LC-MS.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin. The resin beads will have the impurity bound to them.
-
Work-up: Wash the resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and evaporate the solvent to yield the purified product.
Q: What are the main advantages of scavengers over extraction or chromatography?
A: Scavengers offer high selectivity, a simple filtration-based work-up, and are amenable to automation.[7] They are particularly valuable for purifying polar products where extraction and normal-phase chromatography are difficult.
Comparative Analysis of Removal Methods
| Method | Principle | Pros | Cons | Best For... |
| Aqueous Extraction | Differential Solubility | - Fast, inexpensive, and highly scalable.- Excellent for large amounts of impurity. | - Ineffective if product is water-soluble.- Can lead to emulsions.- Generates aqueous waste. | Removing bulk phosphate impurity from non-polar to moderately polar, water-insoluble products. |
| Flash Chromatography | Differential Adsorption | - High resolution and purification capability.- Can remove multiple impurities at once. | - Slower and more labor-intensive.- Consumes large volumes of solvent.- Difficult for highly polar products. | Purifying non-polar to moderately polar products where extraction is insufficient.[8] |
| Scavenger Resins | Covalent/Ionic Binding | - Highly selective and efficient.- Simple filtration work-up.- Ideal for automation.[6][7] | - Higher cost.- Requires screening for optimal resin.- May not be suitable for very large scales. | Removing trace to moderate amounts of impurity, especially from polar or sensitive products. |
| Precipitation | Selective Crystallization | - Potentially very simple and fast. | - Highly dependent on specific solubility properties.- Risk of product co-precipitation.- Less generally applicable. | Niche cases where the product is soluble in a solvent in which the phosphate salt is completely insoluble (e.g., cold THF or diethyl ether). |
Analytical Verification
Q: How can I be certain all the this compound is gone?
A: A combination of qualitative and quantitative methods provides the highest confidence.
-
Thin-Layer Chromatography (TLC): This is the quickest method. Dissolve your purified product in a solvent and spot it on a silica plate. Use a highly polar eluent (e.g., 10-20% methanol in dichloromethane) to ensure even polar compounds move. The phosphate salt will appear as a spot at the baseline (Rƒ=0). Stain with a permanganate or ceric ammonium molybdate stain for visualization.
-
Gas Chromatography (GC): For volatile products, GC with a Flame Photometric Detector (FPD) is highly specific for phosphorus-containing compounds and can detect trace amounts.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can separate and quantify the impurity. Ion chromatography is particularly well-suited for analyzing ionic species like phosphates.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a definitive method. This compound will give a distinct singlet in the ³¹P spectrum. The absence of this signal confirms its removal.
References
- Exploring the Role of Gas Chromatography in Organophosph
- Gas-Liquid Chromatography of Organophosphorus Pesticides. (n.d.). J-STAGE.
- Sodium dimethyl phosph
- Dimethyl Phosph
- The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. (2022).
- Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determin
- sodium dimethyl phosph
- Separation of organophosphate, chlorinated, and carbamate insecticides using conventional and reverse-phase thin-layer chrom
- This compound CAS#: 32586-82-6. (n.d.). ChemicalBook.
- sodium dimethyl phosph
- Methods for Removing of Phosphates from Wastewater. (2017).
- Phosphorus Treatment and Removal Technologies. (n.d.). Minnesota Pollution Control Agency.
- Selective triphenylphosphine oxide imprinted polymer for solid scavenger application in organic synthesis. (2021). Indian Academy of Sciences.
- Phosphorus Removal: A Guide to the Different Methods. (2024). Dutypoint.
- Analysis of phosphate esters in plant material.
- Chemical phosphorus removal. (n.d.). Wikipedia.
- Dimethyl phosph
- Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride. (n.d.).
- Dimethyl Phosph
- Phosphate esters and anhydrides – recent strategies targeting nature's favoured modifications. (2014). Royal Society of Chemistry.
- A review of adsorption techniques for removal of phosphates
- Polymeric Scavenger Reagents in Organic Synthesis. (2025).
- Solutions for scavenging of metal and organic impurities. (n.d.). Chemie Brunschwig.
- Sodium dimethyl phosph
- Process for making phosphate esters and products thereof. (n.d.).
- SCAVENGER strategies in organic synthesis. (2004). Wipf Group - University of Pittsburgh.
- SODIUM PHOSPH
- Method of producing trialkyl phosphate esters. (n.d.).
- Phosphate and phosphite synthesis by esterification, hydrolysis and oxid
- Sodium phosph
- sodium dimethyl phosph
- Determination of Phosphate. (n.d.). USDA Food Safety and Inspection Service.
- Organic Phosphorus Scavenging Supports Efficient Growth of Diazotrophic Cyanobacteria Under Phosph
- Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish. (2025). Semantic Scholar.
- Synthesis and Reactions of α-Hydroxyphosphon
- Production of sodium phosphates. (n.d.).
- Dimethyl phosphate, 98% 1 g. (n.d.). Thermo Scientific Chemicals.
- Undeclared (Poly)phosphates Detection in Food of Animal Origin as a Potential Tool toward Fraud Prevention. (2021). MDPI.
- Sodium phosphate solubility in electrolyte solutions at elevated temperatures: impact on Hanford waste tank chemistry. (n.d.). WSU Research Exchange.
- Dimethyl Phosphate-d6 (Major) Sodium Salt. (n.d.). Santa Cruz Biotechnology.
- Analytical Methods Development for Dimethyl Methylphosphonate, Diisopropyl Methylphosphonate and Trimethyl phosph
- A Review of Recent Developments in Analytical Methods for Determination of Phosphorus from Environmental Samples. (n.d.). PubMed Central.
Sources
- 1. Dimethyl Phosphate Sodium Salt | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 32586-82-6 [m.chemicalbook.com]
- 3. Dimethyl phosphate | C2H7O4P | CID 13134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of organophosphate, chlorinated, and carbamate insecticides using conventional and reverse-phase thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Navigating Analytical Challenges in Monitoring Sodium Dimethyl Phosphate Reactions
Welcome to the Technical Support Center dedicated to addressing the analytical challenges encountered when monitoring reactions involving sodium dimethyl phosphate (DMP). This resource is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for the quantification and characterization of DMP and its related reaction products.
As a Senior Application Scientist, I understand that the successful monitoring of chemical reactions hinges on the accuracy and precision of your analytical data. This compound, a key intermediate and degradation product in various chemical processes, presents a unique set of analytical hurdles due to its high polarity, low volatility, and potential for matrix interference. This guide synthesizes field-proven insights and technical expertise to provide you with practical, actionable solutions to common problems.
Our approach is grounded in the principles of scientific integrity. Every protocol and troubleshooting step is designed to be a self-validating system, ensuring the trustworthiness of your results. We will explore the causality behind experimental choices, empowering you to not just follow steps, but to understand and adapt them to your specific needs.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the analysis of this compound, offering step-by-step guidance to diagnose and resolve them.
High-Performance Liquid Chromatography (HPLC) & Liquid Chromatography-Mass Spectrometry (LC-MS)
Question 1: Why am I observing poor peak shape (tailing or fronting) for this compound on my reversed-phase HPLC column?
Answer:
Poor peak shape for a polar compound like this compound on a traditional C18 column is a frequent challenge. This issue typically stems from secondary interactions with the silica backbone of the stationary phase or a mismatch between the sample solvent and the mobile phase.
-
Causality: The phosphate moiety in DMP is negatively charged at neutral pH, and the overall molecule is highly polar. Residual, un-capped silanol groups on the silica surface of reversed-phase columns can interact with the polar analyte, leading to peak tailing.[1] Peak fronting can occur if the column is overloaded or if the sample is dissolved in a solvent stronger than the mobile phase.[1]
-
Troubleshooting Protocol:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of residual silanols. A lower pH (around 2-3) will protonate the silanols, reducing their interaction with the anionic phosphate group.
-
Incorporate an Ion-Pairing Reagent: If pH adjustment is insufficient, consider adding an ion-pairing reagent like triethylamine (TEA) to the mobile phase. TEA will interact with the silanol groups, effectively shielding them from the analyte.
-
Select an Appropriate Column: For highly polar analytes like DMP, a Hydrophilic Interaction Chromatography (HILIC) column is often a better choice than a standard C18 column.[2][3] HILIC columns utilize a polar stationary phase and a mobile phase with a high organic content, promoting retention of polar compounds.
-
Sample Solvent Matching: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your initial mobile phase conditions. Injecting a sample in a much stronger solvent can cause distorted peak shapes.
-
Question 2: My LC-MS/MS sensitivity for dimethyl phosphate is low and inconsistent. What are the likely causes and how can I improve it?
Answer:
Low and variable sensitivity in LC-MS/MS analysis of DMP is often related to inefficient ionization, matrix effects, or suboptimal mass spectrometer settings.
-
Causality: Dimethyl phosphate is a small, polar molecule that can be challenging to ionize efficiently by electrospray ionization (ESI). Matrix components from your reaction mixture can co-elute with DMP and suppress its ionization, leading to reduced and inconsistent signal intensity.
-
Troubleshooting Protocol:
-
Optimize ESI Source Parameters: Work in negative ion mode, as the phosphate group is readily deprotonated.[2] Systematically optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for your specific DMP standard.[3]
-
Enhance Sample Preparation: Implement a robust sample preparation method to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be highly effective.[4][5] For complex matrices, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another powerful sample cleanup method.[6][7]
-
Utilize Isotope Dilution: Employ a stable isotope-labeled internal standard, such as deuterated DMP-d6.[8] This will compensate for matrix effects and variations in instrument response, leading to more accurate and precise quantification.
-
Mobile Phase Additives: The addition of a small amount of a volatile buffer, such as ammonium formate, to the mobile phase can sometimes improve ionization efficiency and signal stability.[9]
-
Gas Chromatography (GC) & Gas Chromatography-Mass Spectrometry (GC-MS)
Question 3: I am unable to detect this compound using my GC-MS system. What am I doing wrong?
Answer:
This compound is a salt and is non-volatile, making it unsuitable for direct analysis by gas chromatography.[10] To analyze DMP using GC, a chemical modification step called derivatization is mandatory.[11]
-
Causality: GC requires analytes to be volatile and thermally stable to be vaporized in the injection port and travel through the analytical column. The ionic nature of this compound prevents this. Derivatization converts the polar, non-volatile analyte into a more volatile and thermally stable derivative.
-
Derivatization Protocol (using Pentafluorobenzyl Bromide - PFBBr):
-
Sample Preparation: Evaporate the sample containing DMP to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction: Add a solution of pentafluorobenzyl bromide (PFBBr) in a suitable solvent (e.g., acetonitrile) and a catalyst (e.g., potassium carbonate) to the dried sample.[12]
-
Reaction Conditions: Heat the mixture at a specific temperature (e.g., 80°C) for a defined period (e.g., 30 minutes) to allow the reaction to complete.[12] Microwave-assisted derivatization can significantly shorten the reaction time.[13]
-
Cleanup: After the reaction, a cleanup step using a mini-column (e.g., Florisil) is often necessary to remove excess derivatizing reagent and other byproducts.[12]
-
Analysis: The resulting PFB-derivatized DMP is now volatile and can be readily analyzed by GC-MS.
-
Ion Chromatography (IC)
Question 4: I'm observing a broad, tailing phosphate peak when analyzing DMP using Ion Chromatography with suppressed conductivity detection. What could be the cause?
Answer:
Poor peak shape in ion chromatography for phosphate species can be caused by several factors, including metal contamination of the column, incorrect eluent concentration, or temperature fluctuations.
-
Causality: Iron or other metal contaminants in the eluent or sample can precipitate on the column, creating active sites that interact with phosphate ions and cause peak tailing.[14] Since phosphate is a polyvalent anion, its retention is highly sensitive to the eluent concentration and temperature.[14]
-
Troubleshooting Protocol:
-
Check Eluent Quality: Ensure you are using high-purity sodium hydroxide (low in iron content) for eluent preparation. Avoid using sodium hydroxide pellets, as they can be a source of carbonate contamination.[14]
-
Column Decontamination: If metal contamination is suspected, decontaminate your column and suppressor according to the manufacturer's instructions.
-
Optimize Eluent Concentration: The retention time of phosphate is highly dependent on the hydroxide eluent concentration. A slight error in eluent preparation can lead to significant shifts in retention and poor peak shape. Verify your eluent concentration.
-
Control Temperature: Maintain a constant and controlled column temperature (e.g., 30°C). Temperature fluctuations can significantly impact the retention of multivalent ions like phosphate.[14]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for monitoring this compound reactions?
A1: The choice of analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The most common methods are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.[2][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique, but requires a derivatization step to make the non-volatile DMP amenable to GC analysis.[12][13]
-
Ion Chromatography (IC): Well-suited for the analysis of ionic species like phosphate in aqueous samples.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P NMR): A powerful tool for structural elucidation and quantitative analysis without the need for chromatographic separation. It is particularly useful for in-situ reaction monitoring.[17][18]
Q2: How can I ensure the stability of my this compound samples before analysis?
A2: this compound is generally stable in aqueous solutions.[8] However, proper storage is crucial to prevent changes in concentration due to evaporation. For long-term storage, keep samples at 4°C.[19] It is also important to consider the stability of other reactants or products in your specific reaction mixture, as they may degrade over time.
Q3: What are the common interferences to watch out for when analyzing DMP?
A3: Potential interferences depend on the analytical technique being used:
-
In LC-MS/MS: Co-eluting compounds from the sample matrix that can cause ion suppression or enhancement.
-
In GC-MS: Byproducts from the derivatization reaction or other matrix components that become volatile after derivatization.
-
In Ion Chromatography: Other anions in the sample, particularly arsenate and silicate, can interfere with phosphate determination, especially at low concentrations.[20]
Q4: How do I validate my analytical method for DMP quantification?
A4: Method validation is crucial to ensure your data is reliable and reproducible.[21] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.
-
Linearity and Range: Demonstrating a proportional relationship between analyte concentration and instrument response over a defined range.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[22]
Data Summary Tables
Table 1: Comparison of Analytical Techniques for Dimethyl Phosphate (DMP) Analysis
| Technique | Principle | Sample Volatility Requirement | Derivatization Needed? | Typical Sensitivity | Key Advantages | Common Challenges |
| LC-MS/MS | Chromatographic separation followed by mass-based detection | Non-volatile | No | High (ng/mL to pg/mL)[2][4] | High sensitivity and selectivity | Matrix effects, ion suppression |
| GC-MS | Chromatographic separation of volatile compounds | Volatile | Yes | Moderate to High (µg/L to ng/mL)[12] | Robust, high chromatographic resolution | Derivatization can be complex and time-consuming |
| Ion Chromatography | Ion-exchange separation with conductivity detection | Non-volatile | No | Moderate (µg/L to mg/L)[23] | Direct analysis of ionic species in aqueous samples | Interference from other anions, metal contamination |
| ³¹P NMR | Nuclear magnetic resonance of the phosphorus-31 nucleus | Non-volatile | No | Low (ppm range)[9] | Non-destructive, provides structural information, good for high concentrations | Lower sensitivity compared to MS methods |
References
-
Bravo, R., et al. (2010). Quantification of dialkylphosphate metabolites of organophosphorus insecticides in human urine using 96-well plate sample preparation and high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 878(27), 2567-74. [Link]
-
Ueyama, J., et al. (2006). Simultaneous determination of urinary dialkylphosphate metabolites of organophosphorus pesticides using gas chromatography-mass spectrometry. Journal of Chromatography B, 832(1), 58-65. [Link]
-
Petchuay, C., et al. (2023). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. Toxics, 11(8), 682. [Link]
-
Musshoff, F., et al. (2004). Acute poisoning with phosphamidon: determination of dimethyl phosphate (DMP) as a stable metabolite in a case of organophosphate insecticide intoxication. Journal of Analytical Toxicology, 28(3), 198-202. [Link]
-
Zhu, Y., & Medeiros, D. R. (2009). The Determination of Phosphates in Environmental Samples by Ion Chromatography. In Comprehensive Analytical Chemistry (Vol. 54, pp. 227-261). Elsevier. [Link]
-
Lemes, V. R. R., et al. (2012). Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization. Journal of the Brazilian Chemical Society, 23, 1485-1491. [Link]
-
Vidal, M., et al. (2021). Dimethyl and diethyl phosphate metabolites of OP pesticides and the... Chemosphere, 274, 129738. [Link]
-
Kumar, P., et al. (2022). Method for simultaneous determination of monocrotophos and dimethyl phosphate in human bio luids. ACS Omega, 7(42), 37837-37845. [Link]
-
Haberer, J. L., & Brandes, J. (2003). Effect of interfering ions on determination of phosphate. Marine Chemistry, 82(1-2), 1-10. [Link]
-
Sun, M. S., & Fritz, J. S. (1986). The Determination of Phosphates using Ion Chromatography: An Evaluation of Influential Factors. Journal of Chromatographic Science, 24(10), 442-447. [Link]
-
Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. [Link]
-
Knapp, D. R. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Handbook of Analytical Derivatization Reactions. John Wiley & Sons. [Link]
-
Vela, N. P., et al. (2007). Derivatization of Organophosphorus Nerve Agent Degradation Products for Gas Chromatography With ICPMS and TOF-MS Detection. Analytical Chemistry, 79(8), 3095-3102. [Link]
-
Restek Corporation. (n.d.). GC Derivatization. [Link]
-
Regis Technologies, Inc. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Galceran, M. T., & Eljarrat, E. (2005). Ion chromatographic separations of phosphorus species: a review. Analytica Chimica Acta, 531(1), 3-17. [Link]
-
Neng, N. R., & Nogueira, J. M. F. (2010). Sorptive extraction techniques in sample preparation for organophosphorus pesticides in complex matrices. Journal of Chromatography B, 878(17-18), 1216-1225. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Chrom Tech, Inc. (2023). Tackling Common Challenges in Chromatography. [Link]
-
Pohl, C. (2004). poor phosphate peaks-Ion chromatography with suppression. Chromforum. [Link]
-
University of Illinois Urbana-Champaign. (n.d.). MALDI-TOF Sample Preparation. [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra In. [Link]
-
Li, D., et al. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 28(15), 5786. [Link]
-
Johnson, C. E., et al. (2014). Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags. Hospital Pharmacy, 49(6), 554-559. [Link]
-
Butler, M. C., et al. (2018). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters, 9(12), 3244-3249. [Link]
-
Meeker, J. D., et al. (2018). Ultra‐High Performance Liquid Chromatography–Tandem Mass Spectrometry Method Development and Validation to Quantify Simultaneously Six Urinary DIALKYL Phosphate Metabolites of Organophosphorus Pesticides. Journal of AOAC International, 101(5), 1503-1509. [Link]
-
Thermo Fisher Scientific. (2020). The Challenges of Analytical Chromatography We Can Leave in the Past. Technology Networks. [Link]
-
Shrivastava, A., & Gupta, V. (2011). Analytical Method Validation – Overview. Journal of Engineering Sciences, 2(1), 1-6. [Link]
-
B-ArrINGTON, A. W., et al. (2020). Technical Challenges Encountered During Chromatographic Method Transfers to Pharmaceutical Manufacturing Sites. LCGC International, 33(11), 22-29. [Link]
-
Graber, A., et al. (2014). Stability and removal of dexamethasone sodium phosphate from wastewater using modified clays. Environmental Technology, 35(10), 1231-1239. [Link]
-
SlideShare. (n.d.). Analytical method validation. [Link]
-
NATA. (2018). Guidelines for the validation and verification of quantitative and qualitative test methods. [Link]
-
Płonka, J., et al. (2016). Analysis of dialkyl phosphate metabolites in hair using gas chromatography-mass spectrometry: A biomarker of chronic exposure to organophosphate pesticides. Journal of Chromatography B, 1033-1034, 356-363. [Link]
-
ATSDR. (1997). Analytical Methods. In Toxicological Profile for Diisopropyl Methylphosphonate. Agency for Toxic Substances and Disease Registry (US). [Link]
-
Lehotay, S. J., et al. (2016). Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. In Sample Preparation. InTech. [Link]
-
El-Feky, G. S., et al. (2018). Thermal Decomposition of Sodium Phosphates. Journal of Thermal Analysis and Calorimetry, 131(3), 2535-2545. [Link]
-
Chan, S. T., et al. (2024). Method validation and its application to gas chromatography-mass spectrometry analysis of dimethyl methylphosphonate in OPCW proficiency testing. RSC Advances, 14(1), 234-241. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, Sodium phosphate (pH 7.4) in 90% H2O /10% D2O, experimental) (HMDB0000223). [Link]
-
Wang, Z., et al. (2023). A Mobile Analytical Chemistry Workstation with a C4D Sensor for Rapid Detection of Organophosphates Under Field Conditions. Chemosensors, 11(11), 558. [Link]
-
Saielli, G., & Bagno, A. (2009). The benchmark of 31P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate. Physical Chemistry Chemical Physics, 11(44), 10435-10441. [Link]
-
Lee, D., & Lee, S. (1998). Quantitative Elemental Analysis of Sodium(23Na) by NMR Spectroscopy. Bulletin of the Korean Chemical Society, 19(11), 1146-1148. [Link]
-
Fasano, R., et al. (1982). Analytical Methods Development for Dimethyl Methylphosphonate, Diisopropyl Methylphosphonate and Trimethyl phosphate. DTIC. [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorptive extraction techniques in sample preparation for organophosphorus pesticides in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acute poisoning with phosphamidon: determination of dimethyl phosphate (DMP) as a stable metabolite in a case of organophosphate insecticide intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aatcc.peerjournals.net [aatcc.peerjournals.net]
- 10. The Challenges of Analytical Chromatography We Can Leave in the Past | Technology Networks [technologynetworks.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. Simultaneous determination of urinary dialkylphosphate metabolites of organophosphorus pesticides using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. poor phosphate peaks-Ion chromatography with suppression - Chromatography Forum [chromforum.org]
- 15. researchgate.net [researchgate.net]
- 16. Ion chromatographic separations of phosphorus species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. jespublication.com [jespublication.com]
- 22. Analytical method validation | PPT [slideshare.net]
- 23. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Optimization of Solvent Systems for Sodium Dimethyl Phosphate Reactions
Welcome to the technical support center for optimizing solvent systems in reactions involving sodium dimethyl phosphate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice to navigate the complexities of solvent selection and reaction optimization. Our goal is to empower you with the knowledge to not only troubleshoot common issues but also to proactively design more robust and efficient reaction systems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound, providing a foundational understanding for further optimization.
Q1: What are the primary factors to consider when selecting a solvent for a reaction with this compound?
A1: The selection of an appropriate solvent is critical and hinges on three main pillars:
-
Solubility: this compound is an ionic salt, which dictates its solubility profile. It exhibits slight solubility in water and methanol but is generally poorly soluble in many common organic solvents.[1][2] Preliminary solubility tests are crucial.
-
Reactivity and Mechanism: The solvent can profoundly influence the reaction mechanism and rate.[3] Polar aprotic solvents, for instance, can enhance the nucleophilicity of anions by solvating the cation, while polar protic solvents can participate in the reaction (solvolysis) or stabilize charged transition states through hydrogen bonding.[4]
-
Downstream Processing: Consideration must be given to product isolation and purification. A solvent that simplifies workup (e.g., is easily removed by evaporation or facilitates extraction) is highly desirable.
Q2: How does the polarity of the solvent impact the reactivity of this compound?
A2: Solvent polarity, measured by its dielectric constant, plays a pivotal role. Polar solvents are generally required to dissolve ionic reactants like this compound.[4] However, the type of polarity is key:
-
Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate both the sodium cation and the dimethyl phosphate anion. While this aids dissolution, their ability to hydrogen bond can stabilize the ground state of the phosphate anion, potentially slowing down reactions where it acts as a nucleophile.[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments that can effectively solvate the sodium cation.[4] Crucially, they do not engage in strong hydrogen bonding with the phosphate anion, leaving it "freer" and more nucleophilic, which can dramatically accelerate reaction rates.[3][5] For example, using >95% aqueous DMSO instead of water can increase the hydrolysis rate of a similar phosphate ester dianion by a factor of 10⁶–10⁷.[5]
Q3: What are common side reactions associated with this compound, and how can solvent choice mitigate them?
A3: A primary side reaction is hydrolysis, where the phosphate ester is cleaved by water. This is particularly relevant if the reaction is conducted in aqueous solutions or with solvents that are not rigorously dried.[6] To mitigate this:
-
Use Anhydrous Solvents: Employing properly dried, anhydrous polar aprotic solvents can significantly reduce undesired hydrolysis.
-
Control Temperature: Lowering the reaction temperature can often slow the rate of hydrolysis more than the desired reaction.
Another consideration is the potential for the solvent itself to react, a process known as solvolysis. This is more common with polar protic solvents like alcohols, which can act as nucleophiles.[3]
Part 2: Troubleshooting Guides
This section provides structured advice for overcoming specific experimental challenges in a question-and-answer format.
Problem 1: Low reaction yield or unexpectedly slow reaction rate.
-
Possible Cause: Poor solubility of this compound in the chosen solvent system. If the reactant is not in solution, the reaction kinetics will be severely limited.
-
Recommended Solution:
-
Verify Solubility: Conduct a preliminary solubility test with your chosen solvent. Information suggests slight solubility in methanol and water.[1][2]
-
Solvent Screening: If solubility is low, perform a small-scale solvent screening experiment. Test a range of polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN). These solvents are known to be effective for phosphate chemistry.[3]
-
Consider Co-solvents: A mixture of solvents can sometimes provide the right balance of properties. For example, adding a small amount of a polar aprotic solvent to a less polar medium might improve solubility without drastically changing the overall reaction environment.
-
-
Possible Cause: The nucleophilicity of the dimethyl phosphate anion is suppressed by the solvent.
-
Recommended Solution:
-
Switch to Polar Aprotic: If you are using a polar protic solvent (like an alcohol or water), the hydrogen bonding can cage the phosphate anion, reducing its reactivity.[4] Switching to a polar aprotic solvent like DMF or DMSO can "free" the anion, making it a more potent nucleophile and increasing the reaction rate.[3][5]
-
Problem 2: Formation of an unexpected precipitate during the reaction.
-
Possible Cause: The product of the reaction may be insoluble in the reaction solvent.
-
Recommended Solution:
-
Analyze the Precipitate: Isolate and analyze the precipitate to confirm its identity. This will determine if it is an unreacted starting material, the desired product, or an unexpected byproduct.
-
Adjust Solvent System: If the precipitate is the desired product, consider using a solvent system in which it is more soluble. Alternatively, this could be advantageous for purification (crystallization). If it's a byproduct, a different solvent may alter the reaction pathway to avoid its formation.
-
-
Possible Cause: A salt byproduct is precipitating.
-
Recommended Solution:
-
This is often a favorable outcome, as it can drive the reaction to completion according to Le Châtelier's principle. No action may be needed unless it interferes with stirring or heat transfer.
-
Problem 3: Difficulty in product isolation and purification.
-
Possible Cause: The solvent has a high boiling point (e.g., DMSO, DMF), making it difficult to remove under vacuum.
-
Recommended Solution:
-
Aqueous Workup: For products that are not water-soluble, a workup procedure involving partitioning between water and an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) can be used to remove high-boiling polar aprotic solvents.
-
Alternative Solvents: If possible, select a more volatile solvent like acetonitrile or acetone during the optimization phase.
-
-
Possible Cause: The product has similar solubility properties to the byproducts or remaining starting materials.
-
Recommended Solution:
-
Chromatography: This is a standard method for separating complex mixtures. The choice of eluent (solvent system) for chromatography is another optimization problem in itself.
-
Recrystallization: If the product is a solid, recrystallization from a carefully chosen solvent or solvent mixture can be a powerful purification technique.
-
Part 3: Experimental Protocols & Data
Protocol 1: Rapid Solubility Assessment of this compound
Objective: To quickly determine suitable solvents for subsequent reaction screening.
Materials:
-
This compound
-
A selection of candidate solvents (e.g., Water, Methanol, Ethanol, Acetone, Acetonitrile, THF, DMF, DMSO, Dichloromethane)
-
Small vials (e.g., 2 mL)
-
Magnetic stir plate and stir bars
-
Vortex mixer
Procedure:
-
Add approximately 10 mg of this compound to a vial.
-
Add 1 mL of the solvent to be tested.
-
Vortex the mixture for 30 seconds.
-
Stir at room temperature for 15 minutes.
-
Visually inspect for undissolved solids. If solids remain, the substance is sparingly soluble or insoluble. If the solution is clear, it is soluble.
-
Record observations in a table.
Table 1: Properties of Common Solvents for Consideration
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Type | Key Considerations |
| Water | H₂O | 100 | 80.1 | Polar Protic | Slight solubility of NaDMP.[1][2] Risk of hydrolysis.[6] |
| Methanol | CH₃OH | 65 | 32.7 | Polar Protic | Slight solubility of NaDMP.[1][2] Can act as a nucleophile. |
| Acetonitrile | CH₃CN | 82 | 37.5 | Polar Aprotic | Good general-purpose polar aprotic solvent, easily removed. |
| DMF | C₃H₇NO | 153 | 36.7 | Polar Aprotic | Excellent solvating power for salts, but high boiling point. |
| DMSO | C₂H₆OS | 189 | 46.7 | Polar Aprotic | Very high solvating power, can significantly accelerate rates.[5] Very high boiling point. |
| THF | C₄H₈O | 66 | 7.6 | "Borderline" Aprotic | Less polar, may not be suitable for initial dissolution. |
Protocol 2: Small-Scale Parallel Solvent Screening for Reaction Optimization
Objective: To compare the effect of different solvents on reaction yield and purity under identical conditions.
Materials:
-
Reactants (Substrate, this compound)
-
Array of reaction vials or tubes
-
Heating/stirring block
-
Anhydrous solvents selected from Protocol 1
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Analytical tools (TLC, LC-MS, GC-MS, or NMR)[7]
Procedure:
-
In a glovebox or under an inert atmosphere, dispense the limiting substrate into each reaction vial.
-
Add a stoichiometric equivalent (or desired excess) of this compound to each vial.
-
Add the same volume of each candidate anhydrous solvent to the respective vials.
-
Seal the vials and place them in the heating/stirring block set to the desired reaction temperature.
-
Run the reactions for a predetermined amount of time (e.g., 4, 8, 16 hours).
-
At the end of the reaction time, quench the reactions appropriately.
-
Prepare a sample from each vial for analysis.
-
Analyze the crude reaction mixtures using a suitable technique (e.g., LC-MS) to determine the relative conversion to the product and the formation of any byproducts.
-
Compare the results to identify the most promising solvent system for scale-up.
Part 4: Visualizing Optimization Workflows
Diagram 1: Decision Workflow for Initial Solvent Selection
This diagram outlines a logical process for selecting a starting solvent system for a reaction involving this compound.
Caption: A decision tree for initial solvent selection in this compound reactions.
Diagram 2: Solvent-Ion Interactions
This diagram illustrates how different solvent types interact with the this compound ion pair, influencing reactivity.
Caption: Contrasting ion solvation in polar protic vs. polar aprotic solvents.
References
-
Ojo, J. F., & Adeyemi, O. G. (2021). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry. [Link]
-
Ojo, J. F., & Adeyemi, O. G. (2021). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2020). Solubility of Dexamethasone Sodium Phosphate in Different Solvents. Retrieved January 14, 2026, from [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
IUPAC-NIST Solubility Data Series. (n.d.). Formamide. Retrieved January 14, 2026, from [Link]
-
Chem.libretexts.org. (n.d.). Polarity of Solvents. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2018). Study of the Reactivity of Na/Hard Carbon with Different Solvents and Electrolytes. Retrieved January 14, 2026, from [Link]
-
Study.com. (2021). Hydrolysis of Phosphate Esters Explained. Retrieved January 14, 2026, from [Link]
-
SCM. (2025). Solvent Optimization — COSMO-RS 2025.1 documentation. Retrieved January 14, 2026, from [Link]
-
MDPI. (2021). Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach. Retrieved January 14, 2026, from [Link]
-
American Chemical Society. (2023). A Phosphorus–Silicon Synergistic Reactive Flame Retardant. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (2019). Direct and Indirect Quantification of Phosphate Metabolites of Nucleoside Analogs in Biological Samples. Retrieved January 14, 2026, from [Link]
-
Drugs.com. (2025). Sodium Phosphate Side Effects: Common, Severe, Long Term. Retrieved January 14, 2026, from [Link]
Sources
- 1. This compound CAS#: 32586-82-6 [m.chemicalbook.com]
- 2. This compound | 32586-82-6 [chemicalbook.com]
- 3. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Frontiers | Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles [frontiersin.org]
- 6. Hydrolysis of Phosphate Esters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Analytical Techniques for the Validation of Inositol Phosphate Synthesis
This guide provides a comprehensive comparison of analytical techniques for the validation and quantification of inositol phosphate (IP) synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the principles, protocols, and relative merits of key methodologies, offering field-proven insights to guide experimental design and selection.
Introduction: The Central Role of Inositol Phosphates in Cellular Signaling
The inositol phosphate signaling pathway is a cornerstone of cellular communication, translating a vast array of extracellular signals—from hormones and neurotransmitters to growth factors—into specific intracellular responses. The activation of Gq-coupled G protein-coupled receptors (GPCRs) and certain receptor tyrosine kinases (RTKs) triggers the enzymatic activity of phospholipase C (PLC). PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two critical second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃)[1][2]. While DAG remains in the membrane to activate protein kinase C (PKC), the soluble IP₃ diffuses through the cytosol to mobilize intracellular calcium stores, initiating a cascade of downstream events[1][2].
Given its central role, accurately measuring the synthesis of IP₃ and its metabolites is paramount for validating receptor activation, characterizing compound pharmacology, and screening for novel therapeutics targeting Gq-coupled pathways[3][4]. However, the analysis is not trivial. The technical challenges include the transient nature of IP₃, its low intracellular concentrations, and the complex web of phosphorylated and dephosphorylated metabolites. This guide will navigate these complexities by comparing the predominant analytical techniques used in the field today.
The Inositol Phosphate Signaling Cascade
The journey begins at the cell surface with receptor activation and culminates in the generation of a family of inositol phosphate isomers. Understanding this pathway is crucial for selecting an appropriate analytical endpoint.
Comparative Analysis of Core Methodologies
The selection of an analytical technique depends heavily on the research goal, whether it's detailed mechanistic studies, isomer separation, or high-throughput screening (HTS). Here, we compare the most established and innovative methods.
| Technique | Principle | Sensitivity | Throughput | Specificity | Key Advantage | Key Disadvantage |
| Radiometric Assay | Metabolic labeling with [³H]-myo-inositol, followed by separation and scintillation counting.[5][6] | High (pmol range) | Low to Medium | High (measures direct synthesis) | Gold standard for sensitivity and direct measurement of IP turnover. | Use of radioactivity; laborious and time-consuming.[5] |
| HPLC-based Methods | Anion-exchange chromatography separates IP isomers, which are then detected (e.g., post-column derivatization, radioactivity, MS).[6][7][8] | High (pmol to fmol with MS)[8][9] | Low | Very High (isomer separation) | Unparalleled ability to resolve different IP isomers.[6][7] | Technically demanding, low throughput, requires specialized equipment. |
| Mass Spectrometry (MS) | Direct mass measurement of IPs, often coupled with LC or CE for separation (LC-MS, CE-MS).[10][11] | Very High (fmol range)[10] | Low to Medium | Very High (mass & structure) | Absolute quantification without radiolabeling; structural confirmation.[12] | High instrument cost, potential for ion suppression, complex sample prep.[13] |
| HTRF (IP-One Assay) | Homogeneous time-resolved fluorescence competitive immunoassay measuring the stable IP₃ metabolite, IP₁.[3][14][15] | Good (nmol range) | Very High | High (for IP₁) | HTS-compatible, no radioactivity, simple "mix-and-read" protocol.[3][15] | Indirect measurement (IP₁), may not capture rapid IP₃ kinetics. |
Deep Dive into Key Techniques
The Gold Standard: Radiometric Assays with [³H]-myo-inositol
This classical approach remains a benchmark for sensitivity and is indispensable for detailed metabolic studies.[16] The core principle involves pre-labeling the cellular pool of inositol-containing phospholipids with [³H]-myo-inositol. Upon receptor stimulation, the hydrolysis of labeled PIP₂ generates radiolabeled IPs, which can be extracted, separated (typically by anion-exchange chromatography), and quantified by liquid scintillation counting.[5][17][18]
Causality Behind the Method:
-
Why pre-label? This ensures that the measured signal directly reflects the newly synthesized IPs resulting from receptor activation, providing a dynamic view of the pathway.
-
Why separate with chromatography? The cell contains a mixture of IP₁, IP₂, IP₃, and higher phosphates. Anion-exchange HPLC is powerful enough to separate these species based on their negative charge, allowing for the specific quantification of IP₃ or other isomers of interest.[6][7]
-
Limitations: The reliance on radioactivity poses safety and disposal challenges. Furthermore, the multi-step process of labeling, extraction, separation, and counting is low-throughput and laborious.[5] Results can also be variable compared to direct mass measurement.[5]
High-Resolution Analysis: HPLC-Based Methods
High-Performance Liquid Chromatography (HPLC) is the premier technique for resolving the complex mixture of IP isomers present in a cell.[6][7] Using strong anion-exchange (SAX) columns, researchers can separate IPs based on the number and position of their phosphate groups.
Detection Modalities for HPLC:
-
Radioactivity Detection: When coupled with [³H]-myo-inositol labeling, an in-line flow scintillation detector provides a continuous, real-time chromatogram of radiolabeled IPs.[12]
-
Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer provides the ultimate in specificity and sensitivity, allowing for both quantification and structural confirmation of each IP isomer without radioactivity. Detection limits can be as low as 25 pmol.[8]
-
Metal-Dye Detection (MDD): A non-radioactive post-column detection method where the separated IPs form a complex with a metal-dye reagent, which can be measured spectrophotometrically. This method offers picomolar-range sensitivity.[7]
Causality Behind the Method:
-
Why SAX columns? The phosphate groups on inositol are negatively charged at acidic pH. SAX columns contain positively charged stationary phases, allowing for the separation of IPs based on the strength of their ionic interaction—more phosphates mean a stronger interaction and a longer retention time.
-
Why is pH important? Adjusting the pH of the mobile phase can significantly alter the charge state of the phosphate groups, thereby improving the resolution between different isomers.[6][7]
The Modern Workhorse: Homogeneous Time-Resolved Fluorescence (HTRF)
For drug discovery and HTS, radiometric and HPLC-based methods are often too slow and complex. The IP-One HTRF assay was developed to meet this need. It is a high-throughput, non-radioactive immunoassay that measures the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃.[3][14]
Principle of the IP-One Assay: The assay is a competitive immunoassay. IP₁ generated by the cells competes with a synthetic, dye-labeled IP₁ (the acceptor) for binding to a specific anti-IP₁ antibody labeled with a fluorescent donor. When the donor and acceptor are in close proximity (i.e., bound to the antibody), a high FRET signal is produced. Cellular IP₁ displaces the labeled IP₁, reducing the FRET signal. Therefore, the signal is inversely proportional to the amount of IP₁ produced.[15][19]
Causality Behind the Method:
-
Why measure IP₁ instead of IP₃? IP₃ has an extremely short half-life in the cell (tens of seconds), making its detection challenging, especially in an HTS format.[14] IP₁ is the final, stable product in the metabolic cascade.
-
Why use Lithium Chloride (LiCl)? LiCl is a crucial component of the assay buffer. It inhibits the enzyme inositol monophosphatase (IMPase), which is responsible for the final dephosphorylation of IP₁ to inositol.[20][21] This inhibition causes IP₁ to accumulate within the cell to detectable levels upon receptor activation.[22][23] Without LiCl, the IP₁ signal would be too transient and weak to measure reliably.
Experimental Protocols
Protocol 1: HTRF IP-One Assay (384-well format)
This protocol is adapted from manufacturer guidelines and is suitable for characterizing agonist or antagonist effects on a Gq-coupled receptor.[19]
Materials:
-
Cells expressing the Gq-coupled receptor of interest
-
White, opaque 384-well assay plates
-
IP-One HTRF Assay Kit (containing IP₁-d2 acceptor, anti-IP₁-Cryptate donor, IP₁ standard, stimulation buffer, and lysis buffer)
-
Test compounds (agonists/antagonists)
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed cells into a 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition:
-
Prepare serial dilutions of your test compound in the provided stimulation buffer (which includes LiCl).
-
Remove the cell culture medium from the plate.
-
Add 7 µL of the compound dilutions to the appropriate wells. For control wells, add 7 µL of stimulation buffer alone (basal) or with a known agonist (positive control).[19]
-
-
Cell Stimulation: Seal the plate and incubate for 30-60 minutes at 37°C. This time should be optimized for your specific receptor and cell system.
-
Reagent Preparation: During the incubation, prepare the HTRF detection reagents by diluting the IP₁-d2 (acceptor) and anti-IP₁-Cryptate (donor) in the lysis buffer as per the kit instructions.
-
Cell Lysis and Detection:
-
Add 3 µL of the diluted IP₁-d2 reagent to all wells.
-
Add 3 µL of the diluted anti-IP₁-Cryptate reagent to all wells.[19]
-
-
Final Incubation: Seal the plate and incubate for 1 hour at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor). The data is expressed as the ratio of 665nm/620nm.
-
Data Analysis: Convert the HTRF ratio to IP₁ concentration using a standard curve run in parallel on the same plate. Plot the IP₁ concentration against the compound concentration to generate dose-response curves and calculate EC₅₀ or IC₅₀ values.
Protocol 2: General Workflow for [³H]-myo-inositol Labeling and Analysis
This protocol outlines the key steps for a traditional radiometric assay coupled to HPLC. Specific parameters (labeling time, agonist concentration, HPLC gradient) must be empirically optimized.
Materials:
-
[³H]-myo-inositol
-
Inositol-free cell culture medium
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA) for extraction
-
Anion-exchange HPLC column (e.g., SAX column)
-
HPLC system with an in-line radiometric flow detector or fraction collector
-
Scintillation fluid and counter
Procedure:
-
Metabolic Labeling:
-
Plate cells and grow them for 24-48 hours in inositol-free medium supplemented with [³H]-myo-inositol (e.g., 1-10 µCi/mL). This allows the radioactive tracer to incorporate into the cellular phosphoinositide pool.[17]
-
-
Equilibration & Stimulation:
-
Wash the cells to remove unincorporated [³H]-myo-inositol and replace with a buffer (e.g., Krebs-Ringer-HEPES).
-
Add the test compound (agonist) and incubate for the desired time period to stimulate IP synthesis.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by adding ice-cold acid (e.g., 0.5 M PCA). This lyses the cells and precipitates proteins and lipids.[17][18]
-
Centrifuge the samples. The water-soluble inositol phosphates will be in the supernatant.
-
Carefully collect the supernatant. The lower organic layer contains the labeled phospholipids.[17]
-
-
Neutralization and Sample Preparation: Neutralize the acidic extract to a pH suitable for HPLC injection (typically with KOH or another buffer).
-
HPLC Separation:
-
Quantification:
-
Flow Scintillation: If using an in-line detector, the radioactivity in the eluent is mixed with scintillation fluid and measured continuously to generate a chromatogram.[12]
-
Fraction Collection: Alternatively, collect fractions of the eluent at regular intervals (e.g., every 0.5-1 minute). Add scintillation fluid to each fraction and count in a liquid scintillation counter. Plot the counts per minute (CPM) for each fraction to reconstruct the chromatogram.
-
Conclusion: Selecting the Optimal Technique
The validation of inositol phosphate synthesis is a critical step in cell signaling research and drug discovery. There is no single "best" method; the optimal choice is dictated by the experimental question.
-
For high-throughput screening and rapid compound profiling in drug discovery, the HTRF IP-One assay is the undisputed leader due to its speed, simplicity, and automation compatibility.
-
For detailed mechanistic studies requiring the resolution of specific IP isomers or the analysis of complex metabolic pathways, HPLC-based methods are essential. Coupling HPLC with mass spectrometry represents the pinnacle of sensitivity and specificity for absolute quantification.
-
For highly sensitive metabolic flux studies that aim to trace the path of inositol through the signaling cascade, the classic [³H]-myo-inositol radiolabeling assay , despite its complexity, remains a powerful and relevant tool.
By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate method to validate their findings and advance our understanding of inositol phosphate-mediated signaling.
References
-
Barker, C.J., et al. (2010). HPLC separation of inositol polyphosphates. Methods in Molecular Biology, 645, 21-46. [Link]
-
Lee, C.H., & Hokin, L.E. (1992). Quantitative Analysis of Inositol Lipids and Inositol Phosphates in Synaptosomes and Microvessels by Column Chromatography: Comparison of the Mass Analysis and the Radiolabelling Methods. Journal of Chromatography B: Biomedical Sciences and Applications, 581(1), 55-62. [Link]
-
Shears, S.B. (1989). The metabolism of the inositol phosphates. Biochemical Journal, 260(2), 313-324. [Link]
-
Qiu, D., et al. (2020). Establishing 18O-Labeled Inositol Phosphates for Quantitative Capillary Electrophoresis-Mass Spectrometry: Fragmentation Pathways and Comparison with 13C-Labeled Analogs. Analytical Chemistry, 92(22), 15099-15107. [Link]
-
Palmer, S., et al. (1989). Mass measurement of inositol phosphates. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1014(3), 239-246. [Link]
-
Trinquet, E., et al. (2020). Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. Methods in Molecular Biology, 2137, 127-138. [Link]
-
Lee, C.H., & Hokin, L.E. (1993). Radio-label and mass determinations of inositol 1,3,4,5-tetrakisphosphate formation in rat cerebral cortical slices. Journal of Neurochemistry, 61(5), 1637-1643. [Link]
-
Carpenter, C.L., & Cantley, L.C. (n.d.). Labeling Cells and Analyzing Inositol Phospholipids. Harvard University. [Link]
-
BMG LABTECH. (n.d.). HTRF IP-One assay performed on the PHERAstar FS microplate reader. Application Note. [Link]
-
Guse, A.H. (2012). Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation. Current Protocols in Immunology, Chapter 11, Unit 11.1.6. [Link]
-
Duong, Q.H., & Pegg, R.B. (2020). Quantitation of Inositol Phosphates by HPLC-ESI-MS. Methods in Molecular Biology, 2091, 31-37. [Link]
-
Ho, C.Y., et al. (2012). Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells. Journal of Visualized Experiments, (68), e4339. [Link]
-
Michell, R.H., et al. (2016). Radiolabeling and Quantification of Cellular Levels of Phosphoinositides by High Performance Liquid Chromatography-coupled Flow Scintillation. Journal of Visualized Experiments, (107), e53568. [Link]
-
Wilson, M.S., & Bellen, H.J. (2013). Simultaneous detection of phosphoinositide lipids by radioactive metabolic labeling. Methods in Molecular Biology, 991, 205-216. [Link]
-
Brearley, C.A., & MacGregor, D.R. (2017). Phosphorus-specific, liquid chromatography inductively coupled plasma mass spectrometry for analysis of inositol phosphate and pyrophosphate isomers in biological matrices. The Plant Journal, 92(4), 715-724. [Link]
-
Wikipedia. (n.d.). Inositol trisphosphate. Retrieved from [Link]
-
Mayr, G.W. (1988). A novel metal-dye detection system permits picomolar-range h.p.l.c. analysis of inositol polyphosphates from non-radioactively labelled cell or tissue specimens. Biochemical Journal, 254(2), 585-591. [Link]
-
Turner, N., et al. (2023). LC-ICP-MS analysis of inositol phosphate isomers in soil offers improved sensitivity and fine-scale resolution of phosphorus speciation. New Phytologist, 240(4), 1699-1710. [Link]
-
Dixon, J.F., et al. (1994). Lithium stimulates accumulation of second-messenger inositol 1,4,5-trisphosphate and other inositol phosphates in mouse pancreatic minilobules without inositol supplementation. Biochemical Journal, 304(1), 125-131. [Link]
-
Pathology in Practice. (2005). High-throughput inositol phosphate assay. Retrieved from [Link]
-
Whitworth, T.L., & Kendall, D.A. (1989). Lithium reduces the accumulation of inositol polyphosphate second messengers following cholinergic stimulation of cerebral cortex slices. Journal of Neurochemistry, 53(5), 1652-1655. [Link]
-
Sherman, W.R., et al. (1981). Evidence That Lithium Alters Phosphoinositide Metabolism: Chronic Administration Elevates Primarily D-myo-inositol-1-phosphate in Cerebral Cortex of the Rat. Journal of Neurochemistry, 36(6), 1947-1951. [Link]
-
A-Gonzalez, N., et al. (2008). Inhibition of inositol monophosphatase by lithium chloride induces selective macrophage apoptosis in atherosclerotic plaques. British Journal of Pharmacology, 155(7), 1013-1022. [Link]
-
Technology Networks. (n.d.). Inositol signaling for Gαq-GPCR studies. Retrieved from [Link]
-
Gillaspy, A.F., et al. (2017). Importance of Radioactive Labelling to Elucidate Inositol Polyphosphate Signalling. Sub-cellular biochemistry, 86, 1-22. [Link]
Sources
- 1. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pathologyinpractice.com [pathologyinpractice.com]
- 4. Quantitative analysis of inositol lipids and inositol phosphates in synaptosomes and microvessels by column chromatography: comparison of the mass analysis and the radiolabelling methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC separation of inositol polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
- 7. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mass measurement of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radiolabeling and Quantification of Cellular Levels of Phosphoinositides by High Performance Liquid Chromatography-coupled Flow Scintillation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 13. bmglabtech.com [bmglabtech.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous detection of phosphoinositide lipids by radioactive metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. weichilab.com [weichilab.com]
- 18. Evidence that lithium alters phosphoinositide metabolism: chronic administration elevates primarily D-myo-inositol-1-phosphate in cerebral cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of inositol monophosphatase by lithium chloride induces selective macrophage apoptosis in atherosclerotic plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lithium stimulates accumulation of second-messenger inositol 1,4,5-trisphosphate and other inositol phosphates in mouse pancreatic minilobules without inositol supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lithium reduces the accumulation of inositol polyphosphate second messengers following cholinergic stimulation of cerebral cortex slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. biochem.wustl.edu [biochem.wustl.edu]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Inositol Phosphates
An Objective Comparison of Modern Analytical Techniques for Researchers and Drug Development Professionals
The intricate world of cellular signaling is orchestrated by a vast cast of molecular actors, among which the inositol phosphates (InsPs) and their pyrophosphorylated cousins (PP-InsPs) play a starring role.[1][2] These molecules, derived from the phosphorylation of the myo-inositol ring, form a complex signaling network that governs a plethora of critical physiological processes, from growth factor signaling and metabolic regulation to DNA repair and apoptosis.[1][3] Accurately quantifying the dynamic changes in the abundance of numerous InsP isomers is therefore paramount for understanding cellular physiology and for the development of novel therapeutics.
However, the analysis of InsPs presents a formidable analytical challenge.[4] These molecules are characterized by a large number of isobaric isomers, low cellular abundance, high polarity, a strong negative charge, and the lack of a chromophore, which complicates their separation and detection.[4][5][6] Historically, methods relied on cumbersome radioactive labeling with [³H]-inositol followed by strong anion exchange (SAX) HPLC.[3] While foundational, this approach lacks the specificity and throughput required by modern research. Today, mass spectrometry (MS) has emerged as the gold standard, offering unparalleled sensitivity and specificity. This guide provides an in-depth comparison of the leading MS-based methodologies for InsP analysis, grounded in experimental data and field-proven insights to empower researchers in selecting and implementing the optimal strategy for their specific needs.
The Inositol Phosphate Signaling Network: A Glimpse into Complexity
The InsP signaling network is initiated by the hydrolysis of the membrane lipid phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂), which releases inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) into the cytoplasm.[1][7] Ins(1,4,5)P₃ acts as a second messenger to mobilize intracellular calcium.[7] This event triggers a cascade of phosphorylation and dephosphorylation reactions catalyzed by a suite of kinases and phosphatases, generating a diverse array of InsP molecules, from InsP₁ to the fully phosphorylated InsP₆ (phytic acid), and further to the high-energy PP-InsPs like InsP₇ and InsP₈.[1][2]
Part 1: Core Analytical Strategies & Comparative Analysis
The successful mass spectrometric analysis of InsPs hinges on two critical components: effective separation of isomers and sensitive, specific detection. The choice of technique is dictated by the specific InsP species of interest, the complexity of the biological matrix, and the required level of sensitivity and quantitation.
The Separation Challenge: Chromatographic and Electrophoretic Approaches
Due to their high polarity and structural similarity, separating the numerous InsP isomers is non-trivial. Several front-end separation techniques can be coupled to a mass spectrometer, each with distinct advantages and disadvantages.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This method has been successfully applied to the analysis of higher-order InsPs, including InsP₆ and the pyrophosphates InsP₇ and InsP₈.[8][9] The key advantage is the use of volatile mobile phases compatible with ESI-MS.
-
Causality: The choice of a high pH mobile phase (e.g., ammonium carbonate, pH 10.5) is critical as it minimizes peak tailing for these highly charged analytes, improving resolution and sensitivity.[8]
-
-
Ion-Pairing Chromatography (IPC): IPC is often coupled with reversed-phase (RP) columns. An ion-pairing agent (e.g., piperidine) is added to the mobile phase, which forms a neutral complex with the negatively charged InsPs, allowing them to be retained on the non-polar stationary phase.[10] This technique offers good separation for a range of InsPs.
-
Causality: While effective, the non-volatile salts often used in traditional IPC can cause significant ion suppression in the MS source, reducing sensitivity. Modern methods are being developed to mitigate this, but it remains a key consideration.
-
-
Anion Exchange Chromatography (AEX): AEX separates molecules based on their net negative charge. This makes it inherently suitable for separating InsPs based on their degree of phosphorylation. Coupling AEX with ESI-MS allows for the simultaneous detection of multiple InsP forms.[11][12]
-
Causality: A major challenge is the high salt concentration required for elution, which is incompatible with ESI-MS. This necessitates either specialized columns, post-column desalting, or methods that can tolerate higher salt concentrations, such as inductively coupled plasma mass spectrometry (ICP-MS), which detects phosphorus content directly.[13][14]
-
-
Capillary Electrophoresis (CE): CE offers exceptionally high separation efficiency and is particularly powerful for resolving highly charged isomers.[4] CE coupled to ESI-MS (CE-ESI-MS) has emerged as a transformative strategy for profiling both InsPs and PP-InsPs, enabling baseline separation of regioisomers with high sensitivity.[3][15][16]
| Technique | Principle | Best Suited For | Advantages | Limitations | Typical Sensitivity |
| HILIC-MS/MS | Partitioning into a water-enriched layer on a polar stationary phase.[8] | Higher-order InsPs (InsP₆, InsP₇, InsP₈).[9] | MS-compatible mobile phases, good for pyrophosphates.[8] | Can have poor peak shape without careful mobile phase optimization.[8][18] | Low pmol range (e.g., 2-5 pmol LOD).[17] |
| IPC-RP-LC-MS | Forms neutral ion pairs for retention on a reversed-phase column.[6][10] | Broad range of InsPs. | Good isomer separation.[6] | Ion-pairing agents can suppress MS signal; requires careful method development.[19] | pmol range. |
| AEX-LC-MS | Separation based on the number of phosphate groups.[11][12] | Separation of InsP₁, InsP₂, InsP₃, etc.[11] | Excellent separation by phosphorylation state.[12] | High salt eluents are incompatible with ESI-MS, requiring workarounds.[13][14] | ~25 pmol LOD.[11][12] |
| CE-MS | Separation based on electrophoretic mobility (charge-to-size ratio).[4] | Complex isomer mixtures, PP-InsPs.[3][15] | Unparalleled resolution for isomers, very low sample consumption.[4][16] | Lower loading capacity, can be less robust than LC methods.[13] | fmol range.[17] |
Sample Preparation: The Unsung Hero of InsP Analysis
No analytical technique can overcome a poorly prepared sample. Given the low abundance of InsPs, an enrichment step is often mandatory.
-
Perchloric Acid (PCA) Extraction: The standard procedure begins with cell or tissue lysis using a strong acid like PCA to quench enzymatic activity and precipitate proteins.[3][20]
-
Titanium Dioxide (TiO₂) Enrichment: TiO₂ beads exhibit a high affinity for phosphate groups and are widely used to enrich InsPs from complex cell extracts.[21][22] This protocol effectively concentrates the analytes and removes salts and other interfering substances, making it a crucial step before MS analysis, particularly for CE-MS.[3][21][23]
Part 2: Practical Application: Step-by-Step Workflows
To provide a practical context, this section details two common workflows. These protocols are self-validating systems; the inclusion of stable isotope-labeled (SIL) internal standards is critical for accurate quantification, compensating for matrix effects and analyte loss during sample preparation.[16]
Workflow 1: Profiling InsP₁-InsP₆ Isomers from Cell Culture via AEX-LC-MS/MS
This workflow is designed for researchers interested in quantifying the full range of InsPs based on their phosphorylation state.
Experimental Protocol:
-
Cell Lysis and Extraction:
-
Wash cultured cells (e.g., a confluent 10 cm dish) twice with ice-cold PBS.
-
Add 1 mL of ice-cold 1 M perchloric acid (PCA) and incubate on ice for 10-15 minutes.[20]
-
Scrape the cells, collect the acid extract, and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet precipitated proteins and debris.[21]
-
Transfer the supernatant to a new tube. At this stage, spike with a known amount of SIL internal standards (e.g., ¹³C₆-labeled InsPs).[16]
-
-
Sample Neutralization:
-
Neutralize the PCA extract by adding a suitable buffer (e.g., potassium carbonate). The exact amount should be determined empirically.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
-
AEX-LC-MS/MS Analysis:
-
Column: Use a high-performance anion exchange column suitable for high pH conditions (e.g., Dionex IonPac™ series).[24]
-
Mobile Phase A: Water.
-
Mobile Phase B: High concentration salt solution (e.g., 1 M Ammonium Acetate or a gradient of KOH for systems with suppressors).[24]
-
Gradient: A linear or segmented gradient from low to high salt concentration over 20-30 minutes to elute InsP₁, InsP₂, InsP₃, etc., sequentially.[11][12]
-
Mass Spectrometry: Operate in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each InsP and its corresponding SIL standard.[19] The fragmentation of InsPs typically involves the loss of phosphate groups (H₂PO₃⁻ or PO₃⁻).[25]
-
Workflow 2: High-Sensitivity Analysis of PP-InsPs by TiO₂ Enrichment and CE-MS
This advanced workflow is tailored for the challenging analysis of low-abundance, highly charged pyrophosphates.
Experimental Protocol:
-
Extraction:
-
Perform PCA extraction as described in Workflow 1. Spike with SIL standards for PP-InsPs.
-
-
-
Prepare TiO₂ beads by washing them sequentially with water and 1 M PCA.[20]
-
Add the prepared TiO₂ bead slurry (approx. 4-6 mg per sample) to the acidic cell extract.[20][21]
-
Incubate with gentle rotation for 15-20 minutes at 4°C to allow InsPs to bind.[20]
-
Centrifuge to pellet the beads and discard the supernatant.
-
Wash the beads twice with cold 1 M PCA to remove non-specifically bound contaminants.[20]
-
-
Elution:
-
Elute the bound InsPs from the TiO₂ beads by resuspending them in a basic solution (e.g., 200 µL of ~2.8% ammonium hydroxide).[20]
-
Vortex, centrifuge, and carefully collect the supernatant containing the purified InsPs.
-
Lyophilize or use a centrifugal evaporator to concentrate the sample and remove the ammonia.[21] Reconstitute in a small volume of water or CE-compatible buffer.
-
-
CE-MS Analysis: [3]
-
Capillary: Use a bare fused-silica capillary.
-
Background Electrolyte (BGE): A buffer system appropriate for negative mode analysis, such as an ammonium acetate solution.
-
Sheath Liquid: An isopropanol/water mixture is typically used to ensure a stable electrospray.[3]
-
Separation Voltage: Apply a high negative voltage (e.g., -20 to -30 kV).
-
Mass Spectrometry: Operate in negative ESI mode, using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to acquire full scan data for identification and quantification based on accurate mass.
-
Conclusion and Future Perspectives
The field of inositol phosphate analysis has been revolutionized by mass spectrometry. The choice between LC-MS and CE-MS platforms depends heavily on the research question. LC-based methods, particularly HILIC and AEX, offer robust and reliable quantification, especially when separating by phosphorylation class.[8][11] For resolving the most complex mixtures of isomers and for high-sensitivity analysis of pyrophosphates, CE-MS is currently the superior technology, providing unprecedented separation power.[3][15][16]
The continued development of novel chromatographic stationary phases and more sensitive mass spectrometers promises to further enhance our ability to probe the intricate dynamics of the inositol phosphate signaling network. The integration of these advanced analytical techniques will be instrumental in deciphering the precise roles of individual InsP isomers in health and disease, ultimately paving the way for new diagnostic and therapeutic strategies.
References
- Azevedo, C. & Saiardi, A. (2017). Capillary Electrophoresis Mass Spectrometry for Inositol (Pyro)phosphate Profiling. Methods in Molecular Biology.
- Qiu, D., Eisenbeis, V. B., Saiardi, A., & Jessen, H. J. (2021). Absolute Quantitation of Inositol Pyrophosphates by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Journal of Visualized Experiments.
- Perera, I. Y., et al. (2020). Quantitation of Inositol Phosphates by HPLC-ESI-MS. Methods in Molecular Biology.
- DaTorre, S. D., Corr, P. B., & Creer, M. H. (1990). A sensitive method for the quantification of the mass of inositol phosphates using gas chromatography-mass spectrometry. Journal of Lipid Research.
- Stijf-Bultsma, Y., et al. (2021). The Inositol Phosphate System—A Coordinator of Metabolic Adaptability.
- Gu, C., et al. (2019). Capillary electrophoresis mass spectrometry identifies new isomers of inositol pyrophosphates in mammalian tissues. Chemical Science.
- Gillaspy, G. E., et al. (2020).
- Wilson, M. S. C., & Saiardi, A. (2017). TiO2 purifies inositol phosphates.
- Palmer, S. (1989). Mass measurement of inositol phosphates. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research.
- Qiu, D., et al. (2021).
- Qiu, D., et al. (2020). Analysis of inositol phosphate metabolism by capillary electrophoresis electrospray ionization mass spectrometry.
- Ito, M., et al. (2018). Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the quantitative analysis of mammalian-derived inositol poly/pyrophosphates.
- DaTorre, S. D., et al. (1990). A sensitive method for the quantification of the mass of inositol phosphates using gas chromatography-mass spectrometry.
- Brearley, C. A., et al. (2020).
- Perera, I. Y., et al. (2020). Quantitation of Inositol Phosphates by HPLC-ESI-MS.
- Wilson, M. S. C., & Saiardi, A. (2018).
- Ito, M., et al. (2025).
- Shears, S. B. (2009).
- Glabonjat, R. A., et al. (2021).
- Berridge, M. J. (1988). Inositol phosphate formation and its relationship to calcium signaling. Environmental Health Perspectives.
- Ito, M., et al. (2025). Using HILIC-MS/MS Method to Study Inositol Pyrophosphate.
- Wilson, M. S. C., & Saiardi, A. (2018). Inositol Phosphates Purification Using Titanium Dioxide Beads. Sigma-Aldrich.
- Majerus, P. W., et al. (1999). The Role of Phosphatases in Inositol Signaling Reactions. Semantic Scholar.
- Llewelyn, J., et al. (2009). High-resolution mass spectrometric analysis of myo-inositol hexakisphosphate using electrospray ionisation Orbitrap.
- Cooper, W. T., et al. (2006). High-performance chromatographic separations of inositol phosphate and Their Detection by Mass Spectrometry. CABI Digital Library.
- Wenk, M. R., et al. (2002). Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry. Journal of Proteome Research.
- Wilson, M. S. C., et al. (2015). Inositol Phosphates Purification Using Titanium Dioxide Beads.
- Brearley, C. A., et al. (2020).
- Kim, B. H., et al. (2015). Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula. PMC.
- Al-Rifai, M., et al. (2021). Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry. Journal of Proteome Research.
- Sjöberg, P., et al. (2016). Separation of inositol phosphate isomers in environmental samples by ion-exchange chromatography coupled with electrospray. Talanta.
- Wang, H., et al. (2021). Establishing 18O-Labeled Inositol Phosphates for Quantitative Capillary Electrophoresis-Mass Spectrometry: Fragmentation Pathways and Comparison with 13C-Labeled Analogs. Analytical Chemistry.
- Kim, B. H., et al. (2015). Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula.
- Nagy, G., et al. (2020). Selective TiO2 Phosphopeptide Enrichment of Complex Samples in the Nanogram Range. Molecules.
- Sjöberg, P., et al. (2016). Separation of inositol phosphate isomers in environmental samples by ion-exchange chromatography coupled with electrospray ionization tandem mass spectrometry. Semantic Scholar.
Sources
- 1. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Capillary Electrophoresis Mass Spectrometry for Inositol (Pyro)phosphate Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absolute Quantitation of Inositol Pyrophosphates by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry - UCL Discovery [discovery.ucl.ac.uk]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Inositol phosphate formation and its relationship to calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the quantitative analysis of mammalian-derived inositol poly/pyrophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using HILIC-MS/MS Method to Study Inositol Pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of Inositol Phosphates by HPLC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]
- 13. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 14. Phosphorus-specific, liquid chromatography inductively coupled plasma mass spectrometry for analysis of inositol phosphate and inositol pyrophosphate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Capillary electrophoresis mass spectrometry identifies new isomers of inositol pyrophosphates in mammalian tissues - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. High‐resolution mass spectrometric analysis of myo‐inositol hexakisphosphate using electrospray ionisation Orbitrap - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inositol Phosphates Purification Using Titanium Dioxide Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Inositol Phosphates Purification Using Titanium Dioxide Beads. | Sigma-Aldrich [merckmillipore.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Establishing 18O‑Labeled Inositol Phosphates for Quantitative Capillary Electrophoresis-Mass Spectrometry: Fragmentation Pathways and Comparison with 13C‑Labeled Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HPLC Separation of Inositol Phosphate Isomers
For researchers, scientists, and drug development professionals venturing into the intricate world of cellular signaling, the analysis of inositol phosphates (InsPs) presents a significant analytical challenge. These highly polar, structurally similar isomers play pivotal roles in a myriad of cellular processes, yet their low abundance and the complexity of their isomeric mixtures in biological samples demand robust and selective separation techniques.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for achieving the requisite resolution to dissect the roles of individual InsP isomers.[3][4]
This guide provides an in-depth comparison of the predominant HPLC methodologies for InsP isomer separation, grounded in experimental data and practical insights. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system for generating reliable and reproducible data.
The Analytical Challenge: Why Inositol Phosphate Separation is Not Trivial
The separation of inositol phosphate isomers is inherently difficult due to several key factors:
-
High Polarity: The multiple phosphate groups render InsPs highly water-soluble, making them unsuitable for traditional reversed-phase chromatography without modification.[5]
-
Structural Similarity: Isomers often differ only in the position of a single phosphate group on the inositol ring, leading to very similar physicochemical properties and co-elution with conventional methods.
-
Lack of a Chromophore: Inositol phosphates do not possess a native chromophore, precluding direct UV-Vis detection and necessitating alternative detection strategies.[6][7][8]
-
Low Abundance in Biological Samples: Many InsP isomers are present at very low concentrations in cells and tissues, requiring highly sensitive analytical methods.[9][10]
-
Complex Biological Matrices: Samples from biological sources contain a multitude of potentially interfering compounds, necessitating effective sample preparation.[11][12]
Comparative Analysis of HPLC Separation Methodologies
The selection of an appropriate HPLC method is contingent upon the specific research question, the available instrumentation, and the nature of the sample. The three most widely employed techniques for InsP isomer separation are Strong Anion-Exchange (SAX) HPLC, Ion-Pairing Reversed-Phase HPLC, and to a lesser extent, Porous Graphitic Carbon (PGC) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).
| Methodology | Principle of Separation | Advantages | Disadvantages | Typical Applications |
| Strong Anion-Exchange (SAX) HPLC | Separation is based on the number and position of negatively charged phosphate groups interacting with a positively charged stationary phase. Elution is achieved by increasing the ionic strength or decreasing the pH of the mobile phase.[2][13] | Excellent resolution of isomers based on phosphorylation state and position.[14][15][16] High sensitivity, especially when coupled with radiolabeling.[2][13] Well-established and widely documented protocols.[16][17] | Requires high salt concentration gradients, which can be incompatible with mass spectrometry without desalting. Long re-equilibration times can be necessary.[18] Potential for column hydrolysis of analytes.[19] | Profiling of the entire spectrum of InsPs in cell and tissue extracts.[16][17] Analysis of radiolabeled InsPs.[2][13] |
| Ion-Pairing Reversed-Phase HPLC | A hydrophobic ion-pairing reagent is added to the mobile phase, which forms a neutral complex with the negatively charged InsPs. This complex can then be retained and separated on a non-polar reversed-phase column.[18][20] | Compatible with standard reversed-phase columns. Good resolution of isomers. Can be coupled with mass spectrometry. Shorter re-equilibration times compared to SAX-HPLC.[18] | The ion-pairing reagent can be difficult to remove from the column and can suppress MS signal. Method development can be more complex.[20] | Analysis of specific InsP isomers.[18] Quantification of InsPs in complex matrices. |
| Porous Graphitic Carbon (PGC) HPLC | Separation is based on a combination of hydrophobic interactions and charge-induced dipole interactions with the flat, polarizable surface of the graphitic carbon.[21] | Unique selectivity for polar compounds.[21] Stable over a wide pH and temperature range. Can retain highly polar compounds without ion-pairing reagents. | Can exhibit strong retention, requiring aggressive mobile phases. Peak shape can be an issue for some analytes. | Separation of highly polar InsP isomers. Alternative when SAX or ion-pairing methods are not suitable. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation is based on the partitioning of the polar analytes between a hydrophilic stationary phase and a mobile phase with a high organic solvent content.[5] | Good for retaining and separating very polar compounds.[5] Mobile phases are often compatible with mass spectrometry. | Can be sensitive to the water content of the sample and mobile phase. Method development can be challenging. | Analysis of phytic acid (InsP6) and other highly phosphorylated InsPs.[5][22] |
Experimental Workflows and Protocols
Strong Anion-Exchange (SAX) HPLC Workflow
SAX-HPLC is the most widely used method for the comprehensive profiling of InsP isomers.[16][17] The workflow typically involves radiolabeling of cells, extraction of InsPs, and separation on a SAX column followed by radioactivity detection.
Detailed Protocol for SAX-HPLC Separation of [³H]-myo-inositol Labeled Inositol Phosphates:
This protocol is adapted from established methods for the analysis of InsPs in cultured cells.[2][13][16]
-
Cell Labeling:
-
Culture cells to the desired confluency.
-
Incubate cells in inositol-free medium supplemented with [³H]-myo-inositol (e.g., 1-20 µCi/mL) for 24-72 hours to achieve metabolic equilibrium.
-
-
Extraction of Inositol Phosphates:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and precipitate macromolecules by adding ice-cold trichloroacetic acid (TCA) to a final concentration of 5-10%.
-
Incubate on ice for at least 15 minutes.
-
Centrifuge to pellet the precipitated material.
-
Collect the supernatant containing the soluble inositol phosphates.
-
Wash the supernatant with water-saturated diethyl ether to remove the TCA.
-
Neutralize the aqueous phase with a suitable buffer (e.g., Tris-HCl).
-
-
HPLC Separation:
-
Column: A strong anion-exchange column, such as a Partisphere SAX (4.6 x 125 mm), is commonly used.
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: 1.25 M (NH₄)₂HPO₄, adjusted to pH 3.8 with H₃PO₄.
-
Gradient: A typical gradient would be a linear increase from 0% to 100% Mobile Phase B over 60-90 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Collect fractions (e.g., 1-minute intervals) and determine the radioactivity in each fraction using a scintillation counter.
-
-
Data Analysis:
-
Plot the radioactivity (counts per minute, CPM) against the fraction number or retention time to generate a chromatogram.
-
Identify the peaks corresponding to different InsP isomers by comparing their retention times to those of known standards.
-
Ion-Pairing Reversed-Phase HPLC Workflow
Ion-pairing HPLC offers a valuable alternative to SAX-HPLC, particularly when coupling to mass spectrometry is desired.[18]
Detailed Protocol for Ion-Pairing HPLC-MS Analysis of Inositol Phosphates:
This protocol provides a general framework for the analysis of InsPs using ion-pairing reversed-phase HPLC coupled with mass spectrometry.
-
Sample Preparation:
-
Extract inositol phosphates from the biological sample using an appropriate method (e.g., acidic extraction as described for SAX-HPLC).
-
A solid-phase extraction (SPE) step may be necessary to remove interfering substances and concentrate the analytes.
-
-
HPLC Separation:
-
Column: A standard C18 reversed-phase column is typically used.
-
Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate) containing an ion-pairing reagent (e.g., 5 mM tributylamine).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B is used to elute the InsP-ion pair complexes.
-
Flow Rate: A flow rate compatible with the column dimensions and MS interface (e.g., 0.2-0.5 mL/min).
-
-
Mass Spectrometry Detection:
-
Data Analysis:
-
Identify and quantify the InsP isomers based on their retention times and mass-to-charge ratios (m/z).
-
Use stable isotope-labeled internal standards for accurate quantification.[24]
-
Detection Strategies: Seeing the Invisible
Given the lack of a native chromophore, several detection strategies have been developed for inositol phosphates.
-
Radiometric Detection: This is the most sensitive method and is often used in conjunction with SAX-HPLC.[2][13][16] It involves pre-labeling the cells or tissues with a radioactive precursor, such as [³H]-myo-inositol or [³²P]-orthophosphate.[18][25]
-
Mass Spectrometry (MS): The coupling of HPLC with MS (LC-MS) has become a powerful tool for the analysis of InsPs.[1][7][9][10] It provides high selectivity and sensitivity, and allows for the simultaneous detection and quantification of multiple isomers.[9][10] ESI is the most common ionization technique used.[8][9][10]
-
Post-Column Derivatization: This method involves reacting the eluted InsPs with a reagent to produce a detectable product. A common approach is the use of a metal-dye detection system, where the InsPs chelate a metal ion, causing a change in the absorbance of a dye.[3] Another method involves post-column reaction with an iron(III) solution, with detection of the resulting complex.[26][27]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This highly sensitive technique can be used for phosphorus-specific detection, offering an alternative to radiolabeling for quantifying total phosphorus in eluted fractions.[28][29]
Conclusion: A Method for Every Question
The successful separation and analysis of inositol phosphate isomers is a challenging but achievable goal with the right combination of sample preparation, HPLC methodology, and detection. Strong anion-exchange HPLC remains the gold standard for comprehensive profiling, especially when high sensitivity is required and radiolabeling is feasible. Ion-pairing reversed-phase HPLC provides a versatile alternative that is readily coupled with mass spectrometry for targeted analysis and quantification. The choice of method should be guided by the specific analytical needs of the research, with careful consideration of the advantages and limitations of each technique. As our understanding of the complex roles of inositol phosphates in cellular signaling continues to grow, the development and refinement of these analytical methods will remain a critical area of research.
References
- Xu, P., Price, J., & Aggett, P. (1992). Recent advances in methodology for analysis of phytate and inositol phosphates in foods. Progress in food & nutrition science, 16(3), 245–262.
-
Duong, Q. H., & Pegg, R. B. (2020). Quantitation of Inositol Phosphates by HPLC-ESI-MS. Methods in molecular biology (Clifton, N.J.), 2091, 31–37. [Link]
-
Duong, Q. H., & Pegg, R. B. (2020). Quantitation of Inositol Phosphates by HPLC-ESI-MS. Springer Nature Experiments. [Link]
-
Shay, M., & He, H. (1986). Anion exchange chromatographic separation of inositol phosphates and their quantification by gas chromatography. Analytical biochemistry, 158(1), 136–142. [Link]
- Xu, P., Price, J., & Aggett, P. J. (1992). Recent advances in methodology for analysis of phytate and inositol phosphates in foods. Progress in food & nutrition science, 16(3), 245–262.
-
Meek, J. L. (1986). Anion-exchange high-performance liquid chromatographic analysis of inositol phosphates. Journal of chromatography, 381, 388–393. [Link]
-
Rounds, M. A., & Nielsen, S. S. (1993). Anion-exchange high-performance liquid chromatography with post-column detection for the analysis of phytic acid and other inositol phosphates. Journal of chromatography. A, 653(1), 148–152. [Link]
- Turner, B. L., & McKelvie, I. D. (2016). Separation of inositol phosphate isomers in environmental samples by ion-exchange chromatography coupled with electrospray ionization tandem mass spectrometry.
-
Marolt, G., & Kolar, M. (2021). Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review. Molecules (Basel, Switzerland), 26(1), 174. [Link]
-
Shears, S. B. (2010). HPLC Separation of Inositol Polyphosphates. Springer Nature Experiments. [Link]
-
Shears, S. B. (2010). HPLC separation of inositol polyphosphates. Methods in molecular biology (Clifton, N.J.), 645, 21–46. [Link]
-
Gaugler, P., et al. (2020). Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC. Journal of Visualized Experiments, (160). [Link]
- Gual, P., et al. (1991). The Separation of [32P]inositol Phosphates by Ion-Pair Chromatography: Optimization of the Method and Biological Applications. Analytical Biochemistry, 194(2), 328-334.
-
Minear, R. A., Segars, J. E., Elwood, J. W., & Mulholland, P. J. (1988). Separation of inositol phosphates by high-performance ion-exchange chromatography. Analyst, 113(4), 645–649. [Link]
- Cooper, W. T., Llewelyn, J. M., & Strawn, M. A. (2006). High-performance chromatographic separations of inositol phosphates and their detection by mass spectrometry. In Phophorus in Agriculture and the Environment.
-
Adachi, J., et al. (2025). Analytical methods and tools for studying inositol phosphates. FEBS Letters. [Link]
- Gaugler, P., et al. (2020). Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC.
- Cooper, W. T., Llewelyn, J. M., & Strawn, M. A. (2006).
- Unknown. Labeling Cells and Analyzing Inositol Phospholipids.
- Wang, H., & Gu, M. (2025). Analysis of Inositol Phosphates, Diphosphoinositol Phosphates, and Their Analogs by HPLC on an Acid-Compatible Stationary Phase with Detection by Complexation with Ferric Ion.
-
Tsortos, A., & Politakis, P. (1985). Separation of inositol phosphates and glycerophosphoinositol phosphates by high-performance liquid chromatography. Analytical biochemistry, 148(1), 220–227. [Link]
-
Wilson, M. S. C., et al. (2015). A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine. Open biology, 5(1), 140208. [Link]
- Marolt, G., & Kolar, M. (2021). Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phytic acid.
- Desfouded, L., et al. (2021). Analyses of Inositol Phosphates and Phosphoinositides by Strong Anion Exchange (SAX)-HPLC. Methods in Molecular Biology, 2295, 279-299.
- Knight, M. J., et al. (2016). High-resolution mass spectrometric analysis of myo-inositol hexakisphosphate using electrospray ionisation Orbitrap. Rapid Communications in Mass Spectrometry, 30(16), 1845-1852.
- Shears, S. B. (2010). HPLC Separation of Inositol Polyphosphates.
- Pittner, F., & Friedel, G. (1995). Separation of Labeled Inositol Phosphate Isomers by High-Pressure Liquid Chromatography (HPLC). Methods in Molecular Biology, 41, 141-149.
- Shodex. (n.d.). LC/MS Analysis of Inositol Phosphates (VG-50 2D). Shodex HPLC Columns and Standards.
- Desfouded, L., et al. (2021). Analyses of Inositol Phosphates and by Strong Anion Exchange (SAX)-HPLC.
- Olechno, J. D., et al. (1990). Analysis of inositol phosphates.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Inositol.
- Semantic Scholar. (n.d.).
- Wang, H., & Gu, M. (2025).
- Stahl, B., et al. (1992). Analysis of inositol by high-performance liquid chromatography.
- Sigma-Aldrich. (n.d.). Newly Developed Porous Graphitic Carbon in U/HPLC. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
- Qiu, D., et al. (2023). Establishing 18O-Labeled Inositol Phosphates for Quantitative Capillary Electrophoresis-Mass Spectrometry: Fragmentation Pathways and Comparison with 13C-Labeled Analogs. Analytical Chemistry, 95(45), 16585-16593.
- Brearley, C. A., et al. (2024). LC-ICP-MS analysis of inositol phosphate isomers in soil offers improved sensitivity and fine-scale mapping of inositol phosphate distribution. Methods in Ecology and Evolution, 15(3), 530-543.
- Brearley, C. A., et al. (2020). Phosphorus-specific, liquid chromatography inductively coupled plasma mass spectrometry for analysis of inositol phosphate and inositol pyrophosphate metabolism. PLoS ONE, 15(2), e0229634.
Sources
- 1. Analytical methods and tools for studying inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
- 4. HPLC separation of inositol polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. Recent advances in methodology for analysis of phytate and inositol phosphates in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Quantitation of Inositol Phosphates by HPLC-ESI-MS [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of Inositol Phosphates by HPLC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. researchgate.net [researchgate.net]
- 13. Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC [jove.com]
- 14. Anion exchange chromatographic separation of inositol phosphates and their quantification by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anion-exchange high-performance liquid chromatographic analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Analyses of Inositol Phosphates and Phosphoinositides by Strong Anion Exchange (SAX)-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The separation of [32P]inositol phosphates by ion-pair chromatography: optimization of the method and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Separation of inositol phosphates by high-performance ion-exchange chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 21. Newly Developed Porous Graphitic Carbon in U/HPLC [sigmaaldrich.com]
- 22. shodex.com [shodex.com]
- 23. High‐resolution mass spectrometric analysis of myo‐inositol hexakisphosphate using electrospray ionisation Orbitrap - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Establishing 18O‑Labeled Inositol Phosphates for Quantitative Capillary Electrophoresis-Mass Spectrometry: Fragmentation Pathways and Comparison with 13C‑Labeled Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biochem.wustl.edu [biochem.wustl.edu]
- 26. researchgate.net [researchgate.net]
- 27. Analysis of Inositol Phosphates, Diphosphoinositol Phosphates, and Their Analogs by HPLC on an Acid-Compatible Stationary Phase with Detection by Complexation with Ferric Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 29. Phosphorus-specific, liquid chromatography inductively coupled plasma mass spectrometry for analysis of inositol phosphate and inositol pyrophosphate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Synthetic Chemists: Sodium Dimethyl Phosphate vs. Dibenzyl Phosphate as Phosphorylating Agents
Introduction: The Centrality of Phosphorylation in Modern Chemistry
Phosphorylation, the enzymatic or chemical addition of a phosphoryl group, is a fundamental transformation in both biology and synthetic chemistry.[1][2] It is the cornerstone of cellular signaling, energy metabolism, and the structural framework of nucleic acids.[3] In the laboratory, particularly within drug development and materials science, the ability to selectively phosphorylate molecules is critical for synthesizing phosphopeptides, nucleotide analogues, and functionalized materials.[1][4][5]
The success of a phosphorylation reaction hinges on the judicious selection of the phosphorylating agent. An ideal reagent must balance reactivity with selectivity, and its protecting groups must be removable under conditions that preserve the integrity of the target molecule. This guide provides an in-depth, data-supported comparison of two workhorse phosphorylating agents: the straightforward sodium dimethyl phosphate and the versatile dibenzyl phosphate.
This compound: A Cost-Effective Agent for Robust Substrates
This compound is a readily available and economical phosphorylating agent.[6][7][8] Its utility is defined by the properties of its methyl ester protecting groups.
Chemical Properties and Reactivity: The small, sterically unhindered methyl groups allow for efficient reaction with a primary or secondary alcohol, typically activated by a coupling agent. However, the stability of the methyl-phosphate bond necessitates relatively harsh conditions for its removal. Deprotection is often achieved via nucleophilic attack, for instance, using sodium iodide in a refluxing solvent, or through strong acid hydrolysis. These conditions can limit its application in complex syntheses involving acid- or nucleophile-sensitive functional groups.
Typical Experimental Protocol: Phosphorylation of Ethanolamine
-
Reagent Preparation: In a flame-dried flask under an argon atmosphere, dissolve ethanolamine (1.0 eq) and this compound (1.2 eq) in anhydrous pyridine (0.1 M).
-
Activation: Cool the solution to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.3 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 18 hours. Monitor the reaction's progress via Thin-Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
Work-up and Purification: Quench the reaction with water. Remove the solvent under reduced pressure. The resulting residue can be purified by ion-exchange chromatography to isolate the phosphorylated product.
Rationale Behind the Protocol: The use of an inert, anhydrous atmosphere is critical to prevent the hydrolysis of the activated phosphate intermediate. Pyridine serves as both a solvent and a base to neutralize any acid generated during the reaction. The low-temperature, portion-wise addition of the carbodiimide activator (EDC) helps to control the reaction exotherm and minimize the formation of undesired side products.
Dibenzyl Phosphate: The Gold Standard for Sensitive and Complex Molecules
Dibenzyl phosphate is a premier phosphorylating agent, renowned for the stability of its resulting phosphotriester and the exceptional mildness of its deprotection conditions.[9] This makes it the reagent of choice for intricate, multi-step syntheses common in pharmaceutical and biotech research.[9][10]
Chemical Properties and Reactivity: Dibenzyl phosphate is typically activated in situ to generate a more reactive species, such as dibenzyl chlorophosphonate.[11] The resulting dibenzyl phosphate esters are stable to a wide range of chemical conditions, providing excellent orthogonality with many other protecting groups used in organic synthesis.
The key advantage lies in the deprotection of the benzyl groups. This is most commonly and cleanly achieved by catalytic hydrogenolysis (H₂ gas with a palladium catalyst), a method that is exceptionally mild and chemoselective.[11][12] This process releases the free phosphate and toluene, a volatile byproduct that is easily removed. For substrates incompatible with hydrogenation (e.g., those containing alkenes or alkynes), alternative methods like treatment with triethylsilane and a palladium catalyst or bromotrimethylsilane have been developed.[13][14][15]
Typical Experimental Protocol: Phosphorylation of a Protected Serine Residue
-
Reagent Preparation: In a flame-dried flask under argon, dissolve the N-protected, C-protected serine substrate (1.0 eq) and dibenzyl phosphate (1.5 eq) in anhydrous dichloromethane (DCM) and pyridine (3:1 v/v).
-
Activation: Cool the solution to 0°C. Add 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) (1.6 eq) and allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature for 4 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected dibenzyl phosphotriester.
-
Debenzylation: Dissolve the purified phosphotriester in ethanol. Add 10 mol% Palladium on carbon (Pd/C). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure) with vigorous stirring for 12 hours.
-
Final Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and rinse with ethanol. Concentrate the filtrate to yield the final phosphorylated serine derivative.
Rationale Behind the Protocol: The use of a potent activating agent like TPSCl is necessary to form the highly reactive phosphorylating intermediate. The pyridine acts as a nucleophilic catalyst and an acid scavenger. Catalytic hydrogenolysis is the method of choice for deprotection due to its unparalleled mildness, which ensures that peptide bonds and other sensitive functionalities on the amino acid remain intact.
Performance Comparison: At a Glance
| Feature | This compound | Dibenzyl Phosphate |
| Protecting Group | Methyl | Benzyl |
| Deprotection Method | Nucleophilic substitution (e.g., NaI) or strong acid | Catalytic Hydrogenolysis (H₂/Pd-C)[11][12] |
| Deprotection Mildness | Moderate to Harsh | Very Mild and Chemoselective[15] |
| Orthogonality | Limited compatibility with sensitive groups | Excellent compatibility with most protecting groups |
| Stability of Protected Ester | Moderate | High |
| Byproducts of Deprotection | Alkyl halides (potential genotoxins) | Toluene (volatile and easily removed) |
| Cost-Effectiveness | High | Moderate |
| Ideal Applications | Synthesis of simple, robust molecules | Complex, multi-step synthesis of sensitive biomolecules[9] |
Visualizing the Synthetic Workflows
Caption: A side-by-side comparison of the phosphorylation workflows for the two reagents.
Conclusion and Recommendation
The selection between this compound and dibenzyl phosphate is a clear-cut decision based on the synthetic context.
This compound is a suitable and economical option for phosphorylating simple, durable substrates where the subsequent deprotection conditions will not compromise the final molecule. Its primary drawback is the lack of mild deprotection methods.
Dibenzyl Phosphate represents the superior choice for modern organic synthesis, especially in the fields of medicinal chemistry and chemical biology. The stability of its protected esters combined with the exceptionally mild and selective deprotection via catalytic hydrogenolysis provides a robust and reliable method for phosphorylating complex and sensitive molecules. While the reagent cost is higher, its reliability and broad applicability in multi-step syntheses justify the investment, preventing the loss of valuable advanced intermediates. For researchers and drug development professionals, mastering the use of dibenzyl phosphate is essential for advancing complex synthetic programs.
References
- Lazar, A., & Guillaumet, G. (1992). A Selective Removal of Benzyl Protecting Groups in Arylphosphate Esters with Bromotrimethylsilane.
- Aisenbrey, C., et al. (2017). Multiphosphorylated peptides: importance, synthetic strategies, and applications for studying biological mechanisms. Organic & Biomolecular Chemistry, 15(34), 7069-7080.
-
Perich, J. W. (2001). The synthesis of phosphopeptides. Peptide Science, 60(3), 163-185. [Link]
-
Pasek, M. A. (2017). On the Origin of Phosphorylated Biomolecules. Origins of Life and Evolution of the Biosphere, 47(2), 175-195. [Link]
-
Atherton, F. R., Openshaw, H. T., & Todd, A. R. (1945). Studies on Phosphorylation. Part I. Dibenzyl Chlorophosphonate as a Phosphorylating Agent. Journal of the Chemical Society, 94, 382. [Link]
-
Pitsch, S., et al. (2021). Advances in the Synthesis and Analysis of Biologically Active Phosphometabolites. Molecules, 26(11), 3164. [Link]
-
Kain, B. P., & Cole, P. A. (2015). Synthetic Approaches to Protein Phosphorylation. ACS Chemical Biology, 10(9), 1977-1988. [Link]
-
Zervas, L., & Dilaris, I. (1955). Dealkylation and Debenzylation of Triesters of Phosphoric Acid. Journal of the American Chemical Society, 77(20), 5354-5356. [Link]
-
ResearchGate. (2025). A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane. Retrieved from [Link]
-
Huters, A. D., et al. (2021). Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis. Organic Letters, 23(15), 5896-5900. [Link]
-
Coompo Research Chemicals. (n.d.). Dimethyl Phosphate Sodium Salt. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
Sources
- 1. The synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "On the Origin of Phosphorylated Biomolecules" by Matthew A. Pasek and Terence P. Kee [digitalcommons.usf.edu]
- 4. Multiphosphorylated peptides: importance, synthetic strategies, and applications for studying biological mechanisms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Dimethyl Phosphate Sodium Salt | CymitQuimica [cymitquimica.com]
- 7. Dimethyl Phosphate Sodium Salt | 32586-82-6 - Coompo [coompo.com]
- 8. This compound | C2H6NaO4P | CID 23663684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Dibenzyl N,N'-diisopropylphosphoramidite [en.highfine.com]
- 11. 94. Studies on phosphorylation. Part I. Dibenzyl chlorophosphonate as a phosphorylating agent - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Phosphorylating Agents for Inositol Synthesis: From Classical Reagents to Modern Solutions
Introduction: The Critical Role of Inositol Phosphates and the Synthetic Challenge
In the intricate world of cellular signaling, myo-inositol and its phosphorylated derivatives are key players, acting as second messengers that regulate a vast array of physiological processes.[1] The precise phosphorylation pattern on the inositol ring dictates their specific downstream signaling functions, making the controlled and regioselective synthesis of inositol phosphates a paramount challenge for chemical biologists and drug development professionals. The six hydroxyl groups of myo-inositol, with their subtle differences in reactivity, demand a sophisticated synthetic approach, particularly in the choice of phosphorylating agent and protecting group strategy.[2]
This guide provides a comprehensive comparison of various phosphorylating agents for the synthesis of inositol phosphates, with a special focus on contrasting classical reagents with modern, more efficient alternatives. We will delve into the mechanisms, experimental considerations, and performance of these reagents, offering field-proven insights to aid researchers in selecting the optimal tool for their synthetic goals.
The Phosphorylating Agent's Crucial Role in Inositol Synthesis
The selection of a phosphorylating agent is a critical decision that profoundly impacts the yield, regioselectivity, and overall success of inositol phosphate synthesis. An ideal agent should offer high reactivity under mild conditions, exhibit excellent functional group tolerance, and allow for straightforward purification of the phosphorylated product. Historically, harsher reagents were employed, often leading to mixtures of products and low yields. Modern advancements in phosphorus chemistry have introduced more sophisticated reagents that provide greater control and efficiency.
Here, we compare the performance of several key phosphorylating agents: sodium dimethyl phosphate , phosphoryl chloride , diphenyl chlorophosphate , and dibenzyl N,N-diisopropylphosphoramidite .
Comparative Analysis of Phosphorylating Agents
The following table summarizes the key characteristics and performance of the discussed phosphorylating agents in the context of inositol synthesis.
| Phosphorylating Agent | Reactivity & Mechanism | Advantages | Disadvantages | Typical Yields | Regioselectivity |
| This compound | Low reactivity; likely requires harsh conditions (high temperature) for direct phosphorylation of alcohols. The mechanism would involve nucleophilic attack of the inositol hydroxyl on the phosphorus center. | Inexpensive and readily available. | Very low reactivity with alcohols, necessitating forcing conditions which can lead to side reactions and poor selectivity. Lack of documented use for inositol phosphorylation suggests inefficiency. | Not reported for inositol; likely very low. | Poor, due to harsh conditions and low reactivity. |
| Phosphoryl Chloride (POCl₃) | High reactivity; reacts readily with alcohols in the presence of a base. The reaction proceeds via a reactive phosphoryl chloride intermediate.[3] | Low cost and high reactivity. | Highly corrosive and moisture-sensitive.[3] Often leads to over-phosphorylation (di- and tri-phosphates) and the formation of pyrophosphates. Requires stringent anhydrous conditions. | Variable, often low to moderate due to side reactions. | Poor, often leading to a mixture of phosphorylated products. |
| Diphenyl Chlorophosphate | Moderate reactivity; offers more control than POCl₃. Reacts with alcohols in the presence of a base like pyridine. | More selective than POCl₃. The resulting diphenyl phosphate is stable for purification. | The removal of the two phenyl protecting groups requires harsh conditions (e.g., hydrogenolysis with a platinum catalyst), which can be incompatible with other protecting groups. | Moderate to good. | Moderate; depends heavily on the protecting group strategy on the inositol ring. |
| Dibenzyl N,N-diisopropylphosphoramidite | High reactivity under mild acidic catalysis (e.g., tetrazole). It is a P(III) reagent that requires a subsequent oxidation step (e.g., with m-CPBA) to form the phosphate triester.[4] | Mild reaction conditions, high yields, and excellent functional group tolerance. The resulting dibenzyl phosphate is stable and the benzyl groups are easily removed by catalytic hydrogenation.[4] | Higher cost compared to simpler reagents. Requires a two-step phosphitylation-oxidation sequence. | High to excellent (often >90%). | Excellent, primarily dictated by the availability of free hydroxyl groups on the protected inositol. |
In-Depth Analysis of Phosphorylating Agents
This compound: A Historical Perspective and Its Limitations
This compound represents a simple and inexpensive phosphate source. However, its direct use as a phosphorylating agent for complex polyols like inositol is not documented in modern synthetic literature. The low reactivity of the dimethyl phosphate anion necessitates harsh reaction conditions, such as high temperatures, to drive the phosphorylation of an alcohol. These conditions are generally incompatible with the sensitive nature of protected inositol derivatives, leading to decomposition, protecting group removal, and a lack of regioselectivity. The absence of its application in contemporary inositol phosphate synthesis strongly suggests that its performance is significantly inferior to other available reagents.
Phosphoryl Chloride (POCl₃): The Aggressive Workhorse
Phosphoryl chloride is a highly reactive and inexpensive phosphorylating agent.[3] Its aggressive nature, however, is a double-edged sword. While it readily phosphorylates alcohols, it often leads to a mixture of mono-, di-, and even tri-phosphorylated products, making purification a significant challenge. Furthermore, the generation of HCl as a byproduct requires the use of a base, and the reagent's extreme sensitivity to moisture necessitates strictly anhydrous conditions to prevent the formation of phosphoric acid and other byproducts.[3] For complex substrates like inositol, where multiple hydroxyl groups of similar reactivity are present, achieving selective phosphorylation with POCl₃ is nearly impossible without an exhaustive protecting group strategy.
Reaction Mechanism: Phosphorylation using Phosphoryl Chloride
Caption: General mechanism of alcohol phosphorylation using POCl₃.
Diphenyl Chlorophosphate: A Step Towards Control
Diphenyl chlorophosphate offers a degree of moderation compared to phosphoryl chloride. The two phenyl groups attenuate the reactivity of the phosphorus center, allowing for more controlled phosphorylations. The resulting diphenyl phosphate esters are generally stable and can be purified chromatographically. However, the key drawback of this reagent lies in the deprotection step. The removal of the phenyl groups requires catalytic hydrogenation, often with a platinum catalyst, which are harsher conditions than those required for benzyl group removal and can be incompatible with other protecting groups commonly used in inositol chemistry.
Dibenzyl N,N-diisopropylphosphoramidite: The Modern Standard for High-Fidelity Inositol Phosphorylation
The advent of phosphoramidite chemistry revolutionized the synthesis of phosphorylated biomolecules, including inositol phosphates. Dibenzyl N,N-diisopropylphosphoramidite has emerged as a reagent of choice for this transformation due to its remarkable efficiency and mild reaction conditions.[4] This P(III) reagent is activated by a weak acid, such as tetrazole, to react with a free hydroxyl group on a protected inositol derivative. The resulting phosphite triester is then oxidized in situ to the stable phosphate triester.[5]
The key advantages of this method are:
-
Mild Conditions: The reaction proceeds at room temperature, preserving sensitive functional groups.
-
High Yields: Phosphorylation typically proceeds in high to quantitative yields.
-
Excellent Selectivity: The reaction is highly selective for free hydroxyl groups.
-
Facile Deprotection: The benzyl protecting groups on the phosphate are readily removed by catalytic hydrogenation under neutral conditions, which are compatible with most other protecting groups.[4]
Experimental Workflow: Inositol Phosphorylation using Dibenzyl N,N-diisopropylphosphoramidite
Sources
A Researcher's Guide to Phosphate-Based Compounds: A Cost-Benefit Analysis of Sodium Dimethyl Phosphate and its Alternatives in Research
For researchers in drug development and the life sciences, the selection of appropriate chemical tools is paramount to experimental success. This guide provides a comprehensive cost-benefit analysis of sodium dimethyl phosphate and its broader class of organophosphate alternatives, offering insights into their applications, performance, and economic implications in a research setting. While this compound has specific synthetic uses, a wider array of phosphate-containing compounds offers greater utility in biological research. This guide will delve into the comparative analysis of these compounds to inform your experimental design.
Introduction: The Role of Phosphate-Containing Compounds in Research
Phosphorus-containing compounds are fundamental to numerous biological processes, making them invaluable tools in research and drug development.[1] From their role as building blocks of DNA and RNA to their function in cellular signaling and energy metabolism, phosphates are ubiquitous in biochemistry.[1] In a research context, scientists harness the properties of these molecules for a variety of applications, including enzyme inhibition, prodrug design, and as buffering agents.[1][2][3][4]
This compound: A Niche Synthetic Reagent
This compound is an organophosphate compound primarily utilized as a chemical intermediate in specific synthetic pathways.[5][6] For instance, it has been used in the synthesis of L,L- and L,D-di-myo-inositolphosphates.[5] Its deuterated form is also available for use in proteomics research.[7] However, its direct application as a primary bioactive agent in mainstream biological research is not widely documented. The broader class of organophosphates, and their structural analogs, the phosphonates, offer a more extensive and versatile toolkit for the modern researcher.
Comparative Analysis: Phosphate vs. Phosphonate Analogs
A critical decision in experimental design is the choice between a traditional phosphate and a more stable phosphonate analog. This choice has significant implications for the compound's biological activity, stability, and ultimately, the interpretation of experimental results.
| Feature | Phosphate Esters (e.g., this compound) | Phosphonates | Benefit Analysis for Researchers |
| Chemical Structure | Contains a P-O-C bond | Contains a more stable P-C bond | The P-C bond in phosphonates is resistant to enzymatic cleavage by phosphatases and chemical hydrolysis, leading to significantly greater metabolic stability. This is a major advantage for in vivo studies or long-term cell-based assays.[3][8] |
| Biological Activity | Often designed as prodrugs that release an active molecule upon enzymatic cleavage.[1][9] | Can act as stable mimics of natural phosphate substrates or transition states to inhibit enzymes.[3] | Phosphates are ideal for prodrug strategies where controlled release of the parent drug is desired.[9] Phosphonates are superior for applications requiring sustained target engagement, such as the inhibition of enzymes that metabolize phosphate substrates.[3] |
| Cell Permeability | Highly anionic at physiological pH, leading to poor membrane permeability.[9] | Also anionic, but can be formulated as prodrugs to enhance cellular uptake.[9] | For intracellular targets, both classes of compounds often require modification into prodrug forms to mask the negative charge of the phosphate or phosphonate group, thereby improving their ability to cross cell membranes.[9] |
| Cost | Generally lower cost for simple phosphate salts. | Synthesis can be more complex, leading to higher costs. | The initial procurement cost of a simple phosphate may be lower, but the potential for rapid degradation could necessitate higher effective concentrations or repeated dosing, increasing long-term costs. The higher upfront cost of a stable phosphonate may be justified by its enhanced performance and reliability in biological systems. |
Experimental Workflows and Protocols
The practical application of these compounds is best understood through established experimental workflows. Below are representative protocols for the use of phosphate-containing compounds in research.
Workflow for Evaluating Enzyme Inhibition by a Phosphonate Analog
This workflow outlines the steps to assess the inhibitory potential of a phosphonate compound against its target enzyme.
Caption: Workflow for determining the IC50 of a phosphonate inhibitor.
Protocol: Enzyme Inhibition Assay
-
Prepare Reagents:
-
Prepare a stock solution of the target enzyme in a suitable buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare a series of dilutions of the phosphonate inhibitor.
-
-
Assay Setup:
-
In a 96-well plate, add the enzyme, buffer, and varying concentrations of the phosphonate inhibitor to the wells.
-
Include control wells with no inhibitor.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Data Acquisition:
-
Measure the rate of the reaction (e.g., change in absorbance or fluorescence) over time using a plate reader.
-
-
Data Analysis:
-
Plot the reaction rates against the inhibitor concentrations.
-
Calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Workflow for Assessing Prodrug Activation and Efficacy
This workflow details the process of evaluating a phosphate prodrug's conversion to its active form and its subsequent effect in a cell-based assay.
Caption: Workflow for evaluating a phosphate prodrug in a cell-based assay.
Protocol: Cell-Based Prodrug Assay
-
Cell Culture:
-
Seed the cells of interest in multi-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the phosphate prodrug.
-
Include controls such as the parent (active) drug and a vehicle control.
-
-
Incubation:
-
Incubate the cells for a time course (e.g., 24, 48, 72 hours).
-
-
Analysis of Prodrug Conversion:
-
At each time point, harvest a subset of cells and the culture medium.
-
Lyse the cells and analyze the lysates and medium by LC-MS/MS to quantify the concentrations of the prodrug and the active parent drug.
-
-
Analysis of Biological Activity:
-
In a parallel set of wells, assess the biological effect of the treatment (e.g., using a cell viability assay like MTT or measuring a target-specific biomarker).
-
-
Data Correlation:
-
Correlate the intracellular concentration of the active drug with the observed biological effect to determine the efficacy of the prodrug strategy.
-
Cost-Benefit in Practice: Making the Right Choice
The decision to use a simple phosphate, a phosphate prodrug, or a phosphonate analog ultimately depends on the specific research question and experimental context.
-
For in vitro biochemical assays with purified enzymes , a simple, cost-effective phosphate-containing substrate or inhibitor may be sufficient, provided the assay duration is short and stability is not a major concern.
-
For cell-based assays targeting intracellular pathways , a prodrug approach is often necessary to overcome the poor membrane permeability of charged phosphate and phosphonate groups.[9]
-
For in vivo studies in animal models , the enhanced metabolic stability of phosphonates often makes them the superior choice, despite potentially higher initial costs. Their resistance to degradation ensures more consistent and predictable pharmacokinetics and pharmacodynamics.[3][8]
The economic impact of organophosphates, particularly in agriculture, highlights the trade-offs between cost-effectiveness and potential off-target effects.[10] While the research context is different, the principle of balancing cost, efficacy, and specificity remains the same. A seemingly cheaper compound that produces unreliable or misleading data is ultimately more costly in terms of time, resources, and potential for project failure.
Conclusion
While the query of "this compound" points to a specific chemical, the broader landscape of phosphate and phosphonate chemistry offers a rich and diverse set of tools for the research scientist. The cost-benefit analysis extends beyond the price of the chemical to include factors such as metabolic stability, biological activity, and the reliability of the data generated. By understanding the distinct advantages and disadvantages of different phosphate-containing compounds, researchers can make more informed decisions, leading to more robust and reproducible scientific outcomes.
References
- Stieglitz, K., et al. (2002). J. Biol. Chem., 277, 22863. [Referenced in product description, specific article details may vary].
- The Economic Importance of Organophosphates in California Agriculture. (n.d.). Retrieved from a relevant academic or governmental source detailing this report.
- A rapid, cost-effective method for analyzing organophosphorus pesticide metabolites in human urine for counter-terrorism response. (2008). Journal of Analytical Toxicology, 32(1), 106.
- Sodium phosphate enhances plasmid DNA expression in vivo. (2000). Gene Therapy, 7, 1171-1182.
- Identification of metabolically stable 5′-phosphate analogs that support single-stranded siRNA activity. (2017). Nucleic Acids Research, 45(12), 6983–6994.
-
CRO SPLENDID LAB. (n.d.). Dimethyl Phosphate Sodium Salt. Retrieved from [Link]
- Development and Clinical Application of Phosphorus-Containing Drugs. (2023). ResearchGate. [Please note that ResearchGate is a platform, and the specific journal should be cited].
- Development and Clinical Application of Phosphorus-Containing Drugs. (2020). Molecules, 25(17), 3874.
- Qualitative Cost-Benefit Analysis of Using Pesticidal Plants in Smallholder Crop Protection. (2021). Sustainability, 13(20), 11409.
- Synthesis and Biological Evaluation of a Phosphonate Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin. (2008). NIH Public Access, Author Manuscript.
- Organophosphate Pesticides Market Analysis. (n.d.). Cognitive Market Research.
- Editorial: Phosphonate Chemistry in Drug Design and Development. (2021). Frontiers in Chemistry, 9, 684784.
- Organophosphorus Pesticides Analysis. (2011). In M. Stoytcheva (Ed.), Pesticides in the Modern World - Trends in Pesticides Analysis. IntechOpen.
- Sodium Phosphate. (n.d.). Journal of New Developments in Chemistry.
- Phosphate alternatives for meat processing and challenges for the industry: A critical review. (2023).
- GREAT EXPECTATIONS: PHOSPH(ON)ATE PRODRUGS IN DRUG DESIGN—OPPORTUNITIES AND LIMITATIONS. (2021). ResearchGate.
- Possible alternatives to sodium phosphate for non-volatile ph control in steam generators. (n.d.). ResearchGate. [Please note that ResearchGate is a platform, and the specific conference proceeding or journal should be cited].
Sources
- 1. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Dimethyl Phosphate Sodium Salt | CymitQuimica [cymitquimica.com]
- 6. splendidlab.in [splendidlab.in]
- 7. scbt.com [scbt.com]
- 8. Synthesis and Biological Evaluation of a Phosphonate Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdfa.ca.gov [cdfa.ca.gov]
A Senior Application Scientist's Guide to Phosphorylating Agents: A Comparative Profile of Byproducts
For researchers, scientists, and professionals in drug development, the precise introduction of a phosphate group is a critical transformation in the synthesis of many biologically active molecules. The choice of phosphorylating agent significantly impacts not only the efficiency and yield of the reaction but also the profile of byproducts, which can complicate purification and compromise the integrity of the final product. This guide provides an in-depth, objective comparison of the byproduct profiles of sodium dimethyl phosphate and its common alternatives, grounded in experimental evidence and mechanistic understanding.
The Critical Role of Byproduct Profiles in Phosphorylation
In the context of pharmaceutical development and intricate organic synthesis, an ideal phosphorylating agent would deliver the phosphate moiety with absolute specificity and quantitative yield. However, the reality is that all chemical reactions have the potential for side reactions, leading to the formation of byproducts. Understanding and controlling these byproducts is paramount for several reasons:
-
Purification Challenges: Byproducts with similar physicochemical properties to the desired phosphorylated product can make separation difficult and costly.
-
Reduced Yields: The formation of byproducts inherently consumes starting materials and reagents, lowering the overall yield of the target molecule.
-
Safety and Toxicity: In pharmaceutical applications, byproducts may have their own pharmacological or toxicological profiles that need to be thoroughly characterized and controlled.
-
Reaction Optimization: A clear understanding of byproduct formation pathways is essential for rationally optimizing reaction conditions to favor the desired product.
This guide will dissect the byproduct profiles of four key phosphorylating agents, providing the technical insights necessary to make informed decisions in your research and development endeavors.
This compound: A Milder Approach
This compound is a salt of a dialkyl phosphate. While less reactive than many other phosphorylating agents, it can be used for phosphorylation, often requiring activation. Its decreased reactivity can be an advantage in terms of selectivity, potentially leading to a cleaner reaction profile in certain applications.
Primary Reaction: The phosphorylation reaction with this compound typically involves the nucleophilic attack of an alcohol on the phosphorus center, displacing one of the methoxy groups. This process often requires an activating agent to make the phosphate a better electrophile.
Byproduct Profile: Direct experimental data on the comprehensive byproduct profile of this compound as a phosphorylating agent is not extensively detailed in readily available literature. However, based on the principles of phosphate chemistry, the following side reactions and byproducts can be anticipated:
-
Incomplete Reaction: Due to its lower reactivity, incomplete conversion of the starting material is a primary concern, leaving unreacted substrate in the final mixture.
-
Hydrolysis: In the presence of water, this compound can be hydrolyzed to monomethyl phosphate and ultimately to phosphoric acid.
-
Transesterification: If the reaction conditions are not carefully controlled, the dimethyl phosphate can undergo transesterification with the alcohol substrate, leading to the formation of mixed phosphate esters.
The limited literature on its specific use as a primary phosphorylating agent suggests it is not a widely adopted method for general phosphorylation, likely due to its lower reactivity compared to other agents.
Alternative Phosphorylating Agents: A Comparative Analysis
A variety of alternative phosphorylating agents are more commonly employed in organic synthesis, each with a distinct reactivity and byproduct profile.
Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a highly reactive and inexpensive phosphorylating agent, making it a common choice for a range of applications. However, its high reactivity is a double-edged sword, often leading to a complex mixture of byproducts.
Primary Reaction: POCl₃ reacts readily with alcohols to form a dichlorophosphate intermediate, which can be further reacted with additional alcohol or hydrolyzed to the desired phosphate.
Byproduct Profile:
-
Over-phosphorylation: The high reactivity of POCl₃ can lead to the formation of di- and tri-alkyl phosphates, where more than one alcohol molecule reacts with a single POCl₃ molecule. This is a significant issue when mono-phosphorylation is the desired outcome.[1]
-
Hydrogen Chloride (HCl) Formation: The reaction of POCl₃ with alcohols generates stoichiometric amounts of HCl.[2] This acidic byproduct can cause degradation of acid-sensitive substrates or promote other side reactions. The presence of a base is crucial to neutralize the generated HCl.
-
Pyrophosphate Formation: Incomplete hydrolysis of intermediates can lead to the formation of pyrophosphate linkages.
-
Dehydration: The dehydrating nature of POCl₃ can lead to the formation of elimination byproducts from sensitive alcohol substrates.
The use of POCl₃ often necessitates careful control of stoichiometry, temperature, and the use of an appropriate base to minimize the formation of these byproducts.
Polyphosphoric Acid (PPA)
Polyphosphoric acid is a viscous mixture of phosphoric acid oligomers and is a strong dehydrating agent. It is often used in intramolecular acylation and cyclization reactions but can also be employed for phosphorylation.
Primary Reaction: PPA can directly phosphorylate alcohols, typically at elevated temperatures.
Byproduct Profile:
-
Mixture of Phosphate Esters: The reaction of alcohols with PPA can produce a mixture of monoalkyl phosphates and dialkyl phosphates.[3] The product distribution is influenced by the ratio of PPA to the alcohol and the reaction temperature.
-
Dehydration and Rearrangement Products: The strongly acidic and dehydrating nature of PPA can lead to the formation of byproducts arising from carbocationic intermediates, such as alkenes from the dehydration of alcohols and products of Wagner-Meerwein rearrangements.[4]
-
Acylation and Cyclization Byproducts: In complex molecules, the acidic nature of PPA can catalyze intramolecular acylation or cyclization reactions, leading to a variety of structural byproducts.[5][6]
-
High Viscosity and Workup Challenges: A practical challenge with PPA is its high viscosity, which can make reaction monitoring and product isolation difficult.
Phosphoramidites
Phosphoramidite chemistry is the gold standard for the synthesis of oligonucleotides due to its high efficiency and selectivity.[][8] It involves the use of P(III) reagents that are subsequently oxidized to the more stable P(V) phosphate.
Primary Reaction: A nucleoside phosphoramidite is activated by a weak acid and reacts with the free hydroxyl group of a growing oligonucleotide chain to form a phosphite triester linkage. This is followed by an oxidation step to form the phosphate triester.
Byproduct Profile:
-
H-phosphonates via Hydrolysis: Phosphoramidites are highly sensitive to moisture. In the presence of water, they can be hydrolyzed to the corresponding H-phosphonate, which is inactive in the coupling reaction.[9][10] This is a major source of truncated sequences in oligonucleotide synthesis.
-
Truncated Sequences: Incomplete coupling reactions result in shorter oligonucleotide chains, known as truncated sequences.[]
-
Side Reactions on Nucleobases: The activator can sometimes react with the nucleobases, particularly at the O⁶ position of guanosine, leading to modified bases that can be depurinated during subsequent steps.[8]
-
Acrylonitrile Adducts: During the final deprotection step, acrylonitrile, a byproduct of the removal of the cyanoethyl protecting group from the phosphate backbone, can react with the nucleobases, especially thymine, to form cyanoethyl adducts.[10]
Strict anhydrous conditions and optimized reaction cycles are crucial to minimize these byproducts in phosphoramidite-based synthesis.
Quantitative Comparison of Byproduct Profiles
| Phosphorylating Agent | Major Byproducts | Key Factors Influencing Byproduct Formation | Typical Purity of Crude Product |
| This compound | Unreacted starting material, hydrolysis products (monomethyl phosphate, phosphoric acid), transesterification products. | Reactivity of the substrate, presence of water, reaction time and temperature. | Generally moderate to high, but with potential for low conversion. |
| Phosphorus Oxychloride | Di- and tri-alkyl phosphates, HCl, pyrophosphates, dehydration products.[1][2] | Stoichiometry of reactants, reaction temperature, efficiency of HCl scavenging.[1] | Highly variable, often low to moderate without careful optimization. |
| Polyphosphoric Acid | Mixture of mono- and dialkyl phosphates, dehydration and rearrangement products, cyclized/acylated byproducts.[3][4] | Reaction temperature, ratio of PPA to substrate, substrate structure. | Variable, often requiring extensive purification. |
| Phosphoramidites | H-phosphonates (from hydrolysis), truncated sequences, modified nucleobases, acrylonitrile adducts.[][8][9][10] | Water content in reagents and solvents, coupling efficiency, deprotection conditions. | High for short sequences, decreases with increasing length. |
Mechanistic Insights into Byproduct Formation
Understanding the mechanisms by which byproducts are formed is key to developing strategies for their suppression.
Figure 1: Simplified reaction pathways illustrating major byproduct formation for different phosphorylating agents.
Experimental Protocol for Byproduct Profile Analysis
To objectively compare the byproduct profiles of different phosphorylating agents, a robust and standardized analytical protocol is essential. This protocol outlines a general workflow using ³¹P NMR and HPLC-MS, two powerful techniques for the analysis of phosphorus-containing compounds.
General Phosphorylation Reaction
-
Reagent Preparation: Ensure all reagents and solvents are of high purity and anhydrous where necessary, particularly for reactions involving phosphoramidites and phosphorus oxychloride.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol substrate in the appropriate anhydrous solvent.
-
Addition of Phosphorylating Agent: Add the chosen phosphorylating agent (this compound with an activator, phosphorus oxychloride with a base, polyphosphoric acid, or an activated phosphoramidite) to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for analysis by ³¹P NMR or HPLC-MS.
-
Workup: Upon completion, quench the reaction appropriately and perform a standard aqueous workup to remove water-soluble byproducts and unreacted reagents.
-
Crude Product Isolation: Concentrate the organic phase to obtain the crude product mixture.
Byproduct Analysis by ³¹P NMR Spectroscopy
³¹P NMR is a highly effective technique for identifying and quantifying phosphorus-containing species in a reaction mixture due to its wide chemical shift range and the 100% natural abundance of the ³¹P isotope.[11][12][13]
-
Sample Preparation: Dissolve a known amount of the crude product in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. Add an internal standard with a known ³¹P chemical shift and concentration for quantitative analysis.
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Data Analysis:
-
Identify the signal corresponding to the desired phosphorylated product.
-
Identify and assign signals corresponding to phosphorus-containing byproducts by comparing their chemical shifts to known values from the literature or by spiking the sample with authentic standards.
-
Quantify the relative amounts of the product and byproducts by integrating the respective NMR signals.
-
Expected ³¹P NMR Chemical Shift Ranges:
| Compound Type | Typical ³¹P Chemical Shift Range (ppm) |
| Phosphoric Acid | 0 |
| Phosphate Monoesters | 1 to 5 |
| Phosphate Diesters | -1 to 2 |
| Phosphate Triesters | -2 to -8 |
| H-phosphonates | 0 to 10 |
| Phosphoramidites | 140 to 150 |
| Phosphorus Oxychloride | 2 to 5 |
Byproduct Analysis by HPLC-MS
High-performance liquid chromatography coupled with mass spectrometry provides excellent separation and identification of both phosphorus-containing and non-phosphorus-containing byproducts.
-
Sample Preparation: Dissolve the crude product in a suitable solvent compatible with the HPLC mobile phase.
-
Chromatographic Separation: Inject the sample onto a suitable HPLC column (e.g., a C18 column for reversed-phase chromatography). Use a gradient elution program with a mobile phase system appropriate for separating phosphate esters and their potential byproducts (e.g., an ion-pairing agent may be required).
-
Mass Spectrometric Detection: Detect the eluting compounds using a mass spectrometer, operating in both positive and negative ion modes to capture a wide range of species.
-
Data Analysis:
-
Identify the peak corresponding to the desired product based on its retention time and mass-to-charge ratio (m/z).
-
Identify byproduct peaks by their m/z values and fragmentation patterns (if MS/MS is performed).
-
Quantify the relative amounts of the product and byproducts by integrating the peak areas in the chromatogram.
-
Figure 2: General experimental workflow for the analysis of phosphorylation reaction byproducts.
Conclusion and Recommendations
The choice of phosphorylating agent has profound implications for the outcome of a synthetic phosphorylation. While highly reactive agents like phosphorus oxychloride offer a cost-effective solution, they often lead to a complex mixture of byproducts that necessitate challenging purifications. Polyphosphoric acid presents similar challenges, coupled with handling difficulties.
Phosphoramidite chemistry, though requiring stringent anhydrous conditions, provides a highly efficient and selective method, particularly for oligonucleotide synthesis, but is not without its own characteristic byproducts that must be managed.
This compound represents a milder alternative, which may offer a cleaner reaction profile for sensitive substrates, though its lower reactivity can be a limitation.
As a Senior Application Scientist, my recommendation is to select the phosphorylating agent based on a careful consideration of the substrate's properties and the desired outcome. For complex and sensitive molecules where purity is paramount, the milder and more selective methods, despite potentially higher initial costs or lower reactivity, often prove more efficient in the long run by simplifying downstream processing. For robust and simple substrates, the more reactive and economical agents may be suitable with careful optimization of reaction conditions.
Ultimately, a thorough understanding of the potential byproduct profiles, as outlined in this guide, is the foundation for developing robust and efficient phosphorylation protocols in any research and development setting.
References
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
-
Dai, Q., et al. (2015). Characterization of Byproducts from Chemical Syntheses of Oligonucleotides Containing 1-Methyladenine and 3-Methylcytosine. PLoS ONE, 10(8), e0135916. [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Oligonucleotide synthesis. Retrieved from [Link]
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
-
Hirai, H. (2000). A simple method using 31P-NMR spectroscopy for the study of protein phosphorylation. Neuroscience Research, 37(1), 79-85. [Link]
-
Shah, V. R., & Imperiali, B. (2015). Synthetic Approaches to Protein Phosphorylation. ACS chemical biology, 10(7), 1617–1626. [Link]
-
MDPI. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 28(15), 5824. [Link]
-
ResearchGate. (2020). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. Retrieved from [Link]
-
Yu, C., Liu, B., & Hu, L. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic letters, 2(13), 1959–1961. [Link]
- Google Patents. (n.d.). WO2000069865A1 - Improved process for phosphorylation and compounds produced by this process.
-
Yu, C., Liu, B., & Hu, L. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic Letters, 2(13), 1959-1961. [Link]
-
Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Monitoring of phosphatase and kinase activity using 31P NMR. New Journal of Chemistry, 42(18), 14785-14788. [Link]
-
Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic letters, 23(23), 9337–9342. [Link]
-
ScienceMadness. (n.d.). Phosphoryl chloride. Retrieved from [Link]
-
Wéry, J., & De Vos, D. (2025). Catalytic phosphorylation of alcohols for phosphate ester synthesis. Lirias - KU Leuven. [Link]
-
Zloh, M., & Soskic, M. (2019). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Society transactions, 47(6), 1759–1768. [Link]
-
Hagiwara, M., et al. (2021). Solution-phase synthesis of oligodeoxyribonucleotides using the H-phosphonate method with N-unprotected 5′-phosphite monomers. Organic & Biomolecular Chemistry, 19(46), 10143-10149. [Link]
-
National Institutes of Health. (n.d.). Does electrophilic activation of nitroalkanes in polyphosphoric acid involve formation of nitrile oxides? Retrieved from [Link]
-
ResearchGate. (2023). Comparison between the two phosphorylation approaches to the final catalyst 6 a. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Selective monophosphorylation of chitosan via phosphorus oxychloride. Retrieved from [Link]
-
Georganics. (n.d.). Diethyl chlorophosphate - general description and application. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Phosphorous and Phosphoric Acids. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of phosphate compounds with the Agilent 1260 Infinity Bio-inert Quaternary LC System. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl phosphorochloridate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Retrieved from [Link]
-
Pearson+. (n.d.). Alcohols can undergo dehydration when they are mixed with phospho... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Evaluating Nucleophile Byproduct Formation during Phosphine- and Amine-Promoted Thiol-Methyl Acrylate Reactions. Retrieved from [Link]
-
National Science Foundation. (n.d.). An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Retrieved from [Link]
-
Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 23(23), 9337-9342. [Link]
-
ScienceMadness. (n.d.). Polyphosphoric Acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Polyphosphoric acid (PPA). Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base. Green Chemistry, 25(11), 4363-4368. [Link]
-
YouTube. (2019, November 12). 22.06 Phosphorylation: Nomenclature and Mechanisms. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalytic Chemoselective O-Phosphorylation of Alcohols. Retrieved from [Link]
-
MDPI. (2024). Organophosphates as Versatile Substrates in Organic Synthesis. Molecules, 29(7), 1604. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Retrieved from [Link]
-
Scientific & Academic Publishing. (2015). A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. American Journal of Organic Chemistry, 5(3), 83-94. [Link]
-
YouTube. (2020, March 27). phosphorous as a nucleophile. Retrieved from [Link]
-
Taylor & Francis. (n.d.). 7.2 The Reaction of Phosphate Esters with Nucleophiles. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE. Retrieved from [Link]
Sources
- 1. A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation [organic-chemistry.org]
- 2. Some Properties of the Phosphate Group (General Concepts) [tud.ttu.ee]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C2H6NaO4P | CID 23663684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciencemadness.org [sciencemadness.org]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. Characterization of Byproducts from Chemical Syntheses of Oligonucleotides Containing 1-Methyladenine and 3-Methylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atdbio.com [atdbio.com]
- 11. A simple method using 31P-NMR spectroscopy for the study of protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Sodium Dimethyl Phosphate
As laboratory professionals, our commitment to scientific advancement goes hand-in-hand with an unwavering responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a sustainable and safe research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of sodium dimethyl phosphate, moving beyond simple instructions to explain the critical reasoning behind each procedure. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the safety of your team and the integrity of our shared environment.
Hazard Assessment: Understanding the Risks
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as a hazardous chemical by the Occupational Safety and Health Administration (OSHA)[1]. The primary risks are not acute toxicity but stem from potential environmental impact and reactions with other chemicals if handled improperly.
A comprehensive risk assessment informs every subsequent step of the disposal process, from selecting personal protective equipment to segregation protocols.
Table 1: Hazard Profile of this compound
| Hazard Category | Description | Rationale for Disposal Protocol |
| Health Hazards | Considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. May cause skin and eye irritation upon contact[2][3]. | Requires the use of appropriate Personal Protective Equipment (PPE) to prevent exposure during handling and disposal. |
| Environmental Hazards | May cause long-lasting harmful effects to aquatic life[1]. Must be prevented from entering drains, sewers, or waterways[4]. | Prohibits sewer disposal and mandates collection for treatment by a licensed waste disposal facility. |
| Chemical Reactivity | Incompatible with strong oxidizing agents[1][5]. | Waste must be segregated from incompatible chemicals to prevent hazardous reactions during storage. |
| Combustion Products | In the event of a fire, hazardous decomposition products such as carbon oxides may be formed[1]. | While not flammable, this dictates appropriate fire-fighting measures and underscores the need for proper storage. |
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
Direct exposure to this compound during handling and waste consolidation must be prevented. The selection of PPE is dictated by the hazards identified above.
Core PPE Requirements:
-
Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles[1]. This is critical to prevent accidental splashes from contacting the eyes.
-
Skin Protection: Wear standard protective gloves (nitrile or neoprene) and a lab coat[1]. This provides a barrier against direct skin contact.
-
Respiratory Protection: Generally not required under normal conditions with adequate ventilation. However, if you are handling the powder and there is a risk of creating dust, respiratory protection may be necessary[1].
Causality: The use of PPE is a direct control measure against the identified health hazards. By creating physical barriers, we mitigate the risk of irritation and accidental exposure, ensuring personal safety throughout the waste handling process.
Waste Collection & Containment Protocol: The Foundation of Safe Disposal
Proper containment at the point of generation is the most critical step in the waste management lifecycle. This protocol ensures the waste is secure, correctly identified, and ready for safe accumulation.
Step-by-Step Methodology:
-
Select an Appropriate Waste Container:
-
Waste Consolidation:
-
For Solid Waste: If disposing of unused powder, carefully transfer it into the designated waste container. Avoid creating dust[1]. Use a funnel or scoop to minimize the risk of spillage.
-
For Aqueous Solutions: Carefully pour the solution into the designated liquid waste container. Use a funnel to prevent spills.
-
Do NOT mix with other waste streams. Specifically, keep this waste stream separate from strong oxidizing agents[1].
-
-
Immediate and Proper Labeling:
-
As soon as the first drop of waste enters the container, it must be labeled. This is a strict requirement under the Resource Conservation and Recovery Act (RCRA)[6][7].
-
The label must clearly state the words "Hazardous Waste" [7].
-
The label must also include the full chemical name: "this compound" . Do not use abbreviations.
-
Indicate the primary hazards using pictograms or written warnings (e.g., "Environmental Hazard")[7].
-
Include the name of the principal investigator and the laboratory location.
-
Trustworthiness: This self-validating system of immediate containment and labeling prevents dangerous unknowns. A properly labeled container communicates its contents and hazards to everyone in the laboratory and to the environmental health and safety (EHS) professionals who will manage its final disposal, preventing accidental mixing and ensuring regulatory compliance.
On-Site Accumulation and Storage: Managing Waste Within the Lab
Hazardous waste must be managed safely within the laboratory at or near its point of generation in what is known as a Satellite Accumulation Area (SAA) before it is collected for central storage and disposal[7].
-
Location: Designate a specific area within your lab for this waste container, away from general traffic.
-
Secondary Containment: Place the waste container in a secondary bin or tray that can hold the entire volume of the container in case of a leak[6]. This is a critical safeguard against environmental release.
-
Segregation: Ensure the SAA for this compound is physically separated from the storage areas for incompatible chemicals, particularly strong acids and oxidizers[6].
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your laboratory's SAA[8]. Once the container is full, it must be dated and a request for pickup must be submitted.
Spill Management: An Emergency Response Plan
Accidents can happen, and a clear, rehearsed spill response plan is essential.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated[1].
-
Don PPE: Before attempting any cleanup, don the full PPE as described in Section 2.
-
Contain the Spill:
-
For Solids: Cover the powder spill with a plastic sheet to prevent it from becoming airborne[1]. Mechanically take up the material (e.g., with a scoop or dustpan) and place it in a designated, labeled hazardous waste container[1]. Avoid creating dust[1].
-
For Liquids: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill.
-
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the surface with soap and water[1].
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbents, gloves, etc.) are now considered hazardous waste. They must be collected in a sealed bag or container, properly labeled, and disposed of along with the primary chemical waste[8].
Final Disposal Pathway: From the Lab to Neutralization
Under federal and state regulations, this compound cannot be disposed of in the regular trash or poured down the sewer[6]. The only acceptable method is through your institution's designated hazardous waste management program.
-
Request a Pickup: Once your waste container is full, submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EHS) or equivalent department. Follow their specific procedures for scheduling.
-
Professional Handling: Trained EHS professionals will collect the waste from your laboratory. They will transport it to a central accumulation area within your institution.
-
Licensed Disposal Vendor: From the central facility, the waste is manifested and transported by a licensed hazardous waste disposal contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF)[1]. At the TSDF, the chemical will be handled and disposed of in a manner that is compliant with all EPA and state regulations, typically through incineration or chemical neutralization.
The diagram below illustrates the complete workflow, emphasizing the critical handoffs and decision points in the disposal process.
Caption: Disposal Workflow for this compound Waste.
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- Laboratory Waste Management: The New Regulations. MedicalLab Management.
- Regulation of Laboratory Waste. American Chemical Society.
- Dimethyl Phosphate Sodium Salt - Safety Data Sheet. Santa Cruz Biotechnology, Inc.
- Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Safety Data Sheet. Sigma-Aldrich.
- Safety Data Sheet. Fisher Scientific.
- Safety Data Sheet. Sigma-Aldrich.
- Safety Data Sheet. Fisher Scientific.
- Safety Data Sheet. Sigma-Aldrich.
- Safety Data Sheet. Sigma-Aldrich.
- Safety Data Sheet. Sigma-Aldrich.
- Safety Data Sheet. Fisher Scientific.
Sources
A Researcher's Guide to the Safe Handling of Sodium Dimethyl Phosphate: Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the pursuit of discovery is paramount. However, the foundation of all successful research is an unwavering commitment to safety. This guide provides essential, immediate, and procedural information for the safe handling of Sodium dimethyl phosphate, with a specific focus on the selection and use of Personal Protective Equipment (PPE) and appropriate disposal methods. Our goal is to empower you with the knowledge to create a secure laboratory environment, ensuring that your groundbreaking work can proceed without compromising your well-being.
Understanding the Risks: The "Why" Behind the Precautions
This compound, an organophosphate compound, is classified as a hazardous chemical.[1] While its parent compound, dimethyl phosphate, is noted as corrosive and can cause burns, this compound itself is handled as a hazardous material requiring specific safety protocols.[2] The primary routes of exposure are through skin contact, eye contact, and inhalation.[1][2] Therefore, the selection of appropriate PPE is not merely a suggestion but a critical line of defense against potential chemical exposure.
Core Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to PPE is essential to mitigate the risks associated with this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[1] | Nitrile or other chemical-resistant gloves. | Laboratory coat. | Recommended if handling large quantities or if dust/aerosol generation is likely. Use a NIOSH-approved respirator with an organic vapor cartridge.[2] |
| Conducting reactions and transfers | Chemical splash goggles. A face shield is recommended if there is a significant splash risk. | Nitrile or other chemical-resistant gloves. | Laboratory coat. A chemical-resistant apron may be advisable for larger volumes.[3][4] | Work in a certified chemical fume hood.[2] |
| Sample analysis | Safety glasses with side shields. | Nitrile or other chemical-resistant gloves. | Laboratory coat. | Generally not required if samples are properly contained. |
| Spill cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or coveralls.[5] | A NIOSH-approved respirator with an organic vapor cartridge is required.[2] |
| Waste disposal | Chemical splash goggles. | Nitrile or other chemical-resistant gloves. | Laboratory coat. | Not typically required if waste is properly containerized. |
A Step-by-Step Guide to PPE Selection and Use
Eye and Face Protection: Your First Line of Defense
Direct contact of this compound with the eyes can cause serious irritation.[6]
-
Standard Operations: At a minimum, safety glasses with side shields are required for all activities involving this compound.[1]
-
Splash Hazard: When there is a potential for splashing, such as during solution preparation or transfers, upgrade to chemical splash goggles.
-
High-Risk Procedures: For procedures with a significant risk of splashing or aerosol generation, a full-face shield worn over chemical splash goggles provides the most comprehensive protection.
Hand Protection: Preventing Dermal Absorption
The skin is a primary route of exposure for many chemicals, including organophosphates.
-
Glove Selection: Wear nitrile or other chemical-resistant gloves.[1][2] Always check the manufacturer's glove compatibility chart for specific breakthrough times.
-
Proper Technique:
-
Inspect gloves for any signs of damage before use.
-
Don gloves before handling the chemical and remove them before leaving the laboratory or touching "clean" surfaces like doorknobs or keyboards.
-
If a glove becomes contaminated, remove it immediately, wash your hands thoroughly, and don a new pair.
-
Never reuse disposable gloves.
-
Body Protection: Shielding Your Skin
Your everyday clothing offers insufficient protection against chemical splashes.
-
Laboratory Coat: A standard laboratory coat should be worn at all times when in the laboratory.[1]
-
Enhanced Protection: For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[3][4] In the event of a large spill, a chemical-resistant suit may be necessary.[5]
Respiratory Protection: Guarding Against Inhalation
While this compound is a salt and typically has low volatility, the potential for inhaling dust particles or aerosols exists, especially when handling the solid form or during certain experimental procedures.
-
Engineering Controls: The primary method for controlling inhalation exposure is to handle the compound within a certified chemical fume hood.[2]
-
When to Use a Respirator: If a fume hood is not available or if there is a high likelihood of generating dust or aerosols (e.g., during a spill), respiratory protection is necessary. A NIOSH-approved air-purifying respirator with an organic vapor cartridge is recommended.[2][4][7]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1]
-
Hygiene: Wash hands thoroughly after handling the chemical and before eating, drinking, or smoking.[2]
Spill Response
-
Evacuate: Immediately evacuate the area if the spill is large or if you are unsure how to handle it.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid creating dust.[1]
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report all spills to your institution's environmental health and safety department.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Waste Collection:
-
Collect all waste materials, including empty containers, contaminated gloves, and absorbent materials, in a designated, properly labeled hazardous waste container.
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's safety guidelines.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date of accumulation.
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area.
-
Ensure the container is sealed to prevent leaks.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department. Disposal should be in accordance with all applicable regional, national, and local laws and regulations.[1]
-
By adhering to these guidelines, you can ensure a safe and productive research environment. Remember that safety is a shared responsibility, and a proactive approach to chemical handling is the best way to protect yourself and your colleagues.
References
-
Isbister, G. K., & Roberts, M. S. (2007). Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia. Emergency Medicine Australasia, 19(1), 69–77. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides. Retrieved from [Link]
-
Nesheim, O. N. (2019). Personal Protective Equipment for Handling Pesticides. University of Florida, Institute of Food and Agricultural Sciences. Retrieved from [Link]
-
Fiske, C., & Hart, P. (2000). Personal Protective Equipment for Working With Pesticides. University of Missouri Extension. Retrieved from [Link]
-
Health Canada. (2022). Personal Protective Equipment. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 4. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 5. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. Personal Protective Equipment - Canada.ca [canada.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
